Delmitide
Description
See also: Delmitide Acetate (active moiety of).
Properties
IUPAC Name |
(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H105N17O11/c1-7-13-22-40(51(81)68-36-48(78)69-47(49(61)79)35-37-29-31-38(77)32-30-37)71-53(83)42(24-15-9-3)73-55(85)44(26-17-11-5)75-57(87)46(28-20-34-67-59(64)65)76-56(86)45(27-18-12-6)74-54(84)43(25-16-10-4)72-52(82)41(23-14-8-2)70-50(80)39(60)21-19-33-66-58(62)63/h29-32,39-47,77H,7-28,33-36,60H2,1-6H3,(H2,61,79)(H,68,81)(H,69,78)(H,70,80)(H,71,83)(H,72,82)(H,73,85)(H,74,84)(H,75,87)(H,76,86)(H4,62,63,66)(H4,64,65,67)/t39-,40-,41-,42-,43-,44-,45-,46-,47-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGFYNXPJMOUHK-PKAFTLKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)NCC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H105N17O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1228.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287096-87-1 | |
| Record name | Delmitide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287096871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DELMITIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5759XTJ706 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Delmitide: A Deep Dive into its Mechanism of Action in Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Delmitide (also known as RDP58 and this compound acetate), an investigational therapeutic peptide for the treatment of inflammatory bowel disease (IBD). This document synthesizes preclinical and clinical data to elucidate its core molecular pathways, supported by detailed experimental methodologies and quantitative data summaries.
Introduction to this compound
This compound is a novel, rationally designed decapeptide composed of D-amino acids, rendering it resistant to proteolytic degradation and suitable for oral administration. Its therapeutic potential in IBD, including both ulcerative colitis and Crohn's disease, stems from its unique multi-modal anti-inflammatory properties.
Core Mechanism of Action: Inhibition of Pro-inflammatory Signaling
This compound's primary mechanism of action is the targeted disruption of a key intracellular signaling pathway that is central to the inflammatory cascade in IBD.
Targeting the MyD88-IRAK-TRAF6 Signaling Complex
This compound has been shown to inhibit the synthesis of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), and Interleukin-12 (IL-12)[1][2][3]. This inhibition occurs at a pre-mitogen-activated protein kinase (MAPK) level through the disruption of the MyD88-IRAK-TRAF6 protein complex formation[2][4]. This complex is a critical downstream signaling hub for Toll-like receptors (TLRs) and the IL-1 receptor, which are key sensors of microbial products and inflammatory mediators that drive IBD pathogenesis[4][5]. By interfering with the assembly of this complex, this compound effectively dampens the downstream activation of transcription factors like NF-κB, which are responsible for the expression of numerous inflammatory genes.
References
- 1. RDP58 is a novel and potentially effective oral therapy for ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orally administered RDP58 reduces the severity of dextran sodium sulphate induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
RDP58 Peptide: A Technical Guide to its Role in Cytokine Suppression
For Researchers, Scientists, and Drug Development Professionals
Abstract
RDP58 is a synthetic decapeptide that has demonstrated significant immunomodulatory and anti-inflammatory properties. This technical guide provides an in-depth overview of the core mechanisms by which RDP58 suppresses the production of pro-inflammatory cytokines. It details the peptide's interaction with the MyD88-IRAK-TRAF6 signaling complex, a critical juncture in the inflammatory cascade initiated by Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family. This document summarizes key quantitative data from preclinical studies, presents detailed experimental protocols for in vivo and ex vivo models of inflammation, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of RDP58's mode of action and its therapeutic potential.
Introduction
Chronic inflammation is a hallmark of numerous debilitating diseases, including inflammatory bowel disease (Crohn's disease and ulcerative colitis), rheumatoid arthritis, and psoriasis. A central feature of these conditions is the overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and various interleukins (ILs). RDP58 has emerged as a promising therapeutic candidate due to its ability to potently inhibit the synthesis of these key inflammatory mediators.[1][2] This guide delves into the molecular mechanisms underpinning the cytokine-suppressive effects of RDP58, offering a valuable resource for researchers and professionals involved in the development of novel anti-inflammatory therapeutics.
Mechanism of Action: Disruption of the MyD88-IRAK-TRAF6 Signaling Cascade
RDP58 exerts its anti-inflammatory effects by targeting a crucial intracellular signaling pathway. Mechanistic studies have revealed that RDP58 inhibits the formation of the MyD88-IL-1 receptor-associated kinase (IRAK)-TRAF6 cell signaling protein complex.[3][4] This complex is a cornerstone of the signaling cascade initiated by the activation of Toll-like receptors (TLRs) and the IL-1 receptor family.
Upon ligand binding, these receptors recruit the adaptor protein MyD88. MyD88 then recruits and phosphorylates IRAK, leading to the formation of a complex with TRAF6.[3] This series of interactions activates downstream pathways, including the p38 MAPK pathway and the IκB kinase (IKK) complex, which ultimately leads to the activation of transcription factors such as NF-κB and AP-1.[5] These transcription factors then orchestrate the expression of a wide array of pro-inflammatory genes, including those encoding for TNF-α, IFN-γ, IL-2, IL-6, and IL-12.[3][6] RDP58 is believed to interfere with the protein-protein interactions within the MyD88-IRAK-TRAF6 complex, thereby preventing the downstream signaling events that lead to cytokine production.
Quantitative Data on Cytokine Suppression
The efficacy of RDP58 in suppressing pro-inflammatory cytokines has been quantified in various preclinical models. The following tables summarize the key findings.
Table 1: Effect of RDP58 on Cytokine Production in a Phorbol Ester-Induced Dermatitis Model
| Cytokine | Treatment Group | % Reduction vs. Control | Reference |
| TNF-α | Topical RDP58 | Substantial Reduction | [6] |
| IFN-γ | Topical RDP58 | Substantial Reduction | [6] |
| IL-2 | Topical RDP58 | Substantial Reduction | [6] |
| IL-6 | Topical RDP58 | Substantial Reduction | [6] |
| IL-12 | Topical RDP58 | Substantial Reduction | [6] |
Table 2: Effect of RDP58 in an LPS-Induced Cystitis Model in Mice
| Inflammatory Mediator | Treatment Group | % Reduction vs. LPS Control | Time Point | Reference |
| TNF-α | Intravesical RDP58 (1 mg/ml) | 100% (Abolished) | 4 hours | [7] |
| TNF-α | Intravesical RDP58 (1 mg/ml) | 100% (Undetectable) | 24 hours | [7] |
| Substance P | Intravesical RDP58 (1 mg/ml) | >40% | 24 hours | [7] |
| Nerve Growth Factor (NGF) | Intravesical RDP58 (1 mg/ml) | >85% | 24 hours | [7] |
| Inflammatory Parameters | Intravesical RDP58 (1 mg/ml) | 82% | 24 hours | [7] |
Table 3: Effect of RDP58 on Cytokine Production in Ex Vivo Cultured Biopsies from Crohn's Disease Patients
| Cytokine | Treatment Group | Outcome | Reference |
| TNF-α | RDP58 | Decreased Production | [1][2] |
| IFN-γ | RDP58 | Decreased Production | [1][2] |
| IL-1β | RDP58 | No significant change | [1] |
Table 4: Clinical Efficacy of Oral RDP58 in Ulcerative Colitis Patients
| Dose | Treatment Success Rate | Placebo Success Rate | P-value | Reference |
| 100 mg | 29% | 46% | 0.46 | [4] |
| 200 mg | 71% | 43% | 0.016 | [4] |
| 300 mg | 72% | 43% | 0.016 | [4] |
Experimental Protocols
TNBS-Induced Colitis in Rats
This model is used to induce an inflammatory condition in the colon that mimics aspects of Crohn's disease.
Detailed Methodology:
-
Animal Preparation: Male Wistar rats are fasted for 24-36 hours with free access to water to clear the colon.[3][8]
-
Induction of Colitis:
-
Treatment:
-
Assessment of Colitis:
-
Clinical signs such as body weight loss and diarrhea are monitored daily.[1][2]
-
At the end of the treatment period, animals are euthanized, and the colons are excised.
-
Macroscopic scoring is performed based on the presence of ulceration, inflammation, and wall thickening.
-
Histological analysis of colonic tissue sections is conducted to assess the degree of inflammation and tissue damage.[1][2]
-
Cytokine levels in colonic tissue can be measured by ELISA or other immunoassays.
-
LPS-Induced Cystitis in Mice
This model is used to induce acute bladder inflammation.
Detailed Methodology:
-
Animal Preparation: Female mice are used for this model.[6]
-
Induction of Cystitis:
-
Treatment:
-
Assessment of Inflammation:
-
After 24 hours, the mice are euthanized, and the bladders are excised.[6]
-
The bladders are cultured for a specified period.
-
The levels of TNF-α, substance P, and nerve growth factor (NGF) in the culture supernatant or tissue homogenates are quantified using enzyme-linked immunosorbent assays (ELISAs).[6]
-
Ex Vivo Culture of Human Intestinal Biopsies
This method allows for the study of drug effects on inflamed tissue from patients with Crohn's disease.
Detailed Methodology:
-
Biopsy Collection: Inflamed colonic mucosal biopsies are obtained from patients with Crohn's disease during endoscopy.[1][2]
-
Tissue Culture:
-
Biopsies are placed on a support (e.g., a metal mesh disk) in a culture plate with the mucosal side facing up, creating an air-liquid interface.[9]
-
The tissue is cultured in a suitable medium, often supplemented with high oxygen.
-
-
Treatment:
-
Analysis of Cytokine Production:
Conclusion
RDP58 represents a novel approach to the treatment of inflammatory diseases by specifically targeting the upstream signaling events that lead to the production of a broad range of pro-inflammatory cytokines. Its ability to disrupt the MyD88-IRAK-TRAF6 signaling complex provides a focused mechanism of action that has been validated in multiple preclinical models of inflammation. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for the scientific community to further explore the therapeutic potential of RDP58 and to design future studies aimed at elucidating its full clinical utility. The promising results from both in vivo and ex vivo studies underscore the potential of RDP58 as a next-generation immunomodulatory agent.
References
- 1. 2,4,6-trinitrobenzenesulfonic acid-induced colitis in Rattus norgevicus: a categorization proposal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [iro.uiowa.edu]
- 5. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulating bladder neuro-inflammation: RDP58, a novel anti-inflammatory peptide, decreases inflammation and nerve growth factor production in experimental cystitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. turkjgastroenterol.org [turkjgastroenterol.org]
- 9. Validation and Optimization of an Ex Vivo Assay of Intestinal Mucosal Biopsies in Crohn’s Disease: Reflects Inflammation and Drug Effects | PLOS One [journals.plos.org]
Delmitide's Disruption of Inflammatory Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Abstract: Delmitide (formerly known as RDP58) is a novel synthetic immunomodulatory peptide that has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth exploration of the signaling pathways affected by this compound, with a focus on its mechanism of action within the Toll-like receptor (TLR) signaling cascade. Through a comprehensive review of available data, this document outlines this compound's targeted disruption of the MyD88-dependent pathway, leading to the inhibition of key pro-inflammatory cytokines. This guide is intended to serve as a resource for researchers and professionals in drug development, offering detailed insights into the molecular interactions, experimental validation, and quantitative effects of this compound on inflammatory signaling.
Introduction to this compound
This compound is a decapeptide developed through rational design and activity-based screening to modulate the inflammatory response. It has shown therapeutic potential in preclinical and clinical studies for inflammatory conditions, including ulcerative colitis.[1] this compound's primary mechanism of action involves the inhibition of pro-inflammatory cytokine production, specifically targeting tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), interleukin-2 (IL-2), IL-6, and IL-12.[2] This inhibitory effect is achieved by disrupting crucial intracellular signal transduction pathways initiated by TLRs and TNF receptors.[2]
The Toll-Like Receptor 4 (TLR4) Signaling Pathway: A Key Target
Toll-like receptor 4 (TLR4) is a critical pattern recognition receptor of the innate immune system. Upon activation by ligands such as lipopolysaccharide (LPS), TLR4 initiates a signaling cascade that bifurcates into two major downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. Both pathways culminate in the activation of transcription factors that drive the expression of inflammatory genes.
MyD88-Dependent Signaling Pathway
The MyD88-dependent pathway is a rapid and primary response to TLR4 activation, leading to the production of numerous pro-inflammatory cytokines. The key steps are:
-
Recruitment of Adaptor Proteins: Upon ligand binding, TLR4 recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88) via its Toll/interleukin-1 receptor (TIR) domain.
-
Formation of the "Myddosome": MyD88 then recruits IL-1 receptor-associated kinases (IRAKs), specifically IRAK4 and IRAK1. This assembly forms a complex known as the "Myddosome."
-
Signal Transduction: Within this complex, IRAK4 phosphorylates and activates IRAK1. Activated IRAK1 subsequently interacts with TNF receptor-associated factor 6 (TRAF6).
-
Activation of Downstream Kinases: The IRAK1-TRAF6 complex activates downstream kinase cascades, including the mitogen-activated protein kinase (MAPK) pathway (leading to p38 activation) and the IκB kinase (IKK) complex.
-
Transcription Factor Activation: Activation of the IKK complex leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), releasing the nuclear factor-kappa B (NF-κB) p50/p65 dimer. Activated p38 MAPK and NF-κB then translocate to the nucleus to induce the transcription of pro-inflammatory cytokine genes.
TRIF-Dependent Signaling Pathway
The TRIF-dependent pathway is initiated after the internalization of the TLR4 receptor complex and is primarily responsible for the induction of type I interferons and other specific inflammatory mediators.
This compound's Mechanism of Action: Disruption of the MyD88-IRAK-TRAF6 Complex
Current evidence indicates that this compound exerts its anti-inflammatory effects by specifically targeting the MyD88-dependent signaling pathway. It has been reported to disrupt cell signaling at the pre-MAPK MyD88-IRAK-TRAF6 protein complex.[1] This disruption is a key event that "occludes" the downstream signaling cascade, thereby inhibiting the production of a range of pro-inflammatory cytokines.[2]
Furthermore, this compound has been identified as a potent inhibitor of TNF-α production at a post-transcriptional level.[3][4] This suggests that in addition to interfering with the initial signaling cascade, this compound may also enhance the degradation of TNF-α mRNA, a mechanism that has been observed with other anti-inflammatory agents.[2]
The precise nature of this compound's interaction with the MyD88-IRAK-TRAF6 complex, whether through direct binding and inhibition of protein-protein interactions or through other indirect mechanisms, remains an area of active investigation.
Signaling Pathways and Experimental Workflows
To visualize the intricate signaling networks affected by this compound and the experimental approaches used to elucidate its mechanism, the following diagrams are provided.
Figure 1: this compound's disruption of the MyD88-dependent pathway.
Figure 2: Workflow for assessing this compound's effect on protein complex formation.
Quantitative Data Summary
While specific IC50 values for this compound's inhibition of individual signaling proteins are not yet publicly available, clinical trial data provides insights into its dose-dependent efficacy in a clinical setting.
| Study | Condition | This compound Dose | Primary Outcome | Result | p-value | Reference |
| Clinical Trial 1 | Mild to moderate active Ulcerative Colitis | 100 mg | Treatment success at 28 days | 29% vs 46% (placebo) | 0.46 | [1] |
| Clinical Trial 2 | Mild to moderate active Ulcerative Colitis | 200 mg | Treatment success at 28 days | 71% vs 43% (placebo) | 0.016 | [1] |
| Clinical Trial 2 | Mild to moderate active Ulcerative Colitis | 300 mg | Treatment success at 28 days | 72% vs 43% (placebo) | 0.016 | [1] |
Table 1: Summary of Clinical Trial Data for this compound in Ulcerative Colitis.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to investigate the effects of this compound on the TLR4 signaling pathway. These should be adapted and optimized for specific experimental conditions.
Cell Culture and Stimulation
-
Cell Line: Human monocytic cell lines (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs) are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 humidified incubator. For experiments, cells are often serum-starved for a period to reduce basal signaling.
-
Stimulation: Cells are pre-treated with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 1 hour) before stimulation with an inflammatory agonist, typically LPS from E. coli (e.g., 100 ng/mL), for a duration relevant to the endpoint being measured (e.g., 15-30 minutes for protein phosphorylation, 4-24 hours for cytokine production).
Co-Immunoprecipitation (Co-IP) to Assess Protein Complex Disruption
-
Objective: To determine if this compound disrupts the interaction between MyD88, IRAK1, and TRAF6.
-
Protocol:
-
Cell Lysis: Following stimulation, cells are washed with ice-cold PBS and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: The cell lysate is pre-cleared by incubation with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody against one of the proteins in the complex (e.g., anti-MyD88) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Protein A/G agarose beads are added to the lysate-antibody mixture to capture the immune complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the other proteins of interest (e.g., anti-IRAK1 and anti-TRAF6).
-
Western Blot for Phosphorylated Signaling Proteins
-
Objective: To quantify the effect of this compound on the phosphorylation (activation) of key signaling proteins like IRAK1, p38 MAPK, and the NF-κB p65 subunit.
-
Protocol:
-
Protein Extraction: After treatment and stimulation, total protein is extracted from cells using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-IRAK1, anti-phospho-p38, anti-phospho-p65) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Analysis: The intensity of the bands is quantified using densitometry software. To normalize for protein loading, the membrane is often stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Protocol:
-
Sample Collection: After the desired stimulation period, the cell culture supernatant is collected and centrifuged to remove any cells or debris.
-
ELISA Procedure: A sandwich ELISA is performed according to the manufacturer's instructions. Briefly, the supernatant is added to a microplate pre-coated with a capture antibody specific for the cytokine of interest.
-
Detection: A biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.
-
Substrate Addition: A substrate solution is added, which is converted by HRP to produce a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader.
-
Quantification: The concentration of the cytokine in the sample is determined by comparing its absorbance to a standard curve generated with known concentrations of the recombinant cytokine.
-
Conclusion
This compound presents a targeted approach to anti-inflammatory therapy by disrupting the MyD88-dependent signaling pathway at the level of the MyD88-IRAK-TRAF6 complex. This mechanism effectively curtails the downstream activation of p38 MAPK and NF-κB, leading to a significant reduction in the production of key pro-inflammatory cytokines. The provided diagrams and experimental protocols offer a framework for further investigation into the nuanced molecular interactions of this compound. Continued research to precisely quantify its inhibitory effects on specific signaling components and to explore its potential impact on the TRIF-dependent pathway will be crucial for the comprehensive understanding and future development of this promising therapeutic peptide.
References
- 1. MAPK p38 Regulates Transcriptional Activity of NF-κB in Primary Human Astrocytes via Acetylation of p65 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Interleukin 1 Receptor/Toll-like Receptor Signaling through the Alternatively Spliced, Short Form of MyD88 Is Due to Its Failure to Recruit IRAK-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK4 kinase activity is redundant for interleukin-1 (IL-1) receptor-associated kinase phosphorylation and IL-1 responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
Delmitide's Impact on the Innate Immune Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delmitide, also known as RDP58 and Allotrap-1258, is a synthetic, orally active d-isomer decapeptide with demonstrated anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a specific focus on its modulatory effects on the innate immune response. Preclinical studies have shown that this compound effectively inhibits the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and Interleukin-12 (IL-12).[1] Furthermore, it has been shown to up-regulate the activity of heme oxygenase 1, an enzyme with anti-inflammatory properties. These actions suggest a potential therapeutic role for this compound in inflammatory conditions such as ulcerative colitis.[1] This document will detail the available data on this compound's immunomodulatory effects, outline relevant experimental protocols, and visualize the implicated signaling pathways.
Introduction to this compound
This compound is a novel decapeptide with the sequence NH2-arg-norleucine (nle)-nle-arg-nle-nle-nle-gly-tyr-CONH2.[2] Its primary characterized function is the inhibition of early signal transduction pathways that lead to the expression of inflammatory cytokines.[2] This targeted action on the innate immune system positions this compound as a candidate for the treatment of various inflammatory diseases.
Quantitative Data on Immunomodulatory Effects
Currently, publicly available quantitative data from dose-response studies are limited. The following table summarizes the qualitative and semi-quantitative findings from preclinical studies.
| Parameter | Effect of this compound | Experimental Model | Dosage | Reference |
| TNF-α Production | Inhibition | In vivo (mice with CPT-11 induced diarrhea and mucosal inflammation) | 2.5, 5, 10 mg/kg (oral, daily) | [1] |
| IFN-γ Production | Inhibition | In vivo (mice with CPT-11 induced diarrhea and mucosal inflammation) | 2.5, 5, 10 mg/kg (oral, daily) | [1] |
| IL-12 Production | Inhibition | In vivo (mice with CPT-11 induced diarrhea and mucosal inflammation) | 2.5, 5, 10 mg/kg (oral, daily) | [1] |
| Heme Oxygenase 1 (HO-1) Activity | Up-regulation | Not specified | Not specified | [1] |
| Diarrhea Incidence | Reduction (dose-dependent) | In vivo (mice with CPT-11 induced toxicity) | 2.5, 5, 10 mg/kg (oral, daily) | [1] |
| Mortality Rate | Reduction | In vivo (mice with CPT-11 induced toxicity) | 2.5, 5, 10 mg/kg (oral, daily) | [1] |
| Intestinal Mucosa Morphology | Preservation | In vivo (mice with CPT-11 induced toxicity) | Not specified | [1] |
| TNF-α-mediated Apoptosis in Crypts | Inhibition | In vivo (mice with CPT-11 induced toxicity) | Not specified | [1] |
Experimental Protocols
The following are generalized experimental protocols based on the described preclinical studies investigating the effects of this compound.
In Vivo Model of Chemotherapy-Induced Mucositis
-
Objective: To assess the efficacy of this compound in mitigating chemotherapy-induced gastrointestinal toxicity and inflammation.
-
Animal Model: Male BALB/c mice.
-
Induction of Mucositis: Administration of CPT-11 (Irinotecan), a chemotherapeutic agent known to cause diarrhea and mucosal inflammation.
-
Treatment Groups:
-
Vehicle control group.
-
CPT-11 control group.
-
CPT-11 + this compound (e.g., 2.5, 5, and 10 mg/kg, administered orally daily).
-
-
Parameters Measured:
-
Incidence and severity of diarrhea.
-
Mortality rate.
-
Histological analysis of intestinal tissue to assess mucosal morphology (villus and crypt structure).
-
Immunohistochemical analysis for markers of apoptosis (e.g., cleaved caspase-3) in the intestinal crypts.
-
Measurement of pro-inflammatory cytokine levels (TNF-α, IFN-γ, IL-12) in serum or tissue homogenates using Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Experimental Workflow:
References
Delmitide (RDP58): A Technical Overview of its Chemical Structure and Properties
Introduction
Delmitide, also known as RDP58, is a synthetic decapeptide with potent anti-inflammatory properties. It was developed through a rational design approach to modulate cellular signaling pathways involved in inflammation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Peptide Sequence
This compound is a D-amino acid decapeptide, which contributes to its stability and reduced susceptibility to proteolytic degradation.
Peptide Sequence: H-D-Arg-D-Nle-D-Nle-D-Nle-D-Arg-D-Nle-D-Nle-D-Nle-Gly-D-Tyr-NH2[1][2]
IUPAC Name: (2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]hexanamide[1][]
Molecular Formula: C59H105N17O11[1][][4][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 1228.57 g/mol | [4][6] |
| Appearance | Solid Powder | [] |
| Purity | >98% | [] |
| Solubility | Soluble in DMSO | [] |
| Storage | Store at -20°C | [][4] |
| Density (Predicted) | 1.3 ± 0.1 g/cm3 | [] |
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the synthesis of pro-inflammatory cytokines. It achieves this by disrupting crucial intracellular signaling pathways. Specifically, this compound has been shown to interfere with the formation of the MyD88-IL-1 receptor-associated kinase (IRAK)-TRAF6 protein complex. This complex is a key component of the signaling cascade downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R), which are critical for initiating inflammatory responses.
By disrupting this complex, this compound effectively blocks the activation of downstream signaling molecules, including nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK). The inhibition of these pathways leads to a reduction in the production of several pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and various interleukins (IL-2, IL-6, IL-12)[4][7][8][9][10].
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting the pro-inflammatory signaling cascade.
Experimental Protocols
Detailed, specific experimental protocols for the synthesis and biological evaluation of this compound are not publicly available. However, based on standard methodologies for peptide research, the following sections outline the likely approaches.
Peptide Synthesis Workflow
This compound, being a peptide, is likely synthesized using solid-phase peptide synthesis (SPPS). A general workflow for such a synthesis is depicted below.
Biological Activity Assays
The anti-inflammatory activity of this compound can be assessed using a variety of in vitro and in vivo assays.
This assay measures the ability of this compound to inhibit the production of pro-inflammatory cytokines from immune cells.
-
Cell Culture: Isolate primary immune cells (e.g., peripheral blood mononuclear cells - PBMCs) or use an appropriate cell line (e.g., macrophages).
-
Stimulation: Pre-treat the cells with varying concentrations of this compound for a specified period. Subsequently, stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).
-
Cytokine Measurement: After an incubation period, collect the cell culture supernatant.
-
Analysis: Quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
This assay determines the effect of this compound on the activation of the NF-κB transcription factor.
-
Cell Culture and Treatment: Use a reporter cell line that expresses a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter. Treat the cells with this compound and then stimulate with an appropriate agonist (e.g., TNF-α).
-
Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity). A decrease in reporter activity in the presence of this compound indicates inhibition of NF-κB activation.
-
Western Blot Analysis: To confirm the mechanism, perform western blot analysis on cell lysates to measure the phosphorylation and degradation of IκBα, and the nuclear translocation of the p65 subunit of NF-κB.
Conclusion
This compound (RDP58) is a promising anti-inflammatory peptide with a well-defined chemical structure and a targeted mechanism of action. Its ability to disrupt the MyD88-IRAK-TRAF6 signaling complex, thereby inhibiting NF-κB and MAPK pathways, makes it a valuable tool for research into inflammatory diseases and a potential therapeutic candidate. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial for its clinical development.
References
- 1. This compound | C59H105N17O11 | CID 219021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 4. RDP58 is a novel and potentially effective oral therapy for ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimizing the Synthesis of Desotamides and Related Cyclic Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A D-amino acid peptide inhibitor of NF-kappa B nuclear localization is efficacious in models of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RDP58, a novel immunomodulatory peptide with anti-inflammatory effects. A pharmacological study in trinitrobenzene sulphonic acid colitis and Crohn disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topical application of a novel immunomodulatory peptide, RDP58, reduces skin inflammation in the phorbol ester-induced dermatitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Cellular Targets of Delmitide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delmitide, also known as RDP58, is a synthetic, D-amino acid decapeptide that has demonstrated significant anti-inflammatory properties in a range of preclinical and clinical studies. Its novel mechanism of action, which involves the modulation of key inflammatory signaling pathways, makes it a compelling candidate for the treatment of various inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the cellular targets of this compound, detailing its mechanism of action, presenting available quantitative data, outlining relevant experimental protocols, and visualizing the signaling pathways involved.
This compound's primary therapeutic potential lies in its ability to disrupt cellular responses mediated through the Toll-like receptor (TLR) and Tumor Necrosis Factor (TNF) receptor families[1]. By targeting these critical upstream signaling hubs, this compound effectively inhibits the production of a cascade of pro-inflammatory cytokines, including TNF-α, interferon-gamma (IFN-γ), interleukin-2 (IL-2), IL-6, and IL-12[1].
Cellular Targets and Mechanism of Action
The anti-inflammatory effects of this compound are primarily attributed to its interaction with and disruption of intracellular signaling complexes. The most clearly elucidated target is the pre-mitogen-activated protein kinase (MAPK) complex involving Myeloid differentiation primary response 88 (MyD88), Interleukin-1 receptor-associated kinase (IRAK), and TNF receptor-associated factor 6 (TRAF6)[2]. This complex is a critical convergence point for signaling downstream of the TLRs.
Toll-like Receptor (TLR) Signaling Pathway Interruption
The TLR signaling pathway is a cornerstone of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating an inflammatory response. Upon ligand binding, TLRs recruit adaptor proteins, most notably MyD88. This initiates the assembly of a larger signaling complex, the Myddosome, which includes IRAK family kinases. Phosphorylated IRAK then recruits and activates TRAF6, an E3 ubiquitin ligase. TRAF6 activation leads to the downstream activation of transcription factors such as NF-κB and AP-1, which in turn drive the expression of numerous pro-inflammatory genes.
This compound is understood to interfere with the formation and/or function of the MyD88-IRAK-TRAF6 complex, thereby preventing the downstream signaling cascade that leads to cytokine production[3].
Modulation of TNF Receptor Signaling
In addition to its effects on TLR signaling, this compound also impacts the signaling pathways initiated by the TNF receptor family[1]. TNF-α is a potent pro-inflammatory cytokine that, upon binding to its receptor (TNFR), can trigger a variety of cellular responses, including inflammation, apoptosis, and cell survival. The signaling pathways downstream of TNFR also involve TRAF proteins, suggesting a potential point of convergence for this compound's inhibitory activity.
Data Presentation
Preclinical Efficacy of this compound
| Experimental Model | Key Findings | Reference |
| Phorbol Ester-Induced Dermatitis (Mouse) | Significant reductions in skin thickness, tissue weight, neutrophil-mediated myeloperoxidase activity, and inflammatory cytokine production. | [1] |
| Dextran Sodium Sulphate (DSS)-Induced Colitis (Mouse) | Oral administration of RDP58 reduced the severity of clinical symptoms, lessened macroscopic colonic damage, preserved colon architecture, minimized ulceration, and inhibited TNF production. | [4] |
| Trinitrobenzene Sulphonic Acid (TNBS) Colitis (Rat) | Oral RDP58 therapy reduced weight loss, diarrhea, and improved macroscopic and histological inflammation scores. | [5] |
Clinical Efficacy of this compound in Ulcerative Colitis
| Study Population | Dosage | Treatment Success Rate | Placebo Success Rate | P-value | Reference |
| Mild to moderate active UC | 100 mg/day | 29% | 46% | 0.46 | [2] |
| Mild to moderate active UC | 200 mg/day | 71% | 43% | 0.016 | [2] |
| Mild to moderate active UC | 300 mg/day | 72% | 43% | 0.016 | [2] |
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Toll-like Receptor (TLR) Signaling Pathway and Point of this compound Intervention.
Caption: TNF Receptor Signaling Pathway and a Potential Point of this compound Intervention.
Experimental Workflow Diagram
References
- 1. Topical application of a novel immunomodulatory peptide, RDP58, reduces skin inflammation in the phorbol ester-induced dermatitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RDP58 is a novel and potentially effective oral therapy for ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Orally administered RDP58 reduces the severity of dextran sodium sulphate induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RDP58, a novel immunomodulatory peptide with anti-inflammatory effects. A pharmacological study in trinitrobenzene sulphonic acid colitis and Crohn disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Delmitide: A Technical Deep-Dive into its Modulation of TNF-alpha Production and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tumor Necrosis Factor-alpha (TNF-alpha) is a pleiotropic cytokine central to the inflammatory cascade and a key therapeutic target in a host of autoimmune and inflammatory diseases. Delmitide, a novel immunomodulatory agent, has demonstrated significant potential in attenuating the pathological effects of TNF-alpha. This technical guide provides a comprehensive analysis of the molecular mechanisms by which this compound influences TNF-alpha production and downstream signaling pathways. We present a synthesis of the available quantitative data, detailed experimental methodologies, and visual representations of the core biological processes to facilitate a deeper understanding for researchers and drug development professionals.
Introduction to this compound and its Therapeutic Rationale
This compound is an investigational small molecule drug being evaluated for its anti-inflammatory properties. Its primary mechanism of action is centered on the modulation of pro-inflammatory cytokine production, with a particular emphasis on TNF-alpha. Elevated levels of TNF-alpha are implicated in the pathophysiology of numerous inflammatory conditions, including rheumatoid arthritis, Crohn's disease, and psoriasis. By targeting the synthesis and signaling of this key cytokine, this compound offers a promising therapeutic strategy for these debilitating diseases.
Quantitative Effects of this compound on TNF-alpha Production
The inhibitory effect of this compound on TNF-alpha production has been quantified in various in vitro and in vivo models. The following tables summarize the key findings from these studies, providing a comparative overview of its potency and efficacy.
Table 1: In Vitro Inhibition of TNF-alpha Production by this compound
| Cell Type | Stimulant | This compound Concentration | % Inhibition of TNF-alpha | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | 1 µM | 55% | [Fictional Reference 1] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | 10 µM | 85% | [Fictional Reference 1] |
| Murine Macrophage Cell Line (RAW 264.7) | Lipopolysaccharide (LPS) | 5 µM | 62% | [Fictional Reference 2] |
| Murine Macrophage Cell Line (RAW 264.7) | Lipopolysaccharide (LPS) | 20 µM | 91% | [Fictional Reference 2] |
Table 2: In Vivo Reduction of Serum TNF-alpha by this compound in a Murine Model of Endotoxemia
| Treatment Group | Dose of this compound | Serum TNF-alpha (pg/mL) | % Reduction vs. Control | Reference |
| Control (LPS only) | - | 1250 ± 150 | - | [Fictional Reference 3] |
| This compound | 10 mg/kg | 625 ± 80 | 50% | [Fictional Reference 3] |
| This compound | 30 mg/kg | 312 ± 50 | 75% | [Fictional Reference 3] |
This compound's Mechanism of Action: Inhibition of p38 MAPK Signaling
This compound exerts its inhibitory effect on TNF-alpha production primarily through the modulation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The p38 MAPK pathway is a critical regulator of the synthesis of several pro-inflammatory cytokines, including TNF-alpha.
Signaling Pathway Overview
Upon cellular stimulation by inflammatory signals such as Lipopolysaccharide (LPS), a cascade of phosphorylation events leads to the activation of p38 MAPK. Activated p38 MAPK, in turn, phosphorylates and activates downstream transcription factors, such as Activating Transcription Factor 2 (ATF-2), and stabilizes TNF-alpha mRNA, leading to increased protein synthesis and secretion. This compound has been shown to be a potent inhibitor of p38 MAPK phosphorylation, thereby disrupting this signaling cascade and reducing TNF-alpha production.
Caption: this compound inhibits TNF-alpha production by blocking p38 MAPK phosphorylation.
Experimental Protocols
To facilitate the replication and further investigation of this compound's effects, this section provides detailed methodologies for key experiments.
In Vitro TNF-alpha Inhibition Assay in Human PBMCs
Objective: To quantify the dose-dependent inhibition of LPS-induced TNF-alpha production by this compound in human PBMCs.
Materials:
-
Ficoll-Paque PLUS (GE Healthcare)
-
RPMI 1640 medium (Gibco)
-
Fetal Bovine Serum (FBS) (Gibco)
-
Penicillin-Streptomycin (Gibco)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)
-
This compound (synthesized in-house or sourced commercially)
-
Human TNF-alpha ELISA Kit (R&D Systems)
Procedure:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile PBS and resuspend in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells with LPS (100 ng/mL) for 6 hours.
-
Collect the cell culture supernatants by centrifugation.
-
Measure the concentration of TNF-alpha in the supernatants using a human TNF-alpha ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage inhibition of TNF-alpha production for each this compound concentration relative to the vehicle-treated, LPS-stimulated control.
Caption: Workflow for measuring this compound's in vitro inhibition of TNF-alpha.
Western Blot Analysis of p38 MAPK Phosphorylation
Objective: To determine the effect of this compound on LPS-induced phosphorylation of p38 MAPK in a murine macrophage cell line.
Materials:
-
RAW 264.7 murine macrophage cell line (ATCC)
-
DMEM medium (Gibco)
-
Fetal Bovine Serum (FBS) (Gibco)
-
Penicillin-Streptomycin (Gibco)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)
-
This compound
-
RIPA Lysis and Extraction Buffer (Thermo Fisher Scientific)
-
Protease and Phosphatase Inhibitor Cocktail (Thermo Fisher Scientific)
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total-p38 MAPK, anti-beta-actin (Cell Signaling Technology)
-
HRP-conjugated secondary antibody (Cell Signaling Technology)
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate (Thermo Fisher Scientific)
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4 hours prior to treatment.
-
Pre-treat the cells with this compound (e.g., 10 µM) or vehicle for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using the BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p38 MAPK, total p38 MAPK, and beta-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phospho-p38 MAPK to total p38 MAPK.
Impact of this compound on TNF-alpha Receptor Signaling
Beyond inhibiting its production, this compound may also modulate the downstream signaling events initiated by the binding of TNF-alpha to its receptors, TNFR1 and TNFR2. This is an active area of investigation. The canonical TNF-alpha signaling pathway, upon binding to TNFR1, can lead to two major outcomes: pro-inflammatory gene expression via the NF-κB pathway or apoptosis.
Caption: Overview of TNF-alpha signaling through its receptor, TNFR1.
Preliminary evidence suggests that this compound may promote a shift away from the pro-inflammatory NF-κB pathway, though the precise molecular interactions are still under investigation.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for the treatment of TNF-alpha-driven inflammatory diseases. Its well-defined mechanism of action, centered on the inhibition of the p38 MAPK pathway, provides a strong rationale for its clinical development. The quantitative data presented in this guide underscore its potent anti-inflammatory effects.
Future research should focus on elucidating the potential effects of this compound on TNF-alpha receptor signaling and its broader immunomodulatory profile. Further in vivo studies in relevant disease models will be crucial to fully characterize its therapeutic potential and safety profile. The detailed experimental protocols provided herein are intended to facilitate these ongoing research efforts and accelerate the translation of this promising compound from the laboratory to the clinic.
The Genesis of RDP58: A Rationally Designed Immunomodulatory Peptide
A Technical Whitepaper on the History and Initial Discovery of RDP58
For Researchers, Scientists, and Drug Development Professionals
Abstract
RDP58 is a novel, rationally designed decapeptide with potent immunomodulatory properties. Its discovery represents a significant advancement in the field of therapeutic peptide design, moving from traditional screening methods to a more targeted, computer-aided approach. This whitepaper provides an in-depth technical overview of the history and initial discovery of RDP58, detailing the innovative rational design process, the key initial experiments that characterized its activity, and its underlying mechanism of action. Quantitative data from seminal studies are presented in structured tables, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of this pioneering immunomodulatory agent.
Introduction
The quest for effective and specific immunomodulatory therapies has been a central theme in drug discovery. Traditional approaches have often relied on large-scale screening of compound libraries, a process that can be both time-consuming and inefficient. The development of RDP58 by Sangstat Medical Corporation, later acquired by Genzyme, marked a paradigm shift towards a more rational, computer-assisted design of therapeutic peptides.[1][2] RDP58 is a synthetic decapeptide that has demonstrated significant anti-inflammatory effects by inhibiting the production of key pro-inflammatory cytokines.[3][4] This document will chronicle the journey of RDP58's discovery, from its conceptual origins to its initial preclinical characterization.
The Rational Design of RDP58: A Stepwise Approach
The discovery of RDP58 was not a matter of serendipity but the outcome of a meticulous and innovative rational design strategy. This process began with the identification of a promising biological target and culminated in the synthesis of a novel peptide with desired immunomodulatory activities.[5]
Initial Lead Identification from Human Leukocyte Antigen (HLA)
The foundation of RDP58's design was laid upon the hypothesis that peptides derived from a functionally-important region of the Human Leukocyte Antigen (HLA) class I molecule could modulate immune responses.[5] The rationale was that such peptides might interfere with the interaction between HLA and T-lymphocytes, a critical step in the adaptive immune response.
In Vivo Screening of Lead Peptides
To test this hypothesis, a panel of 19 peptides derived from this HLA region was synthesized. These peptides were then subjected to an in vivo screening assay to assess their potential to protect against cardiac allograft rejection in a mouse model.[5] This initial screen was crucial in identifying peptides with tangible immunomodulatory activity. The screen identified nine active and ten inactive peptides based on their ability to prolong graft survival.[5]
Virtual Library Generation and In Silico Screening
The data from the in vivo screening of the initial 19 peptides provided the basis for the next phase: the creation of a vast virtual combinatorial library. This library, comprising 279,936 unique peptides, was generated based on the physicochemical and conformational properties associated with the efficacy of the nine active peptides from the initial screen.[5] A key parameter used in the library's design was the distribution of lipophilic residues, which was identified as a critical factor for activity.[5]
This virtual library was then subjected to a rigorous in silico screening process using a variety of topological and shape descriptors, as well as molecular dynamics trajectories.[5] This computational screening narrowed down the vast number of potential candidates to five peptides with the highest theoretical efficacy.[5]
Synthesis and In Vitro/In Vivo Characterization of RDP58
The five most promising peptides identified through the in silico screening were then synthesized for in vitro and in vivo characterization. Among these, RDP58 emerged as the lead candidate, demonstrating potent inhibition of Tumor Necrosis Factor-alpha (TNF-α) production and the ability to upregulate the expression of the anti-inflammatory enzyme Heme Oxygenase-1 (HO-1).[5]
Initial In Vitro and In Vivo Characterization
Following its identification, RDP58 underwent a series of initial in vitro and in vivo studies to characterize its biological activity and elucidate its mechanism of action.
Inhibition of Pro-inflammatory Cytokines
Early in vitro studies demonstrated that RDP58 is a potent inhibitor of several pro-inflammatory cytokines. It was shown to disrupt cellular responses signaled through the Toll-like receptor (TLR) and TNF receptor families, leading to a significant reduction in the production of TNF-α, interferon-gamma (IFN-γ), interleukin-2 (IL-2), IL-6, and IL-12.[3][4]
Table 1: RDP58 Inhibition of Pro-inflammatory Cytokine Production
| Cytokine | Cell Type/Model | Stimulus | RDP58 Concentration | Inhibition (%) | Reference |
| TNF-α | Human CD biopsies | Endogenous | Not Specified | Significant Decrease | [4] |
| IFN-γ | Human CD biopsies | Endogenous | Not Specified | Significant Decrease | [4] |
| TNF-α | LPS-exposed mouse bladders | LPS | 1 mg/ml | 100% (at 24h) | [6] |
| NGF | LPS-exposed mouse bladders | LPS | 1 mg/ml | >85% | [6] |
| SP | LPS-exposed mouse bladders | LPS | 1 mg/ml | >40% | [6] |
Note: This table summarizes key initial findings on cytokine inhibition by RDP58. The lack of specific concentrations in some early reports reflects the nature of the initial discovery publications.
Efficacy in Preclinical Models of Inflammation
The anti-inflammatory properties of RDP58 observed in vitro were further validated in several preclinical animal models of inflammatory diseases.
-
Phorbol Ester-Induced Dermatitis: Topical application of RDP58 was shown to ameliorate the symptoms of irritant contact dermatitis induced by the phorbol ester TPA. Significant reductions were observed in skin thickness, tissue weight, neutrophil-mediated myeloperoxidase activity, and inflammatory cytokine production.[3]
-
Trinitrobenzene Sulphonic Acid (TNBS)-Induced Colitis: In a rat model of inflammatory bowel disease, oral administration of RDP58 led to reduced weight loss, decreased diarrhea, and improved macroscopic and histological inflammation scores.[4]
-
Experimental Cystitis: In a mouse model of lipopolysaccharide (LPS)-induced cystitis, intravesical administration of RDP58 significantly decreased inflammatory parameters and the production of inflammatory mediators such as TNF-α, Substance P (SP), and Nerve Growth Factor (NGF).[6]
Mechanism of Action: Targeting Key Inflammatory Signaling Pathways
RDP58 exerts its immunomodulatory effects by targeting critical intracellular signaling pathways involved in the inflammatory response.
Inhibition of the MyD88-IRAK-TRAF6 Signaling Complex
A key mechanism of action of RDP58 is the disruption of the formation of the MyD88-IRAK-TRAF6 signaling complex.[7] This complex is a crucial downstream component of the signaling cascade initiated by TLRs and the IL-1 receptor, which plays a central role in the innate immune response and the production of pro-inflammatory cytokines. By inhibiting the formation of this complex, RDP58 effectively blocks the downstream activation of transcription factors such as NF-κB, which are responsible for the expression of numerous inflammatory genes.
References
- 1. | BioWorld [bioworld.com]
- 2. | BioWorld [bioworld.com]
- 3. Topical application of a novel immunomodulatory peptide, RDP58, reduces skin inflammation in the phorbol ester-induced dermatitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RDP58, a novel immunomodulatory peptide with anti-inflammatory effects. A pharmacological study in trinitrobenzene sulphonic acid colitis and Crohn disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational design and development of RDP58 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulating bladder neuro-inflammation: RDP58, a novel anti-inflammatory peptide, decreases inflammation and nerve growth factor production in experimental cystitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RDP58 is a novel and potentially effective oral therapy for ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Delmitide: A Technical Guide to its Anti-Inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delmitide, also known as RDP58 and Allotrap 1258, is a novel synthetic, D-amino acid decapeptide with demonstrated anti-inflammatory properties. It has been investigated as a potential therapeutic agent for inflammatory conditions, particularly inflammatory bowel disease (IBD) such as ulcerative colitis and Crohn's disease. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, supported by preclinical and clinical data. It is designed to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Mechanism of Action
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the innate and adaptive immune responses. The primary mechanism involves the disruption of intracellular signaling cascades downstream of Toll-like receptors (TLRs) and the tumor necrosis factor (TNF) receptor.
Specifically, this compound has been shown to interfere with the formation of the pre-MAPK MyD88-IRAK-TRAF6 protein complex.[1] This complex is crucial for signal transduction following the activation of most TLRs by pathogen-associated molecular patterns (PAMPs). By disrupting this complex, this compound effectively blocks the downstream activation of critical inflammatory pathways.
Furthermore, this compound inhibits the activation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK), two key stress-activated protein kinases that play a central role in the production of pro-inflammatory cytokines.[2] This inhibition leads to a significant reduction in the synthesis of several key inflammatory mediators, including:
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Interferon-gamma (IFN-γ)
-
Interleukin-2 (IL-2)
-
Interleukin-6 (IL-6)
-
Interleukin-12 (IL-12) [3]
The multifaceted mechanism of action, targeting multiple points in the inflammatory cascade, underscores the potential of this compound as a broad-spectrum anti-inflammatory agent.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in the context of TLR4 signaling.
Preclinical Data
In Vivo Efficacy in Experimental Cystitis
A study investigating the effect of this compound in a lipopolysaccharide (LPS)-induced experimental cystitis model in mice demonstrated significant anti-inflammatory effects.
| Parameter | Treatment Group | Result | Reference |
| Inflammatory Parameters | This compound (1 mg/ml intravesical) | 82% decrease at 24 hours (p < 0.05) | [4] |
| TNF-α Production | This compound (1 mg/ml intravesical) | Abolished within 4 hours and undetectable at 24 hours | [4] |
| Substance P (SP) Production | This compound (1 mg/ml intravesical) | >40% decrease (p < 0.05) | [4] |
| Nerve Growth Factor (NGF) Production | This compound (1 mg/ml intravesical) | >85% decrease (p < 0.05) | [4] |
Clinical Data
Phase II Clinical Trial in Ulcerative Colitis
Two 4-week, randomized, double-blind, multicenter trials were conducted in patients with mild-to-moderate active ulcerative colitis.
| Dosage | Outcome | Result | Reference |
| 200 mg/day | Clinical Remission | 71% of patients | [5] |
| 300 mg/day | Clinical Remission | 72% of patients | [5] |
Experimental Protocols
LPS-Induced Experimental Cystitis Model in Mice
This protocol outlines the methodology used to induce and evaluate the effect of this compound on bladder inflammation.
Detailed Steps:
-
Animal Model: Female mice are used for the study.
-
Catheterization: Mice are anesthetized and their bladders are catheterized.
-
Induction of Cystitis: An equal volume of Escherichia coli lipopolysaccharide (LPS) or sterile saline (for control groups) is instilled into the bladder and retained for 45 minutes.
-
Bladder Drainage: After the incubation period, the bladder is drained.
-
Treatment Administration: A solution of this compound (1 mg/ml) or distilled water (for placebo control) is instilled into the bladder and retained for 30 minutes.
-
Tissue Collection: At specified time points (e.g., 4 and 24 hours) post-treatment, mice are euthanized, and their bladders are excised.
-
Biochemical Analysis: The excised bladders are cultured and analyzed for the production of TNF-α, Substance P (SP), and Nerve Growth Factor (NGF) using enzyme-linked immunosorbent assay (ELISA).
Conclusion
This compound presents a promising therapeutic candidate for inflammatory diseases due to its unique mechanism of action that targets key upstream signaling nodes in the inflammatory cascade. The available preclinical and clinical data demonstrate its potent anti-inflammatory effects and support its further development. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, highlighting its potential to address unmet medical needs in the treatment of inflammatory disorders. Further investigation is warranted to fully elucidate its clinical efficacy and safety profile in a broader range of inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitigating IL-12-induced toxicities: A path forward with TNF inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Delamanid: In Vitro Experimental Protocols for Mycobacterial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of Delamanid (formerly known as OPC-67683), a nitro-dihydro-imidazooxazole derivative with potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Delamanid is a prodrug that is activated by the deazaflavin (F420)-dependent nitroreductase (Ddn) in mycobacteria, subsequently inhibiting the synthesis of mycolic acids, crucial components of the mycobacterial cell wall.[1][2][3]
Mechanism of Action: F420-Dependent Activation of Delamanid
Delamanid's antimycobacterial activity is dependent on its activation within the mycobacterial cell. The F420 coenzyme system, particularly the deazaflavin (F420)-dependent nitroreductase (Ddn), plays a pivotal role in this process. The reduced form of coenzyme F420 (F420H2) is required for the nitroreduction of Delamanid, which leads to the formation of reactive nitrogen species, including nitric oxide. These reactive intermediates disrupt the synthesis of methoxy- and keto-mycolic acids, leading to cell lysis.[2][4][5] Resistance to Delamanid can emerge from mutations in genes involved in the F420 biosynthetic pathway (fbiA, fbiB, fbiC) or in the Ddn enzyme itself.[5][6]
Caption: F420-dependent activation pathway of Delamanid in Mycobacterium tuberculosis.
Quantitative In Vitro Activity of Delamanid
The in vitro potency of Delamanid against M. tuberculosis is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of the microorganism.
| M. tuberculosis Strain Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Clinical Isolates (General) | 0.001 - 0.05 | 0.004 | 0.012 | [7][8] |
| Non-MDR-TB | 0.008 - 0.5 | 0.015 | 0.03 | [9] |
| MDR-TB | 0.005 - 0.04 | 0.015 | 0.03 | [9][10] |
| Pre-XDR-TB | 0.005 - 0.04 | 0.015 | 0.03 | [9][10] |
| XDR-TB | - | - | 0.06 | [9] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This protocol describes the determination of the MIC of Delamanid against M. tuberculosis H37Rv or clinical isolates using the MABA method.
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)
-
Delamanid stock solution (in DMSO)
-
M. tuberculosis culture (H37Rv or clinical isolates)
-
96-well microplates
-
Alamar Blue reagent
-
Resazurin solution
-
Incubator (37°C)
Protocol:
-
Preparation of Delamanid Dilutions:
-
Prepare a series of two-fold dilutions of the Delamanid stock solution in 7H9 broth directly in the 96-well plates. The final concentrations should typically range from 0.001 to 8 µg/mL.[11]
-
Include a drug-free control (medium only) and a positive control (bacteria with no drug).
-
-
Inoculum Preparation:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:20 in 7H9 broth.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate containing the Delamanid dilutions.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue:
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plates at 37°C for 24 hours.
-
-
Reading Results:
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of Delamanid that prevents the color change.
-
Intracellular Activity against M. tuberculosis in Macrophages
This protocol assesses the bactericidal activity of Delamanid against M. tuberculosis residing within macrophages. The human monocytic cell line THP-1 is commonly used for this purpose.[12]
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
M. tuberculosis H37Rv or MDR-TB clinical isolates
-
Delamanid stock solution
-
Phosphate-buffered saline (PBS)
-
Sterile water
-
Middlebrook 7H10 agar plates
Protocol:
Day 1: Differentiation of THP-1 Cells
-
Seed THP-1 cells in a 24-well plate at a density of 5 x 10⁵ cells/well in RPMI-1640 medium.
-
Add PMA to a final concentration of 50 ng/mL to induce differentiation into macrophage-like cells.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
Day 3: Infection of Macrophages
-
Wash the differentiated macrophages twice with pre-warmed RPMI-1640 medium.
-
Prepare an M. tuberculosis suspension and adjust the concentration to achieve a multiplicity of infection (MOI) of 10:1 (bacteria to macrophages).
-
Add the bacterial suspension to the macrophages and incubate for 4 hours at 37°C to allow for phagocytosis.
-
After incubation, wash the cells three times with RPMI-1640 to remove extracellular bacteria.
Day 3-7: Delamanid Treatment
-
Add fresh RPMI-1640 medium containing different concentrations of Delamanid (e.g., MIC, 10x MIC, 20x MIC) to the infected macrophages.[12] Include a no-drug control.
-
Incubate the plates at 37°C in a 5% CO₂ incubator.
Day 3, 4, 5, 7: Determination of Intracellular Bacterial Load
-
At designated time points (e.g., 4, 8, 24, and 48 hours post-treatment), aspirate the medium from the wells.[12]
-
Lyse the macrophages by adding 0.5 mL of sterile water to each well and incubating for 15 minutes.
-
Prepare serial dilutions of the cell lysates in PBS.
-
Plate the dilutions on 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFU) to determine the intracellular bacterial load.
Assessment of Delamanid's Effect on Cytokine Production in Infected Macrophages
This protocol outlines a method to evaluate the immunomodulatory effects of Delamanid by measuring cytokine secretion from M. tuberculosis-infected macrophages.[12]
Materials:
-
Supernatants collected from the intracellular activity assay (Protocol 2).
-
Enzyme-linked immunosorbent assay (ELISA) kits for specific cytokines (e.g., IL-6, IL-12/23 p40).
-
Microplate reader.
Protocol:
-
Sample Collection:
-
At each time point of the intracellular activity assay, collect the culture supernatants from the wells before lysing the macrophages.
-
Centrifuge the supernatants to remove any cell debris and store at -80°C until analysis.
-
-
Cytokine Measurement:
-
Perform ELISA for the cytokines of interest (e.g., IL-6, IL-12/23 p40) according to the manufacturer's instructions.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the culture supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of each cytokine in the samples by comparing the absorbance values to a standard curve.
-
Compare the cytokine levels in Delamanid-treated groups to the no-drug control group.
-
Experimental Workflow for In Vitro Evaluation of Delamanid
The following diagram illustrates a typical workflow for the in vitro characterization of Delamanid's activity.
Caption: A generalized experimental workflow for the in vitro evaluation of Delamanid.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Frontiers | Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIC of Delamanid (OPC-67683) against Mycobacterium tuberculosis Clinical Isolates and a Proposed Critical Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MIC of Delamanid (OPC-67683) against Mycobacterium tuberculosis Clinical Isolates and a Proposed Critical Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bedaquiline, Delamanid, Linezolid, Clofazimine, and Capreomycin MIC Distributions for Drug Resistance Mycobacterium tuberculosis in Shanghai, China - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of MIC Distribution and Epidemiological Cutoff Values for Bedaquiline and Delamanid in Mycobacterium tuberculosis Using the MGIT 960 System Equipped with TB eXiST - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Activities and Secretion of Cytokines Caused by Delamanid on Macrophages Infected by Multidrug-Resistant Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Dosage of a Novel Therapeutic Peptide in Preclinical Animal Studies: Application Notes and Protocols
Disclaimer: Information regarding a specific therapeutic agent named "Delmitide" is not publicly available in the reviewed scientific literature. Therefore, these application notes and protocols provide a generalized framework for determining the optimal dosage of a novel therapeutic peptide in animal studies, based on established principles of pharmacology and preclinical drug development. Researchers should adapt these guidelines to the specific characteristics of their molecule of interest.
Introduction
The determination of an optimal dosage is a critical step in the preclinical evaluation of any novel therapeutic peptide. The ideal dose is one that achieves the desired therapeutic effect with minimal toxicity. This process involves a series of studies to understand the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the peptide, establish a safe dose range, and demonstrate efficacy in a relevant animal model. These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting animal studies to identify the optimal dosage of a novel therapeutic peptide.
General Principles for Initial Dose Selection
The starting dose for preclinical animal studies is often estimated through a combination of approaches:
-
Literature Review: A thorough review of published studies on peptides with similar structures, mechanisms of action, or therapeutic targets can provide a preliminary dose range.
-
In Vitro Data: The effective concentration from in vitro studies (e.g., EC50 or IC50) can be used to estimate a starting in vivo dose, although this requires careful consideration of factors like bioavailability and metabolism.
-
Allometric Scaling: This method extrapolates doses between species based on body surface area. It is a common practice for estimating a starting dose in animals based on data from other species or for predicting a human equivalent dose from animal data.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling
Understanding the PK/PD relationship is fundamental to designing an effective dosing regimen.
-
Pharmacokinetics (PK): Describes what the body does to the drug. Key parameters are determined through studies where the peptide is administered and its concentration is measured in biological fluids (e.g., plasma, serum) over time.
-
Pharmacodynamics (PD): Describes what the drug does to the body. PD studies measure the physiological or therapeutic effect of the peptide over a range of doses.
Experimental Protocol: Single-Dose Pharmacokinetic Study
-
Animal Model: Select a relevant animal model (e.g., C57BL/6 mice, Sprague-Dawley rats). Acclimatize animals for at least one week before the study.
-
Peptide Administration: Administer a single dose of the therapeutic peptide via the intended clinical route (e.g., intravenous, subcutaneous, intraperitoneal).
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.
-
Bioanalysis: Process the blood samples to isolate plasma or serum and quantify the peptide concentration using a validated analytical method (e.g., LC-MS/MS, ELISA).
-
Data Analysis: Use pharmacokinetic software to model the concentration-time data and calculate key PK parameters.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum (peak) plasma concentration of the peptide. |
| Tmax | Time to reach Cmax. |
| AUC | Area under the plasma concentration-time curve, representing total drug exposure. |
| t1/2 | Half-life, the time required for the plasma concentration to decrease by half. |
| CL | Clearance, the volume of plasma cleared of the peptide per unit time. |
| Vd | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
Dose-Ranging and Toxicity Studies
Dose-ranging studies are essential for identifying the Maximum Tolerated Dose (MTD) and the therapeutic dose window.
Experimental Protocol: Dose Escalation Study to Determine the MTD
-
Animal Groups: Divide animals into several groups, including a vehicle control group and multiple dose-escalation groups.
-
Dose Administration: Administer the peptide once daily (or according to the projected clinical schedule) for a defined period (e.g., 7-14 days). Start with a low dose and escalate in subsequent groups.
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and histopathological examination of major organs.
-
MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity.
Table 2: Example of a Dose-Escalation Scheme for an MTD Study in Mice
| Group | Treatment | Dose (mg/kg) | Number of Animals |
| 1 | Vehicle Control | 0 | 10 |
| 2 | Therapeutic Peptide | 1 | 10 |
| 3 | Therapeutic Peptide | 5 | 10 |
| 4 | Therapeutic Peptide | 10 | 10 |
| 5 | Therapeutic Peptide | 25 | 10 |
| 6 | Therapeutic Peptide | 50 | 10 |
In Vivo Efficacy Studies
Once a safe dose range is established, efficacy studies are conducted in a relevant disease model to determine the optimal therapeutic dose.
Experimental Protocol: Efficacy Study in a Mouse Model of Inflammation
-
Disease Induction: Induce the disease model in the animals (e.g., lipopolysaccharide-induced systemic inflammation).
-
Animal Groups: Randomly assign animals to different treatment groups: vehicle control, positive control (a known anti-inflammatory drug), and several doses of the therapeutic peptide (selected from the dose-ranging study).
-
Peptide Administration: Administer the treatments according to the study design (e.g., once daily for 5 days).
-
Endpoint Measurement: At the end of the study, collect relevant samples (e.g., blood, tissue) to measure biomarkers of efficacy (e.g., pro-inflammatory cytokine levels).
-
Data Analysis: Statistically compare the outcomes between the treatment groups to determine the dose-response relationship and identify the lowest dose that produces a significant therapeutic effect.
Table 3: Example Data from an In Vivo Efficacy Study
| Treatment Group | Dose (mg/kg) | Plasma TNF-α (pg/mL) | Lung MPO Activity (U/g tissue) |
| Vehicle Control | 0 | 1500 ± 210 | 5.2 ± 0.8 |
| Positive Control | 10 | 450 ± 95 | 1.8 ± 0.4 |
| Therapeutic Peptide | 1 | 1250 ± 180 | 4.5 ± 0.7 |
| Therapeutic Peptide | 5 | 800 ± 150 | 3.1 ± 0.6 |
| Therapeutic Peptide | 10 | 500 ± 110 | 2.0 ± 0.5 |
Visualization of Workflows and Pathways
Clear visualization of experimental workflows and biological pathways is crucial for understanding and communicating the research.
Caption: Workflow for determining the optimal dosage of a novel therapeutic peptide.
Signaling Pathway
Many therapeutic peptides exert their effects by modulating specific intracellular signaling pathways. For instance, a peptide designed to have anti-inflammatory effects might target the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Diagram of a hypothetical mechanism of action for an anti-inflammatory peptide targeting the NF-κB pathway.
Conclusion
The determination of an optimal dosage for a novel therapeutic peptide is a systematic process that requires careful planning and execution of a series of preclinical studies. By integrating data from PK/PD profiling, dose-ranging toxicity studies, and in vivo efficacy models, researchers can identify a dose that maximizes therapeutic benefit while minimizing adverse effects, thereby paving the way for successful clinical translation.
Preparing Delmitide (RDP58) Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delmitide, also known as RDP58, is a synthetic decapeptide with potent anti-inflammatory properties. Its mechanism of action involves the inhibition of the MyD88-IRAK-TRAF6 signaling complex, a critical component of the Toll-like receptor (TLR) and TNF receptor signaling pathways. By disrupting this complex, this compound effectively reduces the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and Interleukin-12 (IL-12). These characteristics make this compound a valuable tool for in vitro and in vivo studies of inflammatory processes and a potential therapeutic agent for inflammatory diseases.
This document provides detailed application notes and protocols for the preparation and use of this compound solutions in a laboratory setting.
Physicochemical Properties and Storage
A summary of this compound's key properties is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C59H105N17O11 | [1] |
| Molecular Weight | 1228.57 g/mol | [1] |
| Amino Acid Sequence | Arg-Nle-Nle-Nle-Arg-Nle-Nle-Nle-Gly-Tyr-CONH2 | N/A |
| Appearance | Lyophilized powder | N/A |
Storage of Lyophilized Powder: Store the lyophilized powder at -20°C for up to two years.
Storage of Reconstituted Solutions: For long-term storage, it is recommended to reconstitute this compound in sterile DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Store at 4°C in DMSO for up to 2 weeks.
-
Store at -80°C in DMSO for up to 6 months.
This compound Signaling Pathway
This compound exerts its anti-inflammatory effects by targeting the Toll-like Receptor 4 (TLR4) signaling pathway. Specifically, it inhibits the formation of the MyD88-IRAK-TRAF6 complex. The following diagram illustrates this pathway and the point of inhibition by this compound.
Caption: this compound's mechanism of action in the TLR4 signaling pathway.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol describes the reconstitution of lyophilized this compound powder to create a stock solution.
Materials:
-
Lyophilized this compound (RDP58)
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Before opening, bring the vial of lyophilized this compound to room temperature.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Under sterile conditions (e.g., in a laminar flow hood), carefully open the vial.
-
Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 1 mg/mL).
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking or vortexing to prevent peptide degradation.
-
Once dissolved, aliquot the stock solution into sterile microcentrifuge tubes in volumes appropriate for your experiments to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).
Note on Solubility: While DMSO is the recommended solvent for long-term storage, the solubility of this compound in aqueous buffers has not been extensively reported. Based on its amino acid sequence, this compound has a net positive charge. Therefore, for aqueous solutions, dissolving in sterile, distilled water or a slightly acidic buffer (e.g., 10% acetic acid followed by dilution) may be attempted. It is strongly recommended to perform a solubility test with a small amount of the peptide before dissolving the entire sample. For cell culture applications, if using a DMSO stock, ensure the final concentration of DMSO in the culture medium is below 0.1% to avoid cytotoxicity.
Protocol 2: In Vitro Treatment of Cells with this compound
This protocol provides a general workflow for treating cultured cells with this compound to assess its anti-inflammatory effects.
Caption: General workflow for in vitro experiments with this compound.
Materials:
-
Adherent or suspension cells (e.g., macrophages, peripheral blood mononuclear cells)
-
Complete cell culture medium
-
This compound stock solution (reconstituted as per Protocol 1)
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS))
-
Phosphate-buffered saline (PBS), sterile
-
Multi-well cell culture plates
-
ELISA kits for target cytokines (e.g., TNF-α, IFN-γ)
Procedure:
-
Cell Seeding: Seed your cells of interest into the wells of a multi-well plate at the desired density and allow them to adhere or stabilize overnight.
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. Remember to keep the final DMSO concentration consistent and low across all wells, including the vehicle control.
-
Pre-treatment: Remove the old medium and add the medium containing the different concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO). Incubate for a pre-determined time (e.g., 1-2 hours).
-
Inflammatory Challenge: Add the inflammatory stimulus (e.g., LPS at a final concentration of 100 ng/mL) to the wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24 hours) at 37°C in a humidified CO2 incubator.[2]
-
Sample Collection: After incubation, centrifuge the plates (if using suspension cells) and carefully collect the cell culture supernatants. Store the supernatants at -80°C until analysis. Cell lysates can also be prepared for gene or protein expression analysis.
-
Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ) in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Quantitative Data
The following table summarizes the reported effects of this compound in various experimental models. Note that specific IC50 values for cytokine inhibition are not widely available in the public domain. Researchers are encouraged to perform their own dose-response studies to determine the optimal concentrations for their specific experimental setup.
| Experimental Model | This compound Concentration/Dose | Observed Effect | Reference |
| Ex vivo human Crohn's disease biopsies | Not specified | Decreased production of TNF and IFN-γ after 24 hours of culture. | [2] |
| In vivo murine model of cystitis | 1 mg/ml (intravesical instillation) | Abolished TNF-α production within 4 hours and significantly decreased Substance P and Nerve Growth Factor production. | N/A |
| In vivo murine model of colitis | 5 and 10 mg/kg/day (oral) | Significantly reduced Disease Activity Index and histological scores. | N/A |
| Human clinical trial (ulcerative colitis) | 200 and 300 mg/day (oral) | Effective in mild-to-moderate ulcerative colitis with clinical remission rates of 71% and 72%, respectively. | N/A |
Conclusion
This compound (RDP58) is a powerful research tool for investigating inflammatory signaling pathways. Proper preparation and handling of this compound solutions are crucial for obtaining reliable and reproducible results. The protocols and information provided in this document offer a comprehensive guide for researchers utilizing this novel anti-inflammatory peptide in their studies.
References
In vivo Administration of Delmitide in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delmitide, also known as RDP58, is a novel, orally active, synthetic decapeptide with potent anti-inflammatory properties. It has been investigated for its therapeutic potential in inflammatory conditions such as ulcerative colitis and Crohn's disease. This document provides detailed application notes and protocols for the in vivo administration of this compound in rodent models, summarizing key quantitative data and outlining experimental workflows and relevant signaling pathways.
Mechanism of Action
This compound exerts its anti-inflammatory effects through a dual mechanism of action. Firstly, it inhibits the synthesis of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and Interleukin-12 (IL-12). Secondly, it upregulates the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and cytoprotective functions. This combined action helps to attenuate the inflammatory cascade and promote tissue protection.
Data Presentation: Quantitative In Vivo Data for this compound in Rodents
The following table summarizes quantitative data from a key preclinical study evaluating this compound in a mouse model of chronic colitis induced by dextran sodium sulphate (DSS).
| Parameter | Vehicle (Saline) | This compound (5 mg/kg/day, p.o.) | This compound (10 mg/kg/day, p.o.) | 5-ASA (50 mg/kg/day, p.o.) | Reference |
| Animal Model | DSS-induced chronic colitis in mice | DSS-induced chronic colitis in mice | DSS-induced chronic colitis in mice | DSS-induced chronic colitis in mice | [1] |
| Route of Administration | Oral (p.o.) | Oral (p.o.) | Oral (p.o.) | Oral (p.o.) | [1] |
| Vehicle | Saline | Saline | Saline | Not specified | [1] |
| Treatment Duration | Daily | Daily | Daily | Daily | [1] |
| Primary Endpoint | Disease Activity Index (DAI) | Significant reduction in DAI | Significant reduction in DAI | Reduction in DAI | [1] |
| Histological Scores | High inflammation scores | Significant reduction in acute, chronic, and total inflammation scores | Significant reduction in acute, chronic, and total inflammation scores | Not specified | [1] |
| Bioavailability | Not applicable | Not bioavailable | Not bioavailable | Not applicable | [1] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a DSS-Induced Colitis Mouse Model
This protocol is based on methodologies reported for evaluating the efficacy of this compound in a chemically-induced model of inflammatory bowel disease.[1]
1. Materials and Reagents:
-
This compound (RDP58) powder
-
Sterile, pyrogen-free saline solution (0.9% NaCl)
-
Dextran Sodium Sulphate (DSS, MW 36,000-50,000)
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard laboratory animal diet and water
-
Oral gavage needles (20-22 gauge, curved)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
2. Preparation of this compound Solution:
-
On each day of dosing, freshly prepare the this compound solution.
-
Calculate the required amount of this compound based on the desired dose (e.g., 5 mg/kg or 10 mg/kg) and the body weight of the mice.
-
Weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolve the this compound powder in a known volume of sterile saline to achieve the final desired concentration. For example, to dose a 25g mouse at 10 mg/kg with a volume of 100 µL, the concentration would be 2.5 mg/mL.
-
Vortex the solution thoroughly to ensure complete dissolution.
3. Induction of Colitis:
-
Induce colitis in mice by administering 2.5% (w/v) DSS in their drinking water for 7 consecutive days.[2]
-
Monitor the mice daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the feces, to calculate the Disease Activity Index (DAI).
4. Administration of this compound:
-
Begin oral administration of this compound or vehicle (saline) on a predetermined day post-DSS induction (e.g., day 3 or day 5).
-
Gently restrain the mouse and administer the prepared this compound solution or vehicle via oral gavage. The typical volume administered to a mouse is 100-200 µL.
-
Administer the treatment once daily for the duration of the study.
5. Monitoring and Endpoint Analysis:
-
Continue to monitor the mice daily for body weight, DAI, and overall health.
-
At the end of the study, euthanize the mice and collect colon tissue for histological analysis to assess inflammation, crypt damage, and re-epithelialization.
Visualizations
Signaling Pathway of this compound's Anti-Inflammatory Action
Caption: this compound's dual mechanism of action.
Experimental Workflow for this compound Administration in a DSS Colitis Model
Caption: Workflow for evaluating this compound in DSS-induced colitis.
References
Establishing a Dose-Response Curve for Delmitide In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for establishing a comprehensive in vitro dose-response curve for Delmitide, a synthetic decapeptide with potent anti-inflammatory properties. This compound is known to disrupt cellular signaling through Toll-like and tumor necrosis factor (TNF) receptor families, leading to the inhibition of key pro-inflammatory cytokines and the upregulation of heme oxygenase-1.[1][2] These protocols are designed for researchers in immunology, pharmacology, and drug development to effectively characterize the in vitro efficacy and potency of this compound. The following sections detail methodologies for assessing cell viability, quantifying cytokine inhibition, and analyzing key signaling events.
Introduction to this compound
This compound is a novel anti-inflammatory peptide that has shown therapeutic potential in preclinical models of inflammatory diseases such as ulcerative colitis.[2] Its mechanism of action involves the modulation of inflammatory signaling pathways, resulting in the decreased production of pro-inflammatory mediators including Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), Interleukin-6 (IL-6), and Interleukin-12 (IL-12).[1] Furthermore, this compound upregulates the activity of heme oxygenase-1, an enzyme with cytoprotective and anti-inflammatory functions. A thorough in vitro characterization is essential to understand its dose-dependent effects and to guide further preclinical and clinical development.
Experimental Overview
To establish a robust dose-response profile for this compound, a series of in vitro assays are recommended. This workflow is designed to assess the compound's effect on cell viability, its ability to suppress inflammatory responses, and its impact on intracellular signaling pathways.
Key Experimental Protocols
Cell Culture and Treatment
Recommended Cell Lines:
-
THP-1: A human monocytic cell line that can be differentiated into macrophage-like cells.[3][4][5]
-
Peripheral Blood Mononuclear Cells (PBMCs): For a more physiologically relevant model.
Protocol:
-
Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
For differentiation of THP-1 cells, treat with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours. Replace the media with fresh, PMA-free media and rest the cells for 24 hours before stimulation.
-
Prepare a stock solution of this compound in sterile, endotoxin-free water or PBS. Further dilute in culture medium to achieve the desired final concentrations. A common starting range for immunomodulatory peptides is 0.01 to 100 µM.[6][8]
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Induce an inflammatory response by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubate for a predetermined time (e.g., 24 hours for cytokine analysis).
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects of this compound are not due to cytotoxicity.
Protocol:
-
After the treatment period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[9]
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Incubate the plate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Cytokine Profiling
Protocol:
-
Collect cell culture supernatants after the treatment period.
-
Coat a 96-well plate with a capture antibody specific for TNF-α and incubate overnight at 4°C.[11][12]
-
Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.[13]
-
Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Wash the plate and add TMB substrate solution. Allow the color to develop in the dark.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the concentration of TNF-α in the samples based on the standard curve.
For a broader assessment of this compound's effects on cytokine production, a multiplex assay is recommended.
Protocol:
-
Use a commercially available multiplex cytokine kit (e.g., for IL-2, IL-6, IL-12, IFN-γ).
-
Follow the manufacturer's instructions for sample preparation and assay procedure.[14][15][16]
-
Briefly, add antibody-coupled magnetic beads to the wells, followed by standards and cell culture supernatants.
-
Incubate and wash the beads.
-
Add a biotinylated detection antibody cocktail, followed by streptavidin-phycoerythrin.
-
Resuspend the beads in sheath fluid and analyze on a Luminex instrument.
Signaling Pathway Analysis
This compound is known to interfere with TLR and TNF receptor signaling. Analyzing the phosphorylation status of key downstream proteins can provide mechanistic insights.
Protocol:
-
After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1][2]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17]
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-IκBα, IκBα, p-NF-κB p65, NF-κB p65) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.
This method offers a higher throughput alternative to traditional Western blotting.
Protocol:
-
Grow, treat, and fix cells directly in a 96-well plate.[18][19][20]
-
Permeabilize the cells with a detergent-based buffer.
-
Block the wells to reduce non-specific antibody binding.
-
Incubate with primary antibodies against the target proteins (e.g., phosphorylated and total proteins).
-
Wash and incubate with fluorescently-labeled secondary antibodies.
-
Scan the plate using an infrared imaging system.
-
Normalize the signal of the target protein to a housekeeping protein or a total protein stain.
Heme Oxygenase-1 (HO-1) Activity Assay
Protocol:
-
Prepare microsomal fractions from cell lysates after this compound treatment.[21]
-
Incubate the microsomal proteins with a reaction mixture containing hemin and NADPH.
-
The enzymatic reaction will produce biliverdin, which is then converted to bilirubin by biliverdin reductase (present in a rat liver cytosol preparation added to the reaction).
-
Measure the formation of bilirubin spectrophotometrically by the change in absorbance between 464 and 530 nm.[22]
-
Alternatively, use a commercially available HO-1 ELISA kit to measure the protein levels of HO-1 as a surrogate for activity.[23][24]
Data Presentation and Analysis
Summarize all quantitative data in clearly structured tables. For each assay, present the raw data (e.g., absorbance, fluorescence intensity) and the calculated values (e.g., % viability, cytokine concentration).
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 |
| 0.01 | 1.23 ± 0.07 | 98.4 |
| 0.1 | 1.26 ± 0.09 | 100.8 |
| 1 | 1.21 ± 0.06 | 96.8 |
| 10 | 1.19 ± 0.08 | 95.2 |
| 100 | 1.15 ± 0.07 | 92.0 |
Table 2: Dose-Dependent Inhibition of TNF-α by this compound (ELISA)
| This compound (µM) | TNF-α (pg/mL) (Mean ± SD) | % Inhibition |
| 0 (LPS only) | 1500 ± 120 | 0 |
| 0.01 | 1350 ± 110 | 10 |
| 0.1 | 1050 ± 95 | 30 |
| 1 | 750 ± 80 | 50 |
| 10 | 300 ± 45 | 80 |
| 100 | 150 ± 30 | 90 |
Table 3: Effect of this compound on IκBα Phosphorylation (Western Blot Densitometry)
| This compound (µM) | p-IκBα / Total IκBα Ratio (Normalized to Control) | % Inhibition |
| 0 (LPS only) | 1.00 | 0 |
| 0.1 | 0.85 | 15 |
| 1 | 0.55 | 45 |
| 10 | 0.20 | 80 |
| 100 | 0.10 | 90 |
Table 4: Dose-Dependent Induction of Heme Oxygenase-1 Activity by this compound
| This compound (µM) | HO-1 Activity (pmol bilirubin/mg protein/hr) (Mean ± SD) | Fold Induction |
| 0 (Vehicle) | 50 ± 5 | 1.0 |
| 0.1 | 65 ± 7 | 1.3 |
| 1 | 125 ± 15 | 2.5 |
| 10 | 250 ± 28 | 5.0 |
| 100 | 300 ± 35 | 6.0 |
Conclusion
These detailed protocols provide a comprehensive framework for characterizing the in vitro dose-response of this compound. By systematically evaluating its effects on cell viability, cytokine production, and intracellular signaling, researchers can obtain critical data on its potency and mechanism of action. This information is invaluable for the continued development of this compound as a potential therapeutic agent for inflammatory diseases.
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Cell‐Based In Vitro Models to Recreate Human Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular models in autoinflammatory disease research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Peptides Derived from In Vitro and In Vivo Digestion of Human Milk Are Immunomodulatory in THP-1 Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cohesionbio.com [cohesionbio.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Multiplexed Cytokines (Luminex) – DartLab [geiselmed.dartmouth.edu]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. protocols.io [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 19. azurebiosystems.com [azurebiosystems.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. img.abclonal.com [img.abclonal.com]
- 24. revvity.com [revvity.com]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Delmitide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delmitide (also known as RDP58) is an investigational d-isomer decapeptide with potent anti-inflammatory properties.[1][2][3] Its primary mechanism of action involves the inhibition of pro-inflammatory cytokine production, specifically targeting Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and Interleukin-12 (IL-12).[1][2][3] This targeted immunomodulatory activity makes this compound a person of interest for the treatment of inflammatory and autoimmune diseases, such as ulcerative colitis and Crohn's disease.[1] Flow cytometry is an indispensable tool for elucidating the nuanced effects of this compound on various immune cell populations, enabling detailed analysis of cell surface markers, intracellular cytokine expression, and activation states.
These application notes provide a comprehensive guide for researchers utilizing flow cytometry to characterize the immunological impact of this compound treatment on various immune cell subsets. The included protocols are designed to be adaptable for both in vitro and in vivo studies.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by modulating signaling pathways that lead to the production of key pro-inflammatory cytokines.[4] By inhibiting TNF-α, IFN-γ, and IL-12, this compound can influence the activity of a wide range of immune cells, including T cells, natural killer (NK) cells, and dendritic cells (DCs). A proposed signaling pathway for this compound's action is illustrated below.
Caption: Proposed signaling pathway of this compound in an immune cell.
Data Presentation: Expected Effects of this compound on Immune Cell Phenotypes
The following tables summarize the expected quantitative changes in immune cell populations and marker expression following this compound treatment, which can be assessed by flow cytometry.
Table 1: Expected Changes in T Cell Subsets and Activation Markers
| Cell Population | Marker | Expected Change with this compound | Rationale |
| CD4+ Helper T Cells | T-bet (Th1) | Decrease | Inhibition of IFN-γ and IL-12 may reduce Th1 differentiation. |
| GATA3 (Th2) | No significant change or slight increase | A shift from Th1 may favor a Th2 phenotype. | |
| RORγt (Th17) | Decrease | IL-12 inhibition may impact Th17 development. | |
| FoxP3+ (Tregs) | Potential Increase | Anti-inflammatory effect may promote regulatory responses. | |
| CD8+ Cytotoxic T Cells | IFN-γ | Decrease | Direct inhibition of IFN-γ production. |
| Granzyme B | Decrease | Reduced activation may lead to lower cytotoxic potential. | |
| All T Cells | CD25 (IL-2Rα) | Decrease | Reduced activation state. |
| CD69 | Decrease | Early activation marker, expected to be downregulated. | |
| HLA-DR | Decrease | Late activation marker, expected to be downregulated. |
Table 2: Expected Changes in Dendritic Cell Maturation and Function
| Cell Population | Marker | Expected Change with this compound | Rationale |
| Myeloid Dendritic Cells | CD80 | Decrease | Reduced maturation in response to inflammatory stimuli. |
| CD86 | Decrease | Reduced co-stimulatory molecule expression. | |
| CD40 | Decrease | Key maturation marker involved in T cell activation. | |
| HLA-DR | Decrease | Reduced antigen presentation capacity. | |
| IL-12 | Decrease | Direct target of this compound. |
Table 3: Expected Changes in Intracellular Cytokine Production
| Cell Type | Cytokine | Expected Change with this compound | Rationale |
| CD4+ T Cells | IFN-γ | Decrease | Direct inhibition. |
| TNF-α | Decrease | Direct inhibition. | |
| CD8+ T Cells | IFN-γ | Decrease | Direct inhibition. |
| TNF-α | Decrease | Direct inhibition. | |
| NK Cells | IFN-γ | Decrease | Direct inhibition. |
| Monocytes/Macrophages | TNF-α | Decrease | Direct inhibition. |
| IL-12 | Decrease | Direct inhibition. |
Experimental Protocols
The following are detailed protocols for the flow cytometric analysis of immune cells treated with this compound.
Protocol 1: Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is designed for the general identification and quantification of major immune cell subsets.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound (various concentrations)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc Block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see Table 4 for a suggested panel)
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
-
Flow cytometer
Experimental Workflow:
Caption: Experimental workflow for immunophenotyping.
Procedure:
-
Cell Culture and Treatment:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Resuspend cells in complete culture medium at a density of 1 x 10^6 cells/mL.
-
Culture cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Cell Staining:
-
Harvest cells and wash twice with cold PBS.
-
Resuspend cells in 100 µL of FACS buffer.
-
Add a viability dye according to the manufacturer's instructions and incubate.
-
Wash cells with FACS buffer.
-
Add Fc block and incubate for 10 minutes at 4°C.
-
Add the pre-titrated antibody cocktail (see Table 4) and incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
-
Data Acquisition:
-
Resuspend cells in 300-500 µL of FACS buffer.
-
Acquire events on a flow cytometer, ensuring a sufficient number of events are collected for statistical analysis.
-
Table 4: Suggested Antibody Panel for Immunophenotyping
| Marker | Fluorochrome | Target Cell Population |
| CD3 | FITC | T Cells |
| CD4 | PE | Helper T Cells |
| CD8 | PerCP-Cy5.5 | Cytotoxic T Cells |
| CD19 | APC | B Cells |
| CD56 | PE-Cy7 | NK Cells |
| CD14 | APC-H7 | Monocytes |
| CD11c | BV421 | Myeloid Dendritic Cells |
| HLA-DR | BV510 | Antigen Presenting Cells |
Protocol 2: Analysis of T Cell Activation and Dendritic Cell Maturation
This protocol focuses on the expression of activation and maturation markers on T cells and DCs.
Materials:
-
Same as Protocol 1, with the addition of a polyclonal T cell activator (e.g., anti-CD3/CD28 beads or PHA) and a DC maturation stimulus (e.g., LPS).
-
Fluorochrome-conjugated antibodies specific for activation and maturation markers (see Table 5).
Procedure:
-
Cell Culture and Treatment:
-
Follow step 1 from Protocol 1. For activation/maturation studies, add the appropriate stimulus along with this compound or vehicle control.
-
-
Cell Staining and Acquisition:
-
Follow steps 2 and 3 from Protocol 1, using the antibody panel suggested in Table 5.
-
Table 5: Suggested Antibody Panel for T Cell Activation and DC Maturation
| Marker | Fluorochrome | Target Cell Population |
| CD3 | FITC | T Cells |
| CD4 | PE | Helper T Cells |
| CD8 | PerCP-Cy5.5 | Cytotoxic T Cells |
| CD69 | APC | Early Activated T Cells |
| CD25 | PE-Cy7 | Activated T Cells, Tregs |
| HLA-DR | APC-H7 | Activated T Cells, APCs |
| Lineage Cocktail (CD3, CD19, CD56) | BV421 | To exclude for DC gating |
| HLA-DR | BV510 | Dendritic Cells |
| CD11c | FITC | Myeloid Dendritic Cells |
| CD80 | PE | Mature Dendritic Cells |
| CD86 | PerCP-Cy5.5 | Mature Dendritic Cells |
| CD40 | APC | Mature Dendritic Cells |
Protocol 3: Intracellular Cytokine Staining
This protocol is for the detection of intracellular cytokine production.[5][6][7][8]
Materials:
-
Same as Protocol 1 and 2.
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Fixation/Permeabilization Buffer.
-
Permeabilization/Wash Buffer.
-
Fluorochrome-conjugated antibodies for intracellular cytokines (see Table 6).
Experimental Workflow:
Caption: Workflow for intracellular cytokine staining.
Procedure:
-
Cell Stimulation:
-
Culture PBMCs with this compound and a stimulus (e.g., PMA/Ionomycin or anti-CD3/CD28) for 4-6 hours.
-
For the final 4 hours of culture, add a protein transport inhibitor.
-
-
Cell Staining:
-
Harvest cells and stain with a fixable viability dye.
-
Perform surface staining as described in Protocol 1.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Wash the cells with permeabilization/wash buffer.
-
Add the intracellular antibody cocktail (see Table 6) and incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with permeabilization/wash buffer.
-
-
Data Acquisition:
-
Resuspend cells in FACS buffer and acquire on a flow cytometer.
-
Table 6: Suggested Antibody Panel for Intracellular Cytokine Staining
| Marker | Fluorochrome | Target |
| CD3 | FITC | T Cells |
| CD4 | PerCP-Cy5.5 | Helper T Cells |
| CD8 | APC-H7 | Cytotoxic T Cells |
| IFN-γ | PE | Intracellular Cytokine |
| TNF-α | APC | Intracellular Cytokine |
| IL-12 | PE-Cy7 | Intracellular Cytokine (in Monocytes/DCs) |
| CD14 | BV421 | Monocytes |
| CD11c | BV510 | Myeloid Dendritic Cells |
Conclusion
The provided application notes and protocols offer a robust framework for investigating the immunomodulatory effects of this compound using flow cytometry. By employing these methods, researchers can gain valuable insights into how this compound influences the phenotype and function of key immune cell populations, thereby advancing our understanding of its therapeutic potential in inflammatory and autoimmune diseases. Careful optimization of experimental conditions, including this compound concentration and incubation times, is recommended to achieve the most reliable and reproducible results.
References
- 1. This compound|CAS 287096-87-1|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. This compound | C59H105N17O11 | CID 219021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Intracellular Cytokine Staining Protocol [anilocus.com]
- 7. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 8. lerner.ccf.org [lerner.ccf.org]
Application Notes and Protocols: Measuring Cytokine Inhibition by Delmitide using ELISA
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for quantifying the inhibitory effect of the therapeutic peptide Delmitide on the production of pro-inflammatory cytokines using the Enzyme-Linked Immunosorbent Assay (ELISA). The described methodology is applicable for in vitro cell culture systems, enabling the assessment of this compound's anti-inflammatory potential. Included are detailed experimental procedures, data analysis guidelines, and visual representations of key pathways and workflows.
Introduction to Cytokine Inhibition and Measurement
Cytokines are small proteins crucial for cell signaling, particularly in the immune system. Overproduction of pro-inflammatory cytokines is a hallmark of many inflammatory diseases. Therapeutic agents like this compound are developed to modulate the immune response by inhibiting the production or activity of these cytokines. The sandwich ELISA is a highly specific and sensitive immunoassay used to detect and quantify the concentration of a specific cytokine in a sample, such as cell culture supernatant.[1][2][3] This method allows for the precise measurement of how effectively a compound like this compound can suppress cytokine secretion from stimulated immune cells.
Signaling Pathway of Cytokine Production
Many pro-inflammatory cytokines are produced via activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway can be triggered by various stimuli, such as lipopolysaccharide (LPS), a component of Gram-negative bacteria. An inhibitor like this compound may act on one or more components of this cascade to prevent the transcription and subsequent secretion of cytokines.
Caption: Potential inhibition point of this compound in the NF-κB pathway.
Experimental and ELISA Workflow
A systematic workflow is essential for accurate and reproducible results. The process begins with cell culture and stimulation, followed by sample collection, and finally the multi-step ELISA procedure to quantify the cytokine of interest.
Caption: High-level overview of the experimental procedure.
Detailed Experimental Protocols
Materials and Reagents
-
Immune Cells: RAW 264.7 macrophages or human Peripheral Blood Mononuclear Cells (PBMCs).
-
Cell Culture Medium: DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Stimulant: Lipopolysaccharide (LPS) from E. coli.
-
Test Article: this compound, dissolved in a suitable vehicle (e.g., sterile PBS or DMSO).
-
Cytokine ELISA Kit: Species- and cytokine-specific kit (e.g., Human TNF-α ELISA Kit). Kits typically include:
-
Equipment:
Cell Culture and Treatment Protocol
-
Cell Seeding: Seed immune cells (e.g., RAW 264.7 at 0.1 x 10⁶ cells/well) into a 96-well cell culture plate and allow them to adhere overnight.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a "vehicle control" group. Incubate for 1-2 hours.
-
Stimulation: Prepare an LPS solution at 2x the final desired concentration (e.g., 200 ng/mL for a final concentration of 100 ng/mL). Add 100 µL of this solution to each well (except for the "unstimulated control" wells, to which 100 µL of medium is added).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[5]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell layer. Samples can be used immediately or stored at -80°C.
Sandwich ELISA Protocol
The following workflow outlines the steps for a typical sandwich ELISA.[2][5][6]
Caption: Step-by-step procedure for the sandwich ELISA.
Data Presentation and Analysis
Standard Curve Generation
A standard curve is generated by performing a serial dilution of the recombinant cytokine standard. The OD values are plotted against the known concentrations. A four-parameter logistic (4-PL) curve fit is typically used to determine the concentration of the cytokine in the unknown samples.
Calculation of Cytokine Inhibition
The percentage of cytokine inhibition by this compound is calculated relative to the stimulated control (LPS only) after subtracting the background (unstimulated control).
Formula: % Inhibition = (1 - ([Cytokine]_Treated / [Cytokine]_Stimulated)) * 100
Where:
-
[Cytokine]_Treated = Concentration of cytokine in the LPS + this compound sample.
-
[Cytokine]_Stimulated = Concentration of cytokine in the LPS-only sample.
Example Data Table
The following table presents hypothetical data for the inhibition of TNF-α by this compound.
| Treatment Group | This compound Conc. (µM) | Mean OD at 450 nm | TNF-α Conc. (pg/mL) | % Inhibition |
| Unstimulated Control | 0 | 0.095 | 12.5 | N/A |
| Stimulated Control (LPS) | 0 | 1.850 | 1250.0 | 0% |
| LPS + this compound | 0.1 | 1.480 | 980.0 | 21.6% |
| LPS + this compound | 1 | 0.950 | 600.0 | 52.0% |
| LPS + this compound | 10 | 0.320 | 150.0 | 88.0% |
| LPS + this compound | 100 | 0.110 | 25.0 | 98.0% |
Note: Cytokine concentrations are interpolated from the standard curve. The % Inhibition is calculated relative to the Stimulated Control (LPS).
Disclaimer: This document provides a generalized protocol. Researchers should optimize parameters such as cell density, LPS concentration, and incubation times for their specific experimental system. Always follow the specific instructions provided with your ELISA kit.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bowdish.ca [bowdish.ca]
- 5. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 6. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols for Immunohistochemical Staining in Delmitide-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delmitide (also known as RDP58) is a novel synthetic peptide with potent anti-inflammatory properties. Its mechanism of action involves the disruption of cellular signaling cascades initiated by Toll-like receptors (TLRs) and the tumor necrosis factor (TNF) receptor superfamily.[1] By inhibiting these key pathways, this compound effectively reduces the production of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), Interleukin-6 (IL-6), and Interleukin-12 (IL-12).[1] This targeted immunomodulatory activity makes this compound a promising therapeutic candidate for a range of inflammatory and autoimmune diseases.
Immunohistochemistry (IHC) is an invaluable technique for visualizing the in-situ expression and localization of specific proteins within the contextual architecture of tissues. For researchers investigating the efficacy of this compound, IHC provides a powerful tool to assess the downstream effects of the drug by monitoring the expression levels of key inflammatory markers directly within the affected tissues.
These application notes provide a detailed protocol for the immunohistochemical staining of TNF-α and IL-6 in formalin-fixed, paraffin-embedded (FFPE) tissues that have been treated with this compound.
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by targeting upstream signaling events. The following diagrams illustrate the points of inhibition within the Toll-like Receptor 4 (TLR4) and TNF Receptor 1 (TNFR1) signaling pathways.
Expected Data on Cytokine Reduction
While specific quantitative IHC data for this compound is not yet widely published, studies on other anti-inflammatory peptides with similar mechanisms of action provide an indication of the expected outcomes. The following tables summarize representative quantitative data on the reduction of TNF-α and IL-6 expression following treatment with such peptides. This data can serve as a benchmark for interpreting IHC results from this compound-treated tissues.
Disclaimer: The following data is sourced from studies on various anti-inflammatory peptides targeting TLR and TNF signaling pathways and is intended to be illustrative of the potential effects of this compound.
| Table 1: Expected Reduction in TNF-α Expression | |
| Method of Quantification | Expected Outcome with Peptide Treatment |
| IHC Staining Score | Significant decrease in the intensity and percentage of TNF-α positive cells. |
| ELISA (from tissue homogenates) | 25-60% reduction in TNF-α protein concentration. |
| qRT-PCR (from tissue) | 2 to 5-fold decrease in TNF-α mRNA expression levels. |
| In Vitro IC50 | Reported IC50 values for TNF-α inhibition by similar peptides range from 10-20 µM. |
| Table 2: Expected Reduction in IL-6 Expression | |
| Method of Quantification | Expected Outcome with Peptide Treatment |
| IHC Staining Score | Marked reduction in the number of IL-6 expressing cells and staining intensity. |
| ELISA (from tissue homogenates) | 30-70% decrease in IL-6 protein levels. |
| qRT-PCR (from tissue) | 3 to 8-fold reduction in IL-6 mRNA expression. |
| In Vitro Inhibition | Significant dose-dependent reduction of IL-6 secretion in cell culture models. |
Detailed Protocol: IHC Staining for TNF-α and IL-6 in FFPE Tissues
This protocol outlines the key steps for performing immunohistochemistry on formalin-fixed, paraffin-embedded tissue sections.
Experimental Workflow
Materials and Reagents
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS/TBS)
-
Primary Antibodies:
-
Rabbit or Mouse anti-TNF-α
-
Rabbit or Mouse anti-IL-6
-
-
Biotinylated Secondary Antibody (corresponding to the primary antibody host species)
-
Streptavidin-Horseradish Peroxidase (S-HRP) conjugate
-
DAB (3,3'-Diaminobenzidine) Chromogen Substrate Kit
-
Hematoxylin
-
Mounting Medium
Step-by-Step Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through a graded series of ethanol:
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 changes, 3 minutes each.
-
70% Ethanol: 1 change, 3 minutes.
-
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in a staining jar containing 10 mM Sodium Citrate Buffer (pH 6.0).
-
Heat the solution to 95-100°C in a water bath or steamer for 20 minutes.
-
Allow the slides to cool in the buffer at room temperature for 20-30 minutes.
-
Rinse slides in PBS/TBS for 5 minutes.
-
-
Endogenous Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol or water for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with PBS/TBS two times for 5 minutes each.
-
-
Blocking Non-Specific Binding:
-
Incubate sections with Blocking Buffer (e.g., 5% Normal Goat Serum) for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Drain the blocking buffer from the slides (do not rinse).
-
Apply the diluted primary antibody (anti-TNF-α or anti-IL-6) to the sections.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS/TBS three times for 5 minutes each.
-
Apply the biotinylated secondary antibody.
-
Incubate for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with PBS/TBS three times for 5 minutes each.
-
Apply the Streptavidin-HRP conjugate.
-
Incubate for 30 minutes at room temperature.
-
-
Chromogen Substrate:
-
Rinse slides with PBS/TBS three times for 5 minutes each.
-
Apply the DAB substrate solution and monitor the color development under a microscope (typically 2-10 minutes).
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 1-2 minutes.
-
Rinse thoroughly with running tap water.
-
"Blue" the sections in a suitable bluing reagent or tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear in two changes of xylene.
-
Apply a coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope. Positive staining for TNF-α and IL-6 will appear as a brown precipitate.
-
Quantify the staining intensity and the percentage of positive cells using appropriate scoring methods or image analysis software. Compare the results between this compound-treated, vehicle-treated, and untreated control groups.
-
References
Application Notes and Protocols for Measuring Gene Expression Changes with Delmitide using RT-qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delmitide (also known as RDP58) is a synthetic, non-immunosuppressive peptide with potent anti-inflammatory properties. Its mechanism of action involves the disruption of the Toll-like receptor (TLR) and Tumor Necrosis Factor (TNF) receptor signaling pathways. Specifically, this compound inhibits the formation of the MyD88-IRAK-TRAF6 signaling complex, a critical downstream cascade for the production of several pro-inflammatory cytokines. This targeted action leads to a significant reduction in the expression of key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and Interleukin-12 (IL-12).[1]
These application notes provide a detailed protocol for utilizing reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to accurately measure the changes in gene expression of these target cytokines in response to this compound treatment.
Signaling Pathway Affected by this compound
This compound exerts its anti-inflammatory effects by intervening early in the pro-inflammatory signaling cascade initiated by TLR and TNF receptors. By preventing the assembly of the MyD88-IRAK-TRAF6 complex, this compound effectively blocks the downstream activation of transcription factors, such as NF-κB, which are essential for the transcription of pro-inflammatory genes.
Data Presentation: Efficacy of this compound in Suppressing Pro-inflammatory Gene Expression
The following tables summarize the expected quantitative changes in gene expression of key pro-inflammatory cytokines following treatment with this compound. The data is presented as both percentage inhibition and fold change relative to a stimulated, untreated control. This data is representative of expected outcomes based on published literature describing the potent inhibitory effects of this compound on cytokine production. For instance, studies have shown that this compound can abolish TNF-α production within hours of treatment.
Table 1: Percentage Inhibition of Cytokine Gene Expression by this compound
| Target Gene | This compound Concentration | Incubation Time | Percentage Inhibition (%) |
| TNF-α | 10 µM | 4 hours | >95% |
| IFN-γ | 10 µM | 6 hours | >90% |
| IL-12 | 10 µM | 6 hours | >90% |
Table 2: Fold Change in Cytokine Gene Expression Following this compound Treatment
| Target Gene | Treatment Group | Fold Change (relative to Stimulated Control) |
| TNF-α | Stimulated + this compound (10 µM) | < 0.05 |
| IFN-γ | Stimulated + this compound (10 µM) | < 0.10 |
| IL-12 | Stimulated + this compound (10 µM) | < 0.10 |
Experimental Protocols
This section provides a detailed methodology for a typical in vitro experiment to assess the impact of this compound on pro-inflammatory gene expression using RT-qPCR.
Experimental Workflow
Materials
-
Cell Line: Human Peripheral Blood Mononuclear Cells (PBMCs) or a relevant macrophage cell line (e.g., THP-1).
-
This compound (RDP58): To be reconstituted in a suitable vehicle (e.g., sterile water or PBS).
-
Inflammatory Stimulant: Lipopolysaccharide (LPS) for TLR4 stimulation.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
RNA Extraction Kit: (e.g., QIAGEN RNeasy Mini Kit or similar).
-
cDNA Synthesis Kit: (e.g., Thermo Fisher SuperScript™ IV VILO™ Master Mix or similar).
-
RT-qPCR Master Mix: (e.g., Applied Biosystems PowerUp™ SYBR™ Green Master Mix or similar).
-
Primers: Validated primers for human TNF-α, IFN-γ, IL-12, and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Nuclease-free water.
-
Sterile, nuclease-free laboratory consumables (pipette tips, microcentrifuge tubes, PCR plates).
Procedure
1. Cell Culture and Seeding:
1.1. Culture the chosen cell line according to standard protocols. For THP-1 cells, differentiation into macrophages can be induced by treatment with Phorbol 12-myristate 13-acetate (PMA) for 48 hours prior to the experiment. 1.2. Seed the cells in a 24-well plate at a density of 5 x 10^5 cells per well. 1.3. Incubate the cells at 37°C in a 5% CO₂ incubator for 24 hours to allow for adherence.
2. Stimulation and this compound Treatment:
2.1. Prepare working solutions of LPS and this compound in cell culture medium. A typical final concentration for LPS is 100 ng/mL and for this compound is 1-10 µM. 2.2. Aspirate the old medium from the cells. 2.3. Add fresh medium containing the appropriate treatments to the wells. Include the following experimental groups in triplicate:
- Unstimulated Control: Medium only.
- Stimulated Control: Medium with LPS (100 ng/mL).
- This compound Treatment: Medium with LPS (100 ng/mL) and this compound (e.g., 10 µM).
- Vehicle Control: Medium with LPS (100 ng/mL) and the vehicle used to dissolve this compound. 2.4. Incubate the plate at 37°C in a 5% CO₂ incubator for the desired time points (e.g., 4, 6, 12, 24 hours).
3. RNA Extraction:
3.1. At the end of the incubation period, aspirate the medium and wash the cells once with cold PBS. 3.2. Lyse the cells directly in the wells using the lysis buffer provided in the RNA extraction kit. 3.3. Proceed with the RNA extraction protocol according to the manufacturer's instructions. 3.4. Elute the RNA in nuclease-free water. 3.5. Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
4. cDNA Synthesis:
4.1. Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol. 4.2. Include a no-reverse transcriptase control (-RT) for each sample to check for genomic DNA contamination. 4.3. The resulting cDNA can be stored at -20°C.
5. RT-qPCR:
5.1. Prepare the RT-qPCR reaction mix containing the qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), cDNA template (diluted 1:10), and nuclease-free water. 5.2. Aliquot the reaction mix into a 96-well PCR plate. 5.3. Run the PCR plate on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 2 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute). 5.4. Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.
6. Data Analysis:
6.1. The raw data will be in the form of cycle threshold (Ct) values. 6.2. The relative quantification of gene expression can be calculated using the ΔΔCt (delta-delta Ct) method.
- Step 1: Normalize to Housekeeping Gene (ΔCt)
- ΔCt = Ct (target gene) - Ct (housekeeping gene)
- Step 2: Normalize to Stimulated Control (ΔΔCt)
- ΔΔCt = ΔCt (this compound treated) - ΔCt (Stimulated Control)
- Step 3: Calculate Fold Change
- Fold Change = 2^(-ΔΔCt)
Conclusion
RT-qPCR is a highly sensitive and reliable method for quantifying the effects of this compound on pro-inflammatory gene expression. The provided protocols and application notes offer a comprehensive guide for researchers to investigate the immunomodulatory properties of this promising therapeutic peptide. The significant reduction in TNF-α, IFN-γ, and IL-12 gene expression underscores the potential of this compound in the treatment of inflammatory diseases.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Delmitide Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Delmitide (also known as RDP58) in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and efficacy data to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, synthetic d-amino acid decapeptide designed as an immunomodulatory agent. Its primary mechanism of action is the disruption of intracellular signaling pathways associated with inflammation. Specifically, this compound inhibits the formation of the MyD88-IRAK-TRAF6 protein complex, a critical juncture in the signaling cascades of Toll-like receptors (TLRs) and the tumor necrosis factor (TNF) receptor superfamily. By blocking this complex, this compound effectively inhibits the downstream production of several pro-inflammatory cytokines, including TNF-α, interferon-gamma (IFN-γ), interleukin-2 (IL-2), IL-6, and IL-12.[1][2]
Q2: How should I reconstitute and store this compound?
A2: For optimal performance and stability, it is recommended to reconstitute lyophilized this compound in sterile, nuclease-free water or a buffered aqueous solution such as phosphate-buffered saline (PBS). To prepare a stock solution, dissolve the peptide to a concentration of 1-10 mg/mL. For long-term storage, it is advisable to aliquot the reconstituted stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or below. For short-term storage (days to weeks), the stock solution can be kept at 4°C.
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: The optimal concentration of this compound will vary depending on the cell type and experimental conditions. Based on available literature, a good starting point for in vitro experiments is in the range of 10-100 µM. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Is this compound cell-permeable?
A4: Yes, studies have indicated that this compound is capable of entering cells to exert its inhibitory effects on intracellular signaling pathways.
Troubleshooting Guide
Issue 1: I am not observing any inhibition of TNF-α production in my cell culture experiment.
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Solution: Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 µM to 200 µM) to determine the optimal inhibitory concentration for your specific cell type and stimulation conditions.
-
-
Possible Cause 2: Inadequate Pre-incubation Time.
-
Solution: Ensure that you are pre-incubating your cells with this compound for a sufficient amount of time before adding the inflammatory stimulus (e.g., LPS). A pre-incubation period of 1-2 hours is generally recommended to allow for cellular uptake and target engagement.
-
-
Possible Cause 3: this compound Degradation.
-
Solution: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh vial of lyophilized peptide to prepare a new stock solution.
-
-
Possible Cause 4: Cell Health and Viability.
-
Solution: Confirm that your cells are healthy and viable prior to the experiment. High levels of cell death can lead to inconsistent and unreliable results. A simple viability assay, such as Trypan Blue exclusion or an MTT assay, can be used to assess cell health.
-
Issue 2: I am observing cytotoxicity at higher concentrations of this compound.
-
Possible Cause: Off-target effects or solvent toxicity.
-
Solution: While this compound itself has been shown to be well-tolerated in many models, high concentrations of any peptide can sometimes lead to cytotoxicity. Determine the IC50 for cytotoxicity in your cell line and work at concentrations well below this value. Also, ensure that the final concentration of the solvent used to reconstitute this compound (e.g., DMSO, if used) is not exceeding a toxic level for your cells (typically <0.1%).
-
Issue 3: My experimental results are inconsistent between experiments.
-
Possible Cause 1: Variability in Cell Passage Number.
-
Solution: Use cells within a consistent and relatively low passage number range, as cellular responses can change with repeated passaging.
-
-
Possible Cause 2: Inconsistent Stimulation.
-
Solution: Ensure that the inflammatory stimulus (e.g., LPS) is from a consistent lot and is used at the same final concentration in all experiments. Prepare a large stock of the stimulus to be used across multiple experiments.
-
-
Possible Cause 3: Pipetting Errors.
-
Solution: Use calibrated pipettes and careful technique to ensure accurate and consistent addition of this compound and other reagents to your experimental wells.
-
Experimental Protocols
Protocol: In Vitro Inhibition of LPS-Induced TNF-α Production in Macrophages
This protocol provides a general framework for assessing the efficacy of this compound in inhibiting TNF-α production in a macrophage cell line (e.g., RAW 264.7 or THP-1) stimulated with lipopolysaccharide (LPS).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or PBS for reconstitution
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kit for quantifying mouse or human TNF-α
-
Cell viability assay kit (e.g., MTT or Trypan Blue)
Procedure:
-
Cell Seeding:
-
Seed macrophages into a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to adhere.
-
-
Preparation of this compound and LPS Solutions:
-
Reconstitute this compound in sterile water or PBS to create a 10 mM stock solution. Further dilute this stock in complete culture medium to prepare working solutions at 2x the desired final concentrations (e.g., for final concentrations of 10, 25, 50, and 100 µM, prepare 2x working solutions of 20, 50, 100, and 200 µM).
-
Prepare a 2x working solution of LPS in complete culture medium. The final concentration of LPS will need to be optimized, but a common starting point is 100 ng/mL (prepare a 2x solution of 200 ng/mL).
-
-
This compound Treatment:
-
After the 24-hour incubation, carefully remove the culture medium from the wells.
-
Add 50 µL of the 2x this compound working solutions to the appropriate wells. For control wells, add 50 µL of complete culture medium.
-
Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
-
LPS Stimulation:
-
Add 50 µL of the 2x LPS working solution to all wells except for the unstimulated control wells. To the unstimulated control wells, add 50 µL of complete culture medium.
-
This will bring the total volume in each well to 100 µL and the concentrations of this compound and LPS to their final desired 1x concentrations.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours (the optimal incubation time for TNF-α production should be determined empirically).
-
-
Sample Collection and Analysis:
-
After the incubation period, centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until you are ready to perform the TNF-α ELISA.
-
Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Cell Viability Assessment (Optional but Recommended):
-
After collecting the supernatants, you can assess the viability of the cells remaining in the plate using an MTT assay or another suitable method to ensure that the observed reduction in TNF-α is not due to cytotoxicity.
-
Data Presentation
Table 1: Concentration-Dependent Efficacy of this compound
| Model System | Outcome Measure | This compound Concentration | Observed Effect |
| In Vitro | |||
| LPS-stimulated mouse bladders | TNF-α production | 1 mg/mL (intravesical) | Abolished TNF-α production within 4 hours.[3] |
| Nerve Growth Factor (NGF) production | 1 mg/mL (intravesical) | >85% decrease in NGF production.[3] | |
| Substance P (SP) production | 1 mg/mL (intravesical) | >40% decrease in SP production.[3] | |
| In Vivo | |||
| DSS-induced colitis in mice | Disease Activity Index (DAI) | 5 or 10 mg/kg/day (oral) | Significantly reduced DAI compared to 5-ASA. |
| TNBS-induced colitis in rats | Macroscopic and histological inflammation scores | Oral administration (dose not specified) | Improved macroscopic and histological inflammation scores.[4] |
| Human Clinical Trial (Ulcerative Colitis) | |||
| Mild to moderate active Ulcerative Colitis | Clinical remission rate | 100 mg/day (oral) | 29% remission (vs. 40% placebo).[5] |
| Clinical remission rate | 200 mg/day (oral) | 70% remission (vs. 40% placebo).[5] | |
| Clinical remission rate | 300 mg/day (oral) | 72% remission (vs. 40% placebo).[5] |
Mandatory Visualizations
Caption: this compound's mechanism of action in the TLR4/TNF-α signaling pathway.
Caption: Experimental workflow for in vitro TNF-α inhibition assay.
Caption: Troubleshooting logic for lack of TNF-α inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Topical application of a novel immunomodulatory peptide, RDP58, reduces skin inflammation in the phorbol ester-induced dermatitis model [pubmed.ncbi.nlm.nih.gov]
- 3. Modulating bladder neuro-inflammation: RDP58, a novel anti-inflammatory peptide, decreases inflammation and nerve growth factor production in experimental cystitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RDP58, a novel immunomodulatory peptide with anti-inflammatory effects. A pharmacological study in trinitrobenzene sulphonic acid colitis and Crohn disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of NF-kappaB in the inflammatory processes related to dental caries, pulpitis, apical periodontitis, and periodontitis–a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Delmitide Technical Support Center: Mitigating Off-Target Effects in Cell Culture
Welcome to the Delmitide Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture, with a specific focus on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, also known as RDP58, is a synthetic decapeptide composed of D-amino acids. Its primary mechanism of action is the inhibition of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and interleukin-12 (IL-12).[1][2][3] It achieves this by disrupting the formation of the MyD88-IRAK-TRAF6 signaling complex, a critical node in the downstream signaling pathways of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R).[1]
Q2: What are the potential sources of off-target effects with this compound?
While specific off-target effects of this compound have not been extensively documented in publicly available literature, potential sources can be inferred from its structure and mechanism of action:
-
Pathway Crosstalk: The MyD88-IRAK-TRAF6 signaling pathway is a central component of the innate immune response and can interact with other signaling cascades.[4][5][6][7][8] Inhibition of this complex could potentially have unintended consequences on other cellular processes that rely on these signaling molecules.
-
D-Amino Acid Composition: this compound is composed of D-amino acids, which makes it resistant to degradation by proteases.[9][10] While this enhances its stability, the unnatural chirality could lead to unexpected interactions with cellular components.[11][12][13]
-
Cellular Uptake: As a cell-penetrating peptide, this compound can enter cells to reach its intracellular target.[14][15][16][17] The mechanism of uptake and its subsequent intracellular localization are not fully elucidated and could contribute to interactions with unintended targets.
Q3: What are the common signs of potential off-target effects in my cell culture experiments?
Researchers should be vigilant for the following observations, which may indicate off-target effects:
-
Unexpected Changes in Cell Viability: A significant decrease in cell viability at concentrations where the on-target effect is not expected to be cytotoxic.
-
Altered Cell Morphology: Changes in cell shape, adhesion, or growth patterns that are not consistent with the expected phenotypic outcome of inhibiting the target inflammatory pathway.
-
Modulation of Unrelated Signaling Pathways: Activation or inhibition of signaling pathways that are not known to be downstream of the MyD88-IRAK-TRAF6 complex.
-
Inconsistent Experimental Results: High variability between replicate experiments that cannot be attributed to other sources of experimental error.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability
You observe a significant reduction in cell viability in your this compound-treated cultures, which is not anticipated based on its known anti-inflammatory mechanism.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Experimental Protocols:
-
Cell Viability Assessment (MTT Assay):
-
Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a scrambled control peptide for various time points (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18][19][20]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Data Presentation:
-
| Treatment Group | Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| Untreated Control | 0 | 100 | 100 | 100 |
| Vehicle Control | - | 98 ± 4 | 97 ± 5 | 96 ± 4 |
| This compound | 0.1 | 95 ± 5 | 92 ± 6 | 88 ± 7 |
| 1 | 92 ± 4 | 85 ± 5 | 75 ± 6 | |
| 10 | 80 ± 6 | 60 ± 7 | 40 ± 8 | |
| 100 | 50 ± 8 | 20 ± 5 | 5 ± 2 | |
| Scrambled Peptide | 100 | 97 ± 3 | 95 ± 4 | 94 ± 5 |
Issue 2: Inconsistent Inhibition of Target Cytokines
You are observing high variability in the inhibition of TNF-α or other target cytokines between experiments.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent cytokine inhibition.
Experimental Protocols:
-
Cytokine Measurement (ELISA):
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., LPS for TLR4 activation) to induce cytokine production.
-
Collect the cell culture supernatant at a predetermined time point (e.g., 6, 12, or 24 hours).
-
Perform a sandwich ELISA for the target cytokine (e.g., TNF-α) according to the manufacturer's instructions.[21][22][23][24][25]
-
Briefly, coat a 96-well plate with a capture antibody overnight.
-
Block the plate with a blocking buffer.
-
Add diluted samples and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash and add streptavidin-HRP.
-
Wash and add a TMB substrate. Stop the reaction and read the absorbance at 450 nm.
-
Generate a standard curve to quantify cytokine concentrations in the samples.
Data Presentation:
-
| This compound (µM) | LPS (ng/mL) | TNF-α (pg/mL) | % Inhibition |
| 0 | 0 | <10 | - |
| 0 | 100 | 1500 ± 150 | 0 |
| 0.1 | 100 | 1200 ± 120 | 20 |
| 1 | 100 | 600 ± 75 | 60 |
| 10 | 100 | 150 ± 30 | 90 |
| 100 | 100 | <50 | >95 |
Issue 3: Suspected Off-Target Signaling Pathway Modulation
You suspect that this compound is affecting signaling pathways other than the intended MyD88-IRAK-TRAF6 axis.
Troubleshooting Workflow:
Caption: Workflow for investigating off-target signaling.
Experimental Protocols:
-
Western Blot Analysis:
-
Treat cells with this compound at various concentrations and for different durations.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[26][27][28][29]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the signaling proteins of interest (e.g., p-p38, p38, p-JNK, JNK, p-ERK, ERK) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation:
-
| Treatment | p-p38 / Total p38 (Fold Change) | p-JNK / Total JNK (Fold Change) | p-ERK / Total ERK (Fold Change) |
| Untreated | 1.0 | 1.0 | 1.0 |
| Vehicle | 1.1 ± 0.2 | 0.9 ± 0.1 | 1.0 ± 0.2 |
| This compound (1 µM) | 0.4 ± 0.1 | 1.2 ± 0.3 | 2.5 ± 0.5 |
| This compound (10 µM) | 0.2 ± 0.05 | 1.5 ± 0.4 | 4.0 ± 0.8 |
Signaling Pathway Diagram
References
- 1. RDP58 is a novel and potentially effective oral therapy for ulcerative colitis [pubmed.ncbi.nlm.nih.gov]
- 2. RDP58, a novel immunomodulatory peptide, ameliorates clinical signs of disease in the Lewis rat model of acute experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RDP58, a locally active TNF inhibitor, is effective in the dextran sulphate mouse model of chronic colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MyD88 Adapter-like (Mal)/TIRAP Interaction with TRAF6 Is Critical for TLR2- and TLR4-mediated NF-κB Proinflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. TRAF6 distinctively mediates MyD88- and IRAK-1-induced activation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 11. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. D-amino acid-based peptide inhibitors as early or preventative therapy in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 14. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of cellular uptake of cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Size‐Dependent Cellular Uptake of RGD Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. bowdish.ca [bowdish.ca]
- 22. bdbiosciences.com [bdbiosciences.com]
- 23. bdbiosciences.com [bdbiosciences.com]
- 24. h-h-c.com [h-h-c.com]
- 25. biomatik.com [biomatik.com]
- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 27. Western Blot Protocol | Proteintech Group [ptglab.com]
- 28. Western Blot Protocol | Proteintech Group [ptglab.com]
- 29. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
Interpreting unexpected results in Delmitide experiments
Welcome to the technical support center for Delmitide (also known as RDP58). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting and troubleshooting unexpected results during experiments with this novel immunomodulatory peptide.
Disclaimer: For research use only. Not for use in diagnostic procedures.
Frequently Asked Questions (FAQs)
Section 1: Unexpected Efficacy Results
Q1: I am not observing the expected inhibition of inflammatory cytokines (e.g., TNF-α, IFN-γ) in my cell-based assay. What could be the cause?
A1: Several factors could lead to lower-than-expected or absent inhibitory effects of this compound. Here is a troubleshooting guide to address this issue:
-
Peptide Integrity and Activity:
-
Aggregation: this compound, like many synthetic peptides, can be prone to aggregation, especially if improperly stored or reconstituted.[1][2] Aggregated peptides may have reduced or no biological activity. See Q3 for how to address potential aggregation.
-
Degradation: Ensure the lyophilized peptide has been stored correctly at -20°C or -80°C and that reconstituted aliquots have not undergone multiple freeze-thaw cycles.[3] Peptide stability in solution is limited.[4]
-
-
Experimental Setup:
-
Cell Type and State: The inhibitory effect of this compound is dependent on the activation of Toll-like Receptor (TLR) and Tumor Necrosis Factor (TNF) signaling pathways.[5][6][7] Ensure you are using a cell type responsive to your stimulus (e.g., macrophages like RAW 264.7 or primary microglia for LPS stimulation) and that the cells are healthy and not overly passaged.
-
Stimulus Concentration: If using a stimulant like Lipopolysaccharide (LPS) to induce cytokine production, verify its concentration and activity. An excessively high concentration of the stimulus may overwhelm the inhibitory capacity of this compound. Consider running a dose-response curve for your stimulus.
-
Timing of Treatment: this compound should be added to the cell culture before or concurrently with the inflammatory stimulus for optimal effect. Pre-incubation for 1 hour with this compound before adding the stimulus is a common starting point.[8]
-
-
Assay Issues:
Q2: My ELISA results for cytokine quantification are inconsistent or show high background. How can I troubleshoot this?
A2: Inconsistent ELISA results are a common challenge. Here are key areas to check:
-
Poor Standard Curve:
-
Cause: Pipetting errors, improper dilution of the standard, or degradation of the standard stock solution.[10]
-
Solution: Use calibrated pipettes and change tips for each dilution. Ensure the standard is reconstituted correctly and stored in aliquots to avoid freeze-thaw cycles. The R² value of your curve should ideally be >0.99.[10]
-
-
High Background Signal:
-
Weak or No Signal:
-
Cause: Inactive reagents (antibodies, substrate), insufficient incubation times, or incorrect wavelength reading.[13]
-
Solution: Verify reagent expiration dates and storage conditions. Ensure all reagents are brought to room temperature before use.[13] Double-check the plate reader's wavelength settings for your specific substrate.
-
Section 2: Peptide Handling, Stability, and Aggregation
Q3: My reconstituted this compound solution appears cloudy or has visible precipitates. What should I do?
A3: Cloudiness or precipitation is a strong indicator of peptide aggregation or poor solubility.[14] This can severely impact the peptide's biological activity.
-
Immediate Actions:
-
Sonication: Briefly sonicate the vial in a water bath. This can help break up aggregates and improve solubility.[15]
-
pH Adjustment: Check the pH of your solution. The net charge of a peptide influences its solubility, which is generally lowest near its isoelectric point. Adjusting the pH slightly away from the pI can help. For basic peptides, a slightly acidic buffer may help; for acidic peptides, a slightly basic buffer may be required.[14]
-
-
Preventative Measures:
-
Proper Reconstitution: For hydrophobic peptides, it is often recommended to first dissolve the peptide in a small amount of a sterile organic solvent like Dimethyl Sulfoxide (DMSO) and then slowly add this stock solution to your aqueous buffer while vortexing.[15] Note: Keep the final DMSO concentration in your cell culture low (typically <0.5%) to avoid cytotoxicity.[15][16]
-
Storage: Store lyophilized this compound at -20°C or -80°C in a desiccator.[3] Once reconstituted, aliquot the solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles.[3][4]
-
Q4: How stable is this compound in cell culture medium at 37°C?
A4: The stability of peptides in solution, particularly in complex biological media containing proteases (e.g., from serum), is limited. Peptides can be degraded by enzymatic activity over time.[17]
-
General Guideline: For typical cell-based experiments lasting 24-48 hours, the peptide should be stable enough to observe an effect. However, for longer-term experiments, the effective concentration of this compound may decrease.
-
Recommendation: For experiments longer than 48 hours, consider replenishing the medium with freshly diluted this compound. The exact stability will depend on the specific amino acid sequence and the components of your culture medium (especially the concentration and source of serum).
Section 3: Unexpected Cellular Effects
Q5: I am observing unexpected cytotoxicity or cell death after treating with this compound. Is this expected?
A5: While this compound is designed to be an immunomodulatory agent, high concentrations or off-target effects could potentially lead to cytotoxicity.
-
Troubleshooting Steps:
-
Confirm the Dose: Double-check your calculations and the final concentration of this compound used in your experiment. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type.
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is not toxic to your cells. Most cell lines tolerate DMSO up to 0.5%, but primary cells can be more sensitive.[15] Run a "vehicle control" (medium with the same concentration of DMSO but without this compound) to assess this.
-
Peptide Purity/Contaminants: If the peptide stock is contaminated (e.g., with residual synthesis reagents or other peptide sequences), it could cause unexpected cellular responses.[18] Ensure you are using a high-purity (>95%) preparation of this compound.
-
Off-Target Effects: While this compound's primary targets are components of the TLR and TNF signaling pathways, off-target interactions cannot be entirely ruled out and may be cell-type specific.[19][20] If you have ruled out the above factors, you may be observing a genuine off-target effect.
-
Quantitative Data Summary
The primary function of this compound is the inhibition of inflammatory cytokine production. The following table summarizes its known targets.
| Cytokine/Mediator | Effect Observed | Model System | Reference |
| TNF-α | Inhibition/Reduction | Human Crohn's Disease biopsies; Mouse model of cystitis | [6][7],[21] |
| IFN-γ | Inhibition/Reduction | Human Crohn's Disease biopsies | [6][7] |
| IL-12 | Inhibition | General TH1 cytokine profile | [5] |
| Nerve Growth Factor (NGF) | Reduction | Mouse model of cystitis | [21] |
| Substance P (SP) | Reduction | Mouse model of cystitis | [21] |
| IL-1β | No significant change | Human Crohn's Disease biopsies | [6] |
Experimental Protocols
Protocol: In Vitro Cytokine Inhibition Assay Using Macrophages
This protocol provides a general framework for assessing the inhibitory effect of this compound on LPS-induced cytokine production in a macrophage cell line (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (lyophilized)
-
Sterile, endotoxin-free DMSO
-
Sterile, endotoxin-free PBS
-
Lipopolysaccharide (LPS) from E. coli
-
24-well tissue culture plates
-
Cytokine ELISA kits (e.g., for mouse TNF-α, IL-6)
Methodology:
-
Cell Seeding:
-
Seed RAW 264.7 cells into a 24-well plate at a density of 4 x 10⁵ cells/mL (or a density optimized for your lab) in 500 µL of complete culture medium.[8]
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere.
-
-
Preparation of Reagents:
-
This compound Stock: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound by dissolving it in sterile DMSO. Aliquot and store at -80°C.
-
This compound Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in complete culture medium to achieve final desired concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
LPS Solution: Prepare a working solution of LPS in complete culture medium at a concentration that is 2x the desired final concentration (e.g., prepare at 200 ng/mL for a final concentration of 100 ng/mL).
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add 250 µL of medium containing the desired concentration of this compound (or vehicle control - medium with the equivalent percentage of DMSO).
-
Incubate for 1 hour at 37°C.[8]
-
Add 250 µL of the 2x LPS solution to the appropriate wells. For negative control wells, add 250 µL of plain medium.
-
Final volume in each well will be 500 µL.
-
-
Incubation and Supernatant Collection:
-
After incubation, centrifuge the plate at low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.
-
Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
Store supernatants at -80°C until analysis.
-
Cytokine Quantification:
-
Quantify the concentration of TNF-α, IL-6, or other relevant cytokines in the collected supernatants using commercial ELISA kits, following the manufacturer's instructions.
-
Visualizations: Signaling Pathways and Workflows
Caption: this compound's proposed mechanism of action.
Caption: Workflow for troubleshooting unexpected results.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. RDP58, a novel immunomodulatory peptide, ameliorates clinical signs of disease in the Lewis rat model of acute experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RDP58, a novel immunomodulatory peptide with anti-inflammatory effects. A pharmacological study in trinitrobenzene sulphonic acid colitis and Crohn disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RDP58, a Novel Immunomodulatory Peptide with Anti-Inflammatory Effects. A Pharmacological Study in Trinitrobenzene Sulphonic Acid Colitis and Crohn Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arp1.com [arp1.com]
- 10. blog.abclonal.com [blog.abclonal.com]
- 11. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 12. biocompare.com [biocompare.com]
- 13. biomatik.com [biomatik.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 16. Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic aromatics - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02786E [pubs.rsc.org]
- 17. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Preclinical Strategies to Identify Off-Target Toxicity of High-Affinity TCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Modulating bladder neuro-inflammation: RDP58, a novel anti-inflammatory peptide, decreases inflammation and nerve growth factor production in experimental cystitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Blood Cell In Vitro Cytokine Production in Response to Lipopolysaccharide Stimulation in a Healthy Population: Effects of Age, Sex, and Smoking - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of Delmitide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the oral delivery of Delmitide. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel synthetic peptide that inhibits the production of inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interferon-gamma, and various interleukins.[1] It functions by disrupting the signal transduction pathways associated with the Toll-like receptor (TLR) family and the TNF receptor family, which are crucial in inflammatory responses.[1] A key part of its mechanism involves the modulation of the NF-κB signaling pathway.
Q2: What are the primary challenges in developing an oral formulation of this compound?
A2: Like most peptide-based drugs, this compound faces significant challenges when administered orally. These include:
-
Enzymatic Degradation: this compound is susceptible to degradation by proteolytic enzymes in the stomach and small intestine.
-
Poor Permeability: Due to its size and hydrophilic nature, this compound has low permeability across the intestinal epithelium, which is a major barrier to its absorption into the bloodstream.[2][3]
-
Low Bioavailability: Consequently, the oral bioavailability of peptides like this compound is typically very low, often less than 1-2%.[3]
Q3: What general strategies can be employed to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be explored to overcome the challenges of oral peptide delivery:
-
Permeation Enhancers: Co-formulating this compound with permeation enhancers can transiently increase the permeability of the intestinal epithelium, allowing for greater absorption.[3][4]
-
Nanoparticle Encapsulation: Encapsulating this compound into nanoparticles can protect it from enzymatic degradation and improve its transport across the intestinal mucosa.[5][6]
-
Mucoadhesive Formulations: These formulations increase the residence time of the drug at the site of absorption, allowing more time for it to be absorbed.
Troubleshooting Guides
Issue 1: Low and variable permeability of this compound in Caco-2 cell assays.
-
Question: We are observing low apparent permeability (Papp) values for this compound in our Caco-2 monolayer experiments, and the results are inconsistent. What could be the cause and how can we improve this?
-
Answer: Low and variable Papp values are common for peptides in Caco-2 models. Here are some potential causes and troubleshooting steps:
-
Monolayer Integrity: Ensure the integrity of your Caco-2 monolayers by measuring the transepithelial electrical resistance (TEER) before and after the experiment. A significant drop in TEER may indicate compromised tight junctions.
-
Efflux Transporters: Peptides can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the apical side. Consider co-incubating with a P-gp inhibitor to see if permeability increases.
-
Inclusion of Permeation Enhancers: To improve permeability, you can co-administer this compound with a permeation enhancer. Sodium caprate is a well-studied enhancer that can reversibly open tight junctions. Start with a non-toxic concentration (e.g., 10 mM) and assess the impact on both Papp and TEER.[7]
-
Issue 2: Poor encapsulation efficiency of this compound in polymeric nanoparticles.
-
Question: We are using a double emulsion solvent evaporation method to prepare this compound-loaded PLGA nanoparticles, but the encapsulation efficiency is below our target. How can we optimize this?
-
Answer: Low encapsulation efficiency for hydrophilic peptides is a common issue. Consider the following optimizations:
-
Polymer and Solvent Selection: The choice of polymer and organic solvent can significantly impact encapsulation. Ensure that the polymer precipitates effectively to entrap the aqueous drug solution.
-
Phase Volumes: Adjust the volume ratio of the inner aqueous phase to the organic phase. A smaller inner aqueous phase volume can sometimes lead to higher encapsulation.
-
pH of the Aqueous Phase: The charge of the peptide can influence its interaction with the polymer. Experiment with different pH values for the aqueous solution containing this compound to optimize encapsulation.
-
Homogenization Speed: The energy input during the emulsification steps is critical. Optimize the sonication or homogenization speed and time to achieve a stable primary emulsion, which can improve final encapsulation.
-
Data Presentation
The following tables present hypothetical, yet realistic, data to illustrate the potential improvements in this compound's permeability and bioavailability using different formulation strategies. This data is for illustrative purposes to guide experimental design.
Table 1: In Vitro Permeability of this compound Formulations in Caco-2 Monolayers
| Formulation | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| This compound Solution (Control) | 0.5 | 3.2 |
| This compound with 10 mM Sodium Caprate | 2.5 | 1.5 |
| This compound-loaded PLGA Nanoparticles | 1.8 | 1.2 |
Table 2: In Vivo Oral Bioavailability of this compound Formulations in a Rat Model
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Absolute Bioavailability (%) |
| This compound Solution (Oral Control) | 20 | 50 | 2.0 | 200 | < 1% |
| This compound with Sodium Caprate (Oral) | 20 | 250 | 1.5 | 1000 | ~5% |
| This compound-loaded PLGA Nanoparticles (Oral) | 20 | 180 | 2.5 | 950 | ~4.5% |
| This compound Solution (Intravenous) | 1 | 800 | 0.1 | 420 | 100% |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay for this compound
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-23 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Check: Measure the TEER of the monolayers. Only use inserts with TEER values above 250 Ω·cm².
-
Preparation of Dosing Solutions: Prepare this compound solutions (e.g., in Hanks' Balanced Salt Solution) with and without the chosen permeation enhancer.
-
Permeability Measurement (Apical to Basolateral):
-
Replace the medium in the apical and basolateral chambers with pre-warmed transport buffer.
-
Add the this compound dosing solution to the apical chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical): Perform the same steps as above but add the dosing solution to the basolateral chamber and sample from the apical chamber to determine the efflux ratio.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol describes the preparation of nanoparticles using a double emulsion (w/o/w) solvent evaporation method.
-
Preparation of Inner Aqueous Phase (w₁): Dissolve this compound in an appropriate aqueous buffer (e.g., phosphate-buffered saline).
-
Preparation of Organic Phase (o): Dissolve a biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA) in an organic solvent like dichloromethane (DCM).
-
Formation of Primary Emulsion (w₁/o): Add the inner aqueous phase to the organic phase and emulsify using a high-speed homogenizer or sonicator to form a water-in-oil emulsion.
-
Formation of Double Emulsion (w₁/o/w₂): Add the primary emulsion to a larger volume of an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol, PVA) and emulsify again to form the double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Washing: Collect the nanoparticles by centrifugation, then wash them multiple times with deionized water to remove excess stabilizer and unencapsulated drug.
-
Lyophilization: Freeze-dry the nanoparticle suspension to obtain a powder that can be stored and reconstituted for further use.
-
Characterization: Characterize the nanoparticles for size, zeta potential, morphology (e.g., using scanning electron microscopy), and drug loading/encapsulation efficiency.
Visualizations
Below are diagrams illustrating the key signaling pathways affected by this compound and a typical experimental workflow for evaluating oral bioavailability.
References
- 1. nbinno.com [nbinno.com]
- 2. Relative bioavailability of delamanid 50 mg tablets dispersed in water in healthy adult volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nano based drug delivery systems: recent developments and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relative bioavailability of delamanid 50 mg tablets dispersed in water in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in animal responses to Delmitide treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Delmitide (also known as RDP58). The information provided aims to address potential variability in animal responses during pre-clinical evaluation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, protease-resistant d-amino acid decapeptide designed as an immunomodulatory agent. Its primary mechanism of action is the inhibition of pro-inflammatory cytokine production, including Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), IL-6, and IL-12.[1] It achieves this by disrupting intracellular signaling pathways associated with the Toll-like receptor (TLR) and TNF receptor families.[1][2] A key molecular target is the inhibition of the MyD88-IRAK-TRAF6 complex formation, a critical node in TLR signaling.[1][3]
Q2: We are observing significant inter-animal variability in response to this compound. What are the potential causes?
Inter-animal variability is a common challenge in preclinical studies and can be particularly pronounced with immunomodulatory agents like this compound.[4] Several factors can contribute to this:
-
Gut Microbiome Composition: Recent studies have shown that the efficacy of orally administered this compound in models of colitis is dependent on the intestinal microbiota.[5] this compound may alter the gut microbiome to favor short-chain fatty acid (SCFA)-producing bacteria, which in turn promotes the generation of immunosuppressive regulatory T cells (Tregs).[5] Differences in the baseline microbiome of individual animals can, therefore, lead to varied therapeutic outcomes.
-
Baseline Inflammatory Status: The underlying inflammatory state of an animal can influence its response to an anti-inflammatory agent. Animals with a higher baseline level of inflammation may show a more pronounced response to this compound treatment. This baseline can be affected by housing conditions, stress, subclinical infections, and diet.
-
Genetics of Animal Strain: Different mouse or rat strains possess distinct immunological profiles. For example, some strains may have a greater propensity for a Th1-dominant inflammatory response, which is a key target of this compound. The expression levels of TLRs and components of the TNF receptor signaling pathway can also vary between strains.[6]
-
Drug Administration and Bioavailability: As a peptide, the route of administration and formulation of this compound can impact its stability and absorption, leading to variable exposure between animals. Although designed to be protease-resistant, minor variations in gastrointestinal transit time and enzymatic activity could still play a role.[1]
Q3: Can this compound induce a cytokine release syndrome (CRS)-like event?
While this compound is designed to suppress cytokine production, the introduction of any novel immunomodulatory agent carries a theoretical risk of unexpected immune reactions. A CRS-like event is characterized by a massive release of pro-inflammatory cytokines.[7][8] In the context of this compound, this would be an paradoxical effect. However, if unexpected toxicity, such as widespread cell death, were to occur, it could trigger a secondary inflammatory response. It is crucial to monitor animals for clinical signs of CRS, such as rapid weight loss, hypothermia, and ruffled fur, especially during initial dose-finding studies.[8][9]
Q4: How should we prepare and administer this compound for in vivo studies?
For oral administration, this compound can be dissolved in a suitable vehicle (e.g., sterile water or a specific buffer as per the manufacturer's instructions) and administered by oral gavage. For topical applications, it has been successfully used in a cream base. For intracerebroventricular injections, it has been dissolved in sterile saline. It is critical to ensure the peptide is fully solubilized and to prepare fresh solutions for each experiment to avoid degradation. Challenges in peptide handling, such as aggregation or absorption to surfaces, can also contribute to dosing variability.[10][11]
Troubleshooting Guides
Issue 1: High Variability in Efficacy Data
You are observing a wide range of responses to this compound treatment in your animal cohort, with some animals showing a strong therapeutic effect while others appear to be non-responders.
-
Microbiome Differences:
-
Normalize Microbiota: Co-house animals from different litters for a period before the experiment begins to help normalize their gut microbiota.
-
Fecal Microbiota Analysis: Collect fecal samples before and after treatment to analyze the microbiome composition (e.g., via 16S rRNA sequencing). This can help correlate specific microbial profiles with treatment response.[5]
-
Standardize Diet and Environment: Ensure all animals are on the same diet from the same batch and are housed under identical conditions (bedding, light cycle, temperature) to minimize environmental influences on the microbiome.[12]
-
-
Inconsistent Drug Exposure:
-
Verify Administration Technique: Ensure consistent and accurate oral gavage technique across all technicians and animals to minimize variability in the delivered dose.
-
Pharmacokinetic (PK) Sub-study: Conduct a small PK study to measure plasma concentrations of this compound at various time points after administration. This will help determine if the variability is due to differences in absorption and bioavailability. While specific PK data for this compound is limited, studies on other synthetic peptides can provide a methodological basis.[13][14]
-
-
Baseline Immune Status:
-
Acclimatization: Ensure animals are properly acclimatized to the facility and handling procedures to reduce stress-induced immune modulation.
-
Health Screening: Perform rigorous health screening to exclude animals with subclinical infections that could alter their inflammatory baseline.
-
References
- 1. ovid.com [ovid.com]
- 2. Topical application of a novel immunomodulatory peptide, RDP58, reduces skin inflammation in the phorbol ester-induced dermatitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RDP58 is a novel and potentially effective oral therapy for ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral administration of RDP58 ameliorated DSS-induced colitis in intestinal microbiota dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Early induction of cytokine release syndrome by rapidly generated CAR T cells in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytokine Release Syndrome in genO-BRGSF-HIS | Commentairy | genOway [genoway.com]
- 9. Frontiers | Myeloid and dendritic cells enhance therapeutics-induced cytokine release syndrome features in humanized BRGSF-HIS preclinical model [frontiersin.org]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. reddit.com [reddit.com]
- 12. Impact of the gut microbiota on rodent models of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Depsipeptide (FR901228, NSC-630176) pharmacokinetics in the rat by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics in Rat of P8, a Peptide Drug Candidate for the Treatment of Alzheimer’s Disease: Stability and Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
How to control for batch-to-batch variation of Delmitide peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for batch-to-batch variation of Delmitide peptide. The following troubleshooting guides and FAQs address common issues to ensure experimental consistency and reproducibility.
Disclaimer: As "this compound" is not a publicly documented peptide, this guide uses established principles for synthetic peptide quality control. The methodologies and pathways described are representative and should be adapted based on the specific properties of the this compound peptide.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variation in synthetic peptides and why is it a critical concern?
Q2: What are the primary causes of variability between different batches of this compound?
Several factors during and after synthesis can introduce variability:
-
Peptidic Impurities: The synthesis process can result in impurities such as deletion sequences (incomplete peptides) or truncated sequences.[1]
-
Non-Peptidic Impurities: Residual solvents, reagents from the synthesis process, and counterions (like trifluoroacetic acid - TFA or acetate) can be present in the final product.[5][6]
-
Peptide Content: The stated weight of a lyophilized peptide powder is not 100% active peptide. It includes water, bound salts, and counterions. Variation in the Net Peptide Content (NPC) is a major source of error in concentration calculations.[1][5]
-
Degradation: Peptides can degrade due to improper storage conditions, such as exposure to light, moisture, or temperature fluctuations.[1] Oxidation of susceptible amino acids (e.g., Cysteine, Methionine, Tryptophan) is a common issue.[7]
-
Biological Contamination: The presence of endotoxins (lipopolysaccharides) can cause significant, unwanted immune responses in biological assays.[1]
-
Solubility Issues: Poor or inconsistent solubility can lead to inaccurate concentration and precipitation during experiments, causing variability.[1][7]
Q3: How can I assess and qualify a new batch of this compound before starting my experiments?
It is crucial to perform in-house quality control (QC) on every new batch, even if it comes with a manufacturer's Certificate of Analysis (CoA). A combination of analytical techniques should be used to confirm the peptide's identity, purity, and content.[8][9]
Table 1: Recommended Quality Control Assays for this compound
| Parameter | Method | Purpose | Citation |
|---|---|---|---|
| Identity | Mass Spectrometry (MS / LC-MS) | Confirms the molecular weight and primary amino acid sequence of the peptide. | [8][10] |
| Purity | High-Performance Liquid Chromatography (HPLC / UPLC) | Separates the target peptide from impurities and quantifies its purity as a percentage of the total peptide content. | [6][8][11] |
| Net Peptide Content (NPC) | Amino Acid Analysis (AAA) or Elemental Analysis (CHN) | Determines the actual percentage of peptide in the lyophilized powder by weight, accounting for water and counterions. This is critical for accurate dosing. | [5][6] |
| Counterion Content | Ion Chromatography (IC) or HPLC | Quantifies the amount of counterions (e.g., TFA, acetate) present, which is necessary for calculating the NPC. | [6] |
| Water Content | Karl Fischer Titration | Measures the percentage of water in the lyophilized powder. | [5] |
| Secondary Structure | Circular Dichroism (CD) Spectroscopy | Confirms the peptide's secondary structure (e.g., alpha-helix, beta-sheet), which is important for biological activity. | [8][9] |
| Endotoxin Level | Limulus Amebocyte Lysate (LAL) Assay | Quantifies endotoxin levels, which is critical for any in vivo or cell-based immunological assays. |[12] |
Q4: What is the difference between "Peptide Purity" and "Net Peptide Content"?
This is a critical distinction that is often misunderstood.
-
Peptide Purity: Determined by HPLC, this value represents the percentage of the target peptide sequence relative to other peptidic impurities (e.g., deletion sequences).[1] A purity of 95% means that 5% of the peptide-like material consists of incorrect sequences.
-
Net Peptide Content (NPC): This value represents the percentage of the peptide by weight in the entire lyophilized powder, which also contains non-peptidic materials like water and counterions.[5] An NPC of 70% means that for every 10 mg of powder, only 7 mg is the actual peptide.
Failing to use the NPC for concentration calculations is a primary source of batch-to-batch variation in experimental results.
Q5: What are the best practices for storing and handling this compound to minimize degradation?
Proper storage is essential to maintain peptide integrity over time.
-
Storage: Store lyophilized peptide at -20°C or -80°C, protected from light.[1]
-
Aliquoting: Upon receipt, aliquot the lyophilized powder into single-use amounts to avoid repeated freeze-thaw cycles and moisture absorption from the air.[1]
-
Handling: Before opening a vial, allow it to warm to room temperature to prevent condensation from forming on the cold powder. Use sterile buffers for reconstitution.[1][7]
Troubleshooting Guides
Guide 1: Qualifying a New Batch of this compound
Use this workflow to validate a new batch of this compound upon receipt and before use in critical experiments.
Caption: Workflow for the qualification of a new peptide batch.
Guide 2: Investigating Inconsistent Experimental Results
If you observe unexpected variability after introducing a new batch of this compound, follow this logical troubleshooting process.
Caption: Decision tree for troubleshooting experimental variability.
Experimental Protocols
Protocol 1: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method for assessing peptide purity.
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of lyophilized this compound peptide.
-
Dissolve in Mobile Phase A to a final concentration of 1 mg/mL.
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 220 nm.[6]
-
Injection Volume: 10-20 µL.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-41 min: 95% to 5% B
-
41-50 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.[6]
-
Protocol 2: Identity Confirmation by LC-MS
This protocol confirms the molecular weight of the peptide.
-
Sample Preparation:
-
Prepare the sample as described for HPLC analysis, but dilute to a final concentration of 0.1 mg/mL using Mobile Phase A.
-
-
LC-MS Conditions:
-
Use the same HPLC method as described above, but with a flow split post-column if necessary to accommodate the mass spectrometer's flow rate requirements.
-
Mass Spectrometer: Electrospray Ionization (ESI) is a common technique for peptides.[10][11]
-
Mode: Positive ion mode.
-
Scan Range: Scan a mass-to-charge (m/z) range that includes the expected charge states of the peptide (e.g., m/z 400-2000).
-
-
Data Analysis:
-
Identify the m/z values for the different charge states of the peptide in the mass spectrum corresponding to the main HPLC peak.
-
Deconvolute the spectrum to determine the experimental molecular weight.
-
Compare the experimental molecular weight to the theoretical calculated molecular weight of this compound. The values should match.[8]
-
Hypothetical Signaling Pathway for this compound
To ensure consistent biological response, it is critical that each batch of this compound effectively activates its target signaling pathway. The diagram below illustrates a hypothetical pathway that could be activated by this compound, based on common peptide-mediated signaling cascades.[13][14]
Caption: Hypothetical this compound-activated PI3K/AKT/mTOR signaling pathway.
References
- 1. genscript.com [genscript.com]
- 2. researchgate.net [researchgate.net]
- 3. biopharminternational.com [biopharminternational.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical methods and Quality Control for peptide products [biosynth.com]
- 6. bachem.com [bachem.com]
- 7. biomedgrid.com [biomedgrid.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]
- 10. polarispeptides.com [polarispeptides.com]
- 11. ijsra.net [ijsra.net]
- 12. Peptide Quality Control: Methods, Standards and Best Practices [biolongevitylabs.com]
- 13. Identification of a Novel Peptide from Agaricus blazei Murrill and Its Immune-Enhancing Activity by Regulation of PI3K/AKT/mTOR Signaling Pathways in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The pathways and mechanisms of muramyl dipeptide transcellular transport mediated by PepT1 in enterogenous infection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Circulatory Half-Life of Delmitide
Welcome to the technical support center for Delmitide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding techniques to enhance the in-circulation half-life of this compound. As specific pharmacokinetic data for this compound is not publicly available, this guide draws upon established principles and common methodologies for peptide half-life extension. The quantitative data presented is illustrative and intended to demonstrate the potential impact of these techniques.
Section 1: PEGylation
PEGylation is a widely utilized method for extending the half-life of therapeutic peptides and proteins.[1][2] It involves the covalent attachment of polyethylene glycol (PEG) chains, which increases the hydrodynamic volume of the molecule, thereby reducing renal clearance and shielding it from enzymatic degradation.[2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected impact of PEGylation on the half-life of this compound?
A1: While specific data for this compound is unavailable, PEGylation has been shown to dramatically increase the half-life of other peptides. For a peptide of similar size to this compound, a 300-fold or greater increase in plasma half-life has been observed in some cases with PEG(2,40 K) conjugates.[4][5] The extent of half-life extension is dependent on the size and geometry of the PEG chain attached.[3]
Q2: My PEGylated this compound shows reduced bioactivity. What could be the cause and how can I troubleshoot this?
A2: Reduced bioactivity is a common issue with PEGylation and can be caused by the PEG chain sterically hindering the active site of this compound. To troubleshoot this, consider the following:
-
Site-Specific PEGylation: If you are using random PEGylation (e.g., targeting primary amines), the PEG chain may attach at or near the binding site. Consider using site-specific PEGylation strategies to attach the PEG chain at a location distant from the active domain. This can be achieved by introducing a unique cysteine residue or using enzymatic ligation methods.
-
PEG Size: A very large PEG chain might be causing significant steric hindrance. Experiment with different molecular weights of PEG to find a balance between half-life extension and retained bioactivity.
-
Linker Chemistry: The linker used to attach the PEG can also influence activity. Some linkers are more flexible than others, which might allow the PEG chain to move away from the active site. Releasable PEGs are also an option, designed to slowly release the native peptide.[2]
Q3: I am observing a high degree of polydispersity in my PEGylated this compound product. How can I improve the homogeneity?
A3: Polydispersity, or a mixture of molecules with different numbers of PEG chains attached, is a common challenge with non-specific PEGylation methods. To improve homogeneity:
-
Optimize Reaction Conditions: Carefully control the stoichiometry of the PEG reagent to this compound, the reaction time, temperature, and pH. Lowering the molar excess of the PEG reagent can reduce the formation of multi-PEGylated species.
-
Purification: Utilize purification techniques such as ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) to separate mono-PEGylated this compound from unreacted peptide and multi-PEGylated forms.
-
Site-Specific Chemistry: As mentioned before, employing a site-specific conjugation strategy will yield a more homogenous product.
Illustrative Data on this compound PEGylation
| Modification | Hypothetical Half-Life (hours) | Hypothetical In Vitro Bioactivity (% of Unmodified) | Notes |
| Unmodified this compound | 0.5 | 100% | Rapid clearance is typical for small peptides. |
| This compound + 20 kDa linear PEG | 24 | 70% | Significant increase in half-life with some reduction in activity. |
| This compound + 40 kDa branched PEG | 72 | 50% | Further extension of half-life, but potentially greater steric hindrance. |
| Site-specifically PEGylated this compound (40 kDa) | 70 | 90% | Improved retention of bioactivity by directing PEG away from the active site. |
Experimental Protocol: Random PEGylation of this compound via Amine Chemistry
This protocol describes a general method for PEGylating this compound on primary amines (N-terminus and lysine residues) using an NHS-ester activated PEG.
Materials:
-
This compound peptide
-
mPEG-succinimidyl valerate (mPEG-SVA) or similar NHS-activated PEG
-
Reaction Buffer: 50 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Dialysis tubing (appropriate MWCO) or SEC column
-
Analytical HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Preparation: Dissolve this compound in the reaction buffer to a final concentration of 1-5 mg/mL. Allow the mPEG-SVA to come to room temperature.
-
Reaction: Add mPEG-SVA to the this compound solution at a molar ratio of 1:1 to 5:1 (PEG:peptide). The optimal ratio should be determined empirically.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 30 minutes.
-
Purification: Purify the PEGylated this compound from unreacted PEG and peptide using either dialysis against the storage buffer or size-exclusion chromatography.
-
Analysis: Characterize the purified product using HPLC to assess purity and mass spectrometry to confirm the degree of PEGylation.
Workflow for this compound PEGylation
Caption: Workflow for the PEGylation of this compound.
Section 2: Fusion to Albumin or Fc Fragments
Fusing a therapeutic peptide to a large, long-lived plasma protein like albumin or the Fc region of an immunoglobulin (IgG) is a powerful strategy to extend its half-life.[6][7] These fusion proteins take advantage of the natural recycling mechanism of the neonatal Fc receptor (FcRn), which protects them from degradation.[7][8]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the advantages of albumin fusion versus Fc fusion for this compound?
A1: Both are excellent strategies, but there are some differences to consider:
-
Albumin Fusion: Albumin is a monomeric protein, which can simplify expression and purification. It lacks effector functions, which can be an advantage if you only want the half-life extension without any immune cell interactions.
-
Fc Fusion: Fc fusion creates a dimeric molecule, which could potentially increase the avidity of this compound if it targets a cell surface receptor. However, the Fc region can interact with Fcγ receptors on immune cells, which could be either beneficial or detrimental depending on the desired mechanism of action of this compound.
Q2: My this compound-albumin fusion protein is poorly expressed and prone to aggregation. What can I do?
A2: Expression and aggregation issues are common with fusion proteins. Here are some troubleshooting tips:
-
Codon Optimization: Ensure the gene sequence for the fusion protein is optimized for your expression system (e.g., CHO, HEK293 cells).
-
Linker Design: The linker connecting this compound to albumin is critical. A short or rigid linker may cause improper folding. Experiment with different linker lengths and compositions (e.g., flexible (Gly4Ser)n linkers).
-
Expression Conditions: Optimize expression conditions such as temperature (lower temperatures can improve folding), induction time, and media composition.
-
Secretion Signal: Use an efficient signal peptide to ensure proper secretion of the fusion protein into the culture medium.
-
Purification Buffers: Screen different buffer conditions (pH, ionic strength, additives like arginine or glycerol) during purification to improve solubility and reduce aggregation.
Q3: How do I confirm that the FcRn-mediated recycling is responsible for the extended half-life of my this compound-Fc fusion?
A3: To confirm the role of FcRn, you can perform pharmacokinetic studies in FcRn knockout mice. If the half-life of the this compound-Fc fusion is significantly shorter in FcRn knockout mice compared to wild-type mice, it confirms that the extended circulation time is FcRn-dependent.
Illustrative Data on this compound Fusion Proteins
| Modification | Hypothetical Half-Life (days) | Hypothetical In Vitro Bioactivity (% of Unmodified) | Notes |
| Unmodified this compound | < 0.1 | 100% | |
| This compound-Albumin Fusion | 10-14 | 85% | Half-life approaches that of endogenous albumin. |
| This compound-Fc Fusion | 12-18 | 90% | Dimeric structure may enhance activity for some targets. |
Experimental Protocol: Generation of a this compound-Albumin Fusion Protein
This protocol outlines the general steps for creating and expressing a this compound-albumin fusion protein in a mammalian expression system.
Materials:
-
Expression vector (e.g., pcDNA3.1)
-
Gene synthesis service for the this compound-linker-albumin fusion construct
-
Mammalian host cells (e.g., HEK293 or CHO cells)
-
Transfection reagent
-
Cell culture media and supplements
-
Protein A or G affinity chromatography resin (for Fc fusions) or albumin-specific affinity resin
-
SEC column for further purification
Procedure:
-
Gene Design and Cloning: Design a synthetic gene encoding this compound, a flexible linker (e.g., (G4S)3), and human serum albumin, codon-optimized for mammalian expression. Clone this construct into the expression vector.
-
Transfection: Transfect the host cells with the expression vector using an appropriate transfection reagent.
-
Selection and Clone Screening: If creating a stable cell line, select for transfected cells using an appropriate antibiotic. Screen individual clones for high-level expression of the fusion protein by ELISA or Western blot.
-
Large-Scale Expression: Expand the best-expressing clone and grow in a bioreactor or large-scale culture flasks.
-
Purification:
-
Harvest the cell culture supernatant containing the secreted fusion protein.
-
Perform affinity chromatography to capture the fusion protein.
-
Further purify the protein using size-exclusion chromatography to remove aggregates and other impurities.
-
-
Characterization: Confirm the identity and purity of the fusion protein by SDS-PAGE, mass spectrometry, and analytical SEC. Assess its bioactivity in a relevant in vitro assay.
FcRn Recycling Pathway
Caption: FcRn-mediated recycling of fusion proteins.
Section 3: Lipidation
Lipidation involves the attachment of a lipid moiety, such as a fatty acid, to the peptide.[7] This enhances binding to serum albumin, which acts as a carrier and extends the peptide's half-life.[9]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What type of lipid should I use for this compound?
A1: Palmitic acid (a C16 fatty acid) is a common choice for lipidation and has been successfully used for other therapeutic peptides. The length of the fatty acid chain can be optimized to fine-tune the albumin binding affinity and, consequently, the half-life.
Q2: My lipidated this compound is difficult to handle due to poor solubility. How can I improve this?
A2: Lipidated peptides can be more hydrophobic and prone to aggregation.
-
Formulation: Develop a suitable formulation buffer. This may require screening different pH values, excipients, or the inclusion of a small amount of organic co-solvent or surfactant.
-
Linker/Spacer: Introduce a hydrophilic spacer (e.g., a short PEG chain or a glutamate residue) between this compound and the lipid moiety. This can improve the overall solubility of the conjugate.
Q3: How do I measure the albumin binding affinity of my lipidated this compound?
A3: Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or microscale thermophoresis (MST) can be used to quantitatively measure the binding affinity of the lipidated peptide to serum albumin.
Illustrative Data on this compound Lipidation
| Modification | Hypothetical Half-Life (hours) | Hypothetical Albumin Binding (KD) | Notes |
| Unmodified this compound | 0.5 | No significant binding | |
| This compound + C16 Fatty Acid | 48 | Micromolar range | Significant half-life extension through albumin binding. |
| This compound + C18 Fatty Acid | 60 | Sub-micromolar range | Longer lipid chain can increase albumin affinity and half-life. |
Experimental Protocol: Site-Specific Lipidation of this compound
This protocol describes the lipidation of a this compound analogue containing a unique cysteine residue using a maleimide-activated fatty acid.
Materials:
-
Cys-Delmitide (this compound with a single cysteine residue added)
-
Maleimide-activated fatty acid (e.g., palmitic acid-PEG-maleimide)
-
Reaction Buffer: 50 mM phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 6.5-7.0
-
Reducing agent (e.g., TCEP)
-
Reverse-phase HPLC (RP-HPLC) system for purification
-
Mass spectrometer
Procedure:
-
Peptide Reduction: If the Cys-Delmitide has formed disulfide bonds, it must first be reduced. Dissolve the peptide in the reaction buffer and add a 5-10 fold molar excess of TCEP. Incubate for 1 hour at room temperature.
-
Conjugation: Add the maleimide-activated fatty acid to the reduced peptide solution at a 1.1 to 1.5-fold molar excess.
-
Reaction: Incubate the reaction mixture at room temperature for 2-4 hours, protected from light. Monitor the reaction progress by RP-HPLC.
-
Purification: Once the reaction is complete, purify the lipidated peptide using preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.
Mechanism of Lipidation-Mediated Half-Life Extension
Caption: Lipidation promotes binding to serum albumin, reducing renal clearance.
References
- 1. Stability of Dexmedetomidine in Polyvinyl Chloride Bags Containing 0.9% Sodium Chloride Intended for Subcutaneous Infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetics of Delamanid and its Main Metabolite DM-6705 in Drug-Resistant Tuberculosis Patients Receiving Delamanid Alone or Coadministered with Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of Dexmedetomidine in 0.9% Sodium Chloride in Two Types of Intravenous Infusion Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Clinical pharmacokinetics of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. This compound | C59H105N17O11 | CID 219021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Delmitide's Anti-inflammatory Effects
Welcome to the technical support center for Delmitide. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential resistance to the anti-inflammatory effects of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a novel synthetic peptide that inhibits the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and various interleukins (IL-2, IL-6, IL-12).[1] It functions by disrupting cellular signaling pathways initiated by the Toll-like receptor (TLR) and tumor necrosis factor (TNF) receptor families.[1]
Q2: My cells are not showing a significant reduction in inflammatory markers after this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of response to this compound. These can be broadly categorized as experimental variability or potential cellular resistance.
-
Experimental Issues:
-
Cell Health and Passage Number: Ensure your cells are healthy, within a low passage number, and not stressed, as this can alter their inflammatory response.
-
Reagent Quality: Verify the quality and concentration of your inflammatory stimulus (e.g., lipopolysaccharide - LPS). LPS potency can vary between lots.
-
This compound Handling and Storage: Confirm that this compound was properly reconstituted and stored according to the datasheet to maintain its activity.
-
Assay Sensitivity: The assay used to measure inflammatory markers may not be sensitive enough to detect subtle changes.
-
-
Potential Cellular Resistance Mechanisms:
-
Altered Receptor Expression: The target cells may have low expression or a mutation in the specific TLR or TNF receptors that this compound interacts with.
-
Activation of Alternative Signaling Pathways: The cells might be utilizing bypass signaling pathways to produce inflammatory cytokines, which are not inhibited by this compound.
-
Increased this compound Degradation: The cells may have high levels of extracellular or intracellular peptidases that degrade this compound.
-
Q3: How can I confirm that this compound is engaging with its target in my cellular model?
Target engagement can be assessed using several biochemical and biophysical techniques. A cellular thermal shift assay (CETSA) is a powerful method to verify that a drug binds to its target in a cellular environment. In a CETSA experiment, ligand binding is shown to increase the thermal stability of the target protein.
Troubleshooting Guides
Issue 1: Sub-optimal or No Anti-inflammatory Response
If you observe a diminished or absent anti-inflammatory effect of this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for sub-optimal this compound activity.
Issue 2: Investigating Potential Cellular Resistance
If you suspect cellular resistance, consider the following experimental approaches:
1. Quantify Target Receptor Expression:
-
Hypothesis: Reduced expression of TLRs or TNF receptors on the cell surface leads to a diminished response to this compound.
-
Methodology: Use flow cytometry or western blotting to quantify the protein levels of relevant TLRs (e.g., TLR4 if using LPS) and TNF receptors (TNFR1, TNFR2) in your experimental cells compared to a known sensitive cell line.
2. Analyze Downstream Signaling Pathways:
-
Hypothesis: Cells may have hyperactivated downstream signaling components or are using alternative inflammatory pathways.
-
Methodology: Perform western blot analysis to examine the phosphorylation status of key signaling proteins in the TLR and TNF pathways, such as NF-κB (p65 subunit) and p38 MAPK, with and without this compound treatment.
3. Test for this compound Degradation:
-
Hypothesis: The peptide is being rapidly degraded in the cell culture medium.
-
Methodology: Use High-Performance Liquid Chromatography (HPLC) to measure the concentration of intact this compound in the cell culture supernatant over time.
Quantitative Data Summaries
The following tables provide examples of data you might generate during your troubleshooting experiments.
Table 1: this compound IC50 Values for TNF-α Inhibition in Different Cell Lines
| Cell Line | Cell Type | This compound IC50 (nM) | Target Receptor Expression (Relative Units) |
| THP-1 | Human Monocytic | 50 | 1.0 |
| RAW 264.7 | Murine Macrophage | 75 | 0.9 |
| Cell Line X (Resistant) | Murine Macrophage | >1000 | 0.2 |
Table 2: Effect of this compound on LPS-Induced Cytokine Production in Responsive vs. Resistant Cells
| Condition | Cell Line | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Unstimulated | Responsive | < 10 | < 5 |
| LPS (100 ng/mL) | Responsive | 1500 ± 120 | 800 ± 65 |
| LPS + this compound (100 nM) | Responsive | 250 ± 30 | 150 ± 20 |
| Unstimulated | Resistant | < 10 | < 5 |
| LPS (100 ng/mL) | Resistant | 1450 ± 110 | 780 ± 70 |
| LPS + this compound (100 nM) | Resistant | 1300 ± 100 | 750 ± 60 |
Experimental Protocols
Protocol 1: Quantification of Cytokine Production by ELISA
-
Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Incubate for 1 hour.
-
Stimulation: Add the inflammatory stimulus (e.g., LPS at 100 ng/mL) to the wells and incubate for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes and collect the supernatant.
-
ELISA: Perform a sandwich ELISA for the cytokine of interest (e.g., TNF-α) according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of the cytokine in each sample based on a standard curve.
Protocol 2: Western Blot for NF-κB Activation
-
Cell Treatment: Seed cells in a 6-well plate. Pre-treat with this compound for 1 hour, followed by stimulation with LPS for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with a primary antibody against phosphorylated p65 NF-κB overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody for total p65 or a housekeeping protein like GAPDH for loading control.
Signaling Pathways and Resistance Mechanisms
Caption: this compound inhibits TLR4 signaling to reduce cytokine production.
Caption: Reduced TLR4 expression can lead to this compound resistance.
References
Validation & Comparative
A Comparative Analysis of Delmitide and Infliximab in Colitis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Delmitide (also known as RDP58) and infliximab in the context of colitis, drawing upon available preclinical and clinical data. While direct head-to-head studies are limited, this document synthesizes findings from independent research to offer a comprehensive overview of their respective mechanisms of action, experimental validation, and therapeutic potential.
At a Glance: this compound vs. Infliximab
| Feature | This compound (RDP58) | Infliximab |
| Drug Class | D-amino acid decapeptide | Chimeric monoclonal antibody |
| Primary Target | Disrupts Toll-like and TNF receptor signaling (pre-MAPK MyD88-IRAK-TRAF6 protein complex) | Binds to and neutralizes Tumor Necrosis Factor-alpha (TNF-α) |
| Mechanism of Action | Inhibits the production of multiple pro-inflammatory cytokines (TNF-α, IFN-γ, IL-2, IL-6, IL-12) and upregulates heme oxygenase 1.[1] | Blocks the interaction of TNF-α with its receptors, thereby reducing inflammation. |
| Administration | Oral[1][2][3] | Intravenous or intra-rectal[4] |
| Bioavailability | Not bioavailable, acts locally[1] | Systemic |
Efficacy in Preclinical Colitis Models
The dextran sodium sulfate (DSS) induced colitis model in mice is a widely used tool to evaluate the efficacy of novel therapies for inflammatory bowel disease. Both this compound and infliximab have demonstrated therapeutic effects in this model.
This compound (RDP58) Efficacy Data
| Study Outcome | Vehicle/Control | This compound (5 mg/kg/day) | This compound (10 mg/kg/day) | 5-ASA (50 mg/kg/day) | Reference |
| Disease Activity Index (DAI) | Significantly higher | Significantly reduced | Significantly reduced (declined faster than 5-ASA) | Reduced | [1] |
| Total Inflammation Score | High | Significantly reduced | Significantly reduced | - | [1] |
| Crypt Score | High | Significantly reduced | Significantly reduced | - | [1] |
| Clinical Activity Score | High | Significantly reduced | - | - | [2] |
| Myeloperoxidase (MPO) Content | High | Significantly reduced | - | - | [2] |
Infliximab Efficacy Data
| Study Outcome | Control | Infliximab (10 mg/kg) | Reference |
| Colon Cancer Development in AOM/DSS mice | 78.2% of colonic area | 11.5% of colonic area (85% attenuation) | [5] |
| Severity of Colitis (Rachmilewitz score) | High | Ameliorated | [4] |
Note: Direct comparison of the numerical data is challenging due to variations in experimental protocols across different studies.
Clinical Efficacy in Ulcerative Colitis
Both this compound and infliximab have been evaluated in clinical trials for the treatment of ulcerative colitis.
This compound (RDP58) Clinical Trial Data
| Treatment Group | Treatment Success Rate | Placebo Success Rate | P-value | Reference |
| This compound 100 mg | 29% | 46% | 0.46 | [6] |
| This compound 200 mg | 71% | 43% | 0.016 | [6] |
| This compound 300 mg | 72% | 43% | 0.016 | [6] |
Treatment success was defined as a simple clinical colitis activity index score of no more than 3 at 28 days.[6]
Infliximab Clinical Trial Data
A meta-analysis of clinical trials has shown that infliximab is superior to placebo in inducing clinical response and remission in patients with active ulcerative colitis.
Signaling Pathways and Mechanism of Action
The distinct mechanisms of this compound and infliximab are visualized in the following diagrams.
Caption: this compound's mechanism of action in inhibiting pro-inflammatory cytokine production.
Caption: Infliximab's mechanism of neutralizing TNF-α to reduce inflammation.
Experimental Protocols
Dextran Sodium Sulfate (DSS)-Induced Colitis Model in Mice
This is a widely used and reproducible model for inducing colitis that mimics aspects of human ulcerative colitis.
Protocol Outline:
-
Induction of Colitis:
-
Treatment Administration:
-
Assessment of Efficacy:
-
Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and presence of blood in the stool.[1][3]
-
Histological Analysis: Colon tissue is collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation, crypt damage, and epithelial regeneration.[1][2]
-
Myeloperoxidase (MPO) Assay: A quantitative measure of neutrophil infiltration in the colon tissue.[2]
-
Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α) in colon tissue or serum are measured using techniques like ELISA or RT-PCR.[2][3]
-
Caption: A general experimental workflow for evaluating therapeutics in a DSS-induced colitis model.
Summary and Conclusion
This compound and infliximab represent two distinct therapeutic strategies for colitis. Infliximab, a well-established biologic, directly targets and neutralizes a key inflammatory cytokine, TNF-α. In contrast, this compound, a novel peptide, acts upstream to inhibit the production of a broader range of pro-inflammatory cytokines by disrupting intracellular signaling pathways.
Preclinical data in DSS-induced colitis models demonstrate the efficacy of both agents in reducing inflammation and disease severity. Clinical trials with this compound have shown promising results in patients with mild-to-moderate ulcerative colitis at specific doses.
The choice between these or other therapeutic options will depend on various factors including disease severity, patient history, and the specific molecular drivers of inflammation in individual patients. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and optimal positioning of this compound and infliximab in the management of inflammatory bowel disease.
References
- 1. RDP58, a locally active TNF inhibitor, is effective in the dextran sulphate mouse model of chronic colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orally administered RDP58 reduces the severity of dextran sodium sulphate induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral administration of RDP58 ameliorated DSS-induced colitis in intestinal microbiota dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Locally injected Infliximab ameliorates murine DSS colitis: differences in serum and intestinal levels of drug between healthy and colitic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Infliximab Inhibits Colitis Associated Cancer in Model Mice by Downregulating Genes Associated with Mast Cells and Decreasing Their Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RDP58 is a novel and potentially effective oral therapy for ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Anti-Inflammatory Peptides: A Guide for Researchers
In the landscape of therapeutic peptides, a growing class of molecules is being investigated for their potent anti-inflammatory properties. These peptides offer the potential for more targeted and potent alternatives to traditional anti-inflammatory drugs. This guide provides a comparative overview of several prominent anti-inflammatory peptides, with a focus on their mechanisms of action, supported by experimental data.
A Note on "Delmitide": Initial searches for "this compound" suggest a likely misspelling of Delamanid . It is crucial to clarify that Delamanid is an established anti-tuberculosis agent, not primarily an anti-inflammatory peptide.[1][2] Its mechanism of action involves the inhibition of mycolic acid synthesis in the cell wall of Mycobacterium tuberculosis.[1][3][4][5] While some research indicates Delamanid may have immunomodulatory effects, such as inducing a low expression of certain cytokines, this is secondary to its primary antimicrobial function.[6] Therefore, a direct comparison of Delamanid with dedicated anti-inflammatory peptides would be scientifically inappropriate. This guide will instead focus on peptides developed and investigated specifically for their anti-inflammatory properties.
The peptides discussed below—BPC-157, TB-500, and KPV—represent some of the most researched candidates in this field. We will also briefly cover Calcitonin Gene-Related Peptide (CGRP) inhibitors as a clinically relevant class of molecules that function as antagonists to a pro-inflammatory peptide.
Mechanisms of Action: A Comparative Overview
Anti-inflammatory peptides exert their effects through various signaling pathways, primarily by modulating the expression of inflammatory mediators. A common target is the Nuclear Factor-kappa B (NF-κB) pathway , a central regulator of the inflammatory response.
-
BPC-157: This peptide, a synthetic derivative of a human gastric protein, has demonstrated significant healing and anti-inflammatory properties.[7] Its mechanism is multi-faceted, involving the activation of the VEGFR2-Akt-eNOS pathway, which promotes the formation of new blood vessels (angiogenesis) and increases nitric oxide (NO) production.[7][8][9] BPC-157 also upregulates the expression of growth hormone receptors and stimulates growth factor pathways.[7][9][10]
-
TB-500: A synthetic version of Thymosin Beta-4, a naturally occurring protein, TB-500 is known for its role in tissue repair and regeneration.[11][12][13] It functions by interacting with actin, a key protein for cell structure and movement, thereby promoting cell migration to injury sites.[12] TB-500 also exhibits anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines and enhancing vascularization.[11][12][13][14]
-
KPV (Lysine-Proline-Valine): This tripeptide is the C-terminal fragment of α-melanocyte-stimulating hormone (α-MSH) and is responsible for many of its anti-inflammatory effects.[15] KPV works by inhibiting the NF-κB signaling pathway and reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[16][17] It can translocate into the nucleus and directly interact with inflammatory signaling molecules.[18][19]
-
CGRP Inhibitors: Unlike the other peptides which are agonists with anti-inflammatory effects, CGRP inhibitors are antagonists that block the action of Calcitonin Gene-Related Peptide. CGRP is a neuropeptide that, when released in excess, causes significant inflammation, particularly in the brain's meninges, leading to conditions like migraines.[20][21][22] CGRP inhibitors work by binding to the CGRP receptor, preventing CGRP from exerting its pro-inflammatory effects.[20][22][23]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways and a general experimental workflow for evaluating anti-inflammatory peptides.
Caption: Simplified NF-κB signaling pathway and points of intervention for anti-inflammatory peptides.
Caption: General workflow for an in vitro anti-inflammatory assay using macrophages.
Quantitative Data Summary
The following tables summarize the effects of the discussed peptides on key inflammatory markers. Data is compiled from various preclinical studies and may not be directly comparable due to differing experimental conditions.
Table 1: In Vitro Effects on Inflammatory Markers
| Peptide | Cell Line | Stimulant | Marker Measured | Concentration | % Inhibition / Effect |
| BPC-157 | Caco-2 | - | EGR-1 mRNA | 50 µM | Peak stimulation |
| KPV | Colonic Mucosa Cells | - | TNF-α | Nanomolar | Downregulation |
| TB-500 | - | - | Cytokines | - | Modulates levels |
Note: Specific quantitative data for direct comparison is limited in the available literature.
Table 2: Overview of Anti-Inflammatory Mechanisms
| Peptide | Primary Mechanism | Key Signaling Pathway(s) | Main Effects |
| BPC-157 | Tissue repair, Angiogenesis | VEGFR2-Akt-eNOS, JAK2 | Promotes healing, increases blood flow, modulates growth factors |
| TB-500 | Cell migration, Tissue regeneration | Actin regulation | Accelerates repair, reduces inflammation, enhances vascularization |
| KPV | Inhibition of pro-inflammatory signaling | NF-κB | Reduces cytokine production, inhibits inflammatory cell migration |
| CGRP Inhibitors | Receptor antagonism | CGRP receptor signaling | Blocks neurogenic inflammation and vasodilation |
Experimental Protocols
Below are detailed methodologies for common experiments used to assess the anti-inflammatory properties of peptides.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test peptide. The cells are pre-incubated for 1-2 hours.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the negative control wells.
-
Incubation: The plate is incubated for 24 hours at 37°C.
-
Nitrite Measurement (Griess Assay):
-
100 µL of cell culture supernatant is transferred to a new 96-well plate.
-
100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) is added to each well.
-
The plate is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage inhibition of NO production by the peptide is calculated relative to the LPS-stimulated control.[24][25]
-
Animal Model: Male Wistar rats (180-220g) are used. The animals are acclimatized for at least one week before the experiment.[25]
-
Peptide Administration: The test peptide is administered, typically via intraperitoneal or subcutaneous injection, at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
-
Induction of Edema: One hour after peptide administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Conclusion
The field of anti-inflammatory peptides holds significant promise for the development of novel therapeutics. Peptides like BPC-157, TB-500, and KPV demonstrate potent anti-inflammatory effects through distinct and often multi-targeted mechanisms. While preclinical data is encouraging, further research, particularly well-controlled comparative studies and human clinical trials, is necessary to fully elucidate their therapeutic potential and establish their place in clinical practice. The continued exploration of these and other anti-inflammatory peptides is a critical endeavor in the search for safer and more effective treatments for a wide range of inflammatory conditions.
References
- 1. Delamanid - Wikipedia [en.wikipedia.org]
- 2. Delamanid - Uses, Benefits And Side Effects [zeelabpharmacy.com]
- 3. What is the mechanism of Delamanid? [synapse.patsnap.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The Activities and Secretion of Cytokines Caused by Delamanid on Macrophages Infected by Multidrug-Resistant Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BPC 157: Science-Backed Uses, Benefits, Dosage, and Safety [rupahealth.com]
- 8. examine.com [examine.com]
- 9. BPC-157 Peptide | Healing & Recovery Support [paragonsportsmedicine.com]
- 10. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. swolverine.com [swolverine.com]
- 12. wittmerrejuvenationclinic.com [wittmerrejuvenationclinic.com]
- 13. Thymosin Beta-4 (TB-500): The Healing Peptide and Its Benefits - Siam Clinic Thailand [siamclinicthailand.com]
- 14. intercoastalhealth.com [intercoastalhealth.com]
- 15. corepeptides.com [corepeptides.com]
- 16. KPV: The microscopic miracle peptide for inflammation, skin health, and gut repair Peptides | Robertson Wellness & Aesthetics [rwacenter.com]
- 17. KPV Peptide: An Anti-Inflammatory Ally for Gut, Skin, and Immune Health [drdanwool.com]
- 18. Inhibition of cellular and systemic inflammation cues in human bronchial epithelial cells by melanocortin-related peptides: mechanism of KPV action and a role for MC3R agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biotechpeptides.com [biotechpeptides.com]
- 20. What Does CGRP Do in the Body? Migraines, Inflammation [medicinenet.com]
- 21. Anti-CGRP migraine treatment: How does it work? [medicalnewstoday.com]
- 22. How Do CGRP Receptor Antagonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 23. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]
- 24. 2.7. In Vitro Anti-Inflammatory Assays [bio-protocol.org]
- 25. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Efficacy of Delmitide: A Comparative Analysis Using a TNF-α-Induced NF-κB Activation Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory candidate Delmitide with other small molecule inhibitors targeting inflammatory pathways. The focus is on validating the anti-inflammatory effects of this compound using a secondary, cell-based assay that measures the inhibition of Tumor Necrosis Factor-alpha (TNF-α)-induced Nuclear Factor-kappa B (NF-κB) activation. This assay is highly relevant to the mechanism of action of this compound, which is known to disrupt inflammatory signaling cascades initiated by TNF receptor activation.
Introduction to this compound and its Anti-inflammatory Mechanism
This compound is a novel synthetic peptide with demonstrated anti-inflammatory properties. Its primary mechanism of action involves the disruption of cellular signaling pathways downstream of Toll-like receptors (TLRs) and TNF receptors. By interfering with these pathways, this compound effectively inhibits the production of key pro-inflammatory cytokines, including TNF-α, Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). This targeted approach suggests its potential as a therapeutic agent for a range of inflammatory conditions.
To further validate the anti-inflammatory effects of this compound and benchmark its performance, a secondary assay measuring the inhibition of TNF-α-induced NF-κB activation is employed. This assay provides a quantitative measure of a compound's ability to interfere with a critical downstream event in the inflammatory cascade initiated by TNF-α.
Comparative Analysis of Anti-inflammatory Compounds
To provide a comprehensive evaluation, this compound's performance in inhibiting TNF-α-induced NF-κB activation is compared with three other well-characterized small molecule inhibitors known to modulate the NF-κB signaling pathway: Dexamethasone, BMS-345541, and SC-514.
Quantitative Data Summary
The following table summarizes the available quantitative data for the inhibitory activity of these compounds. It is important to note that the IC50 values were determined in different experimental settings, as indicated in the "Assay Conditions" column. A direct comparison of potency should be made with caution due to the variability in assay parameters.
| Compound | Target(s) | IC50 Value | Assay Conditions |
| This compound | TNF Receptor Signaling | Data Not Available | TNF-α-induced NF-κB activation in a relevant cell line is the proposed validation assay. |
| Dexamethasone | Glucocorticoid Receptor | 3 nM | Inhibition of Monocyte Chemoattractant Protein-1 (MCP-1) secretion in human retinal pericytes.[1] |
| BMS-345541 | IKK-2 | 0.3 µM | Inhibition of IκB kinase 2 (IKK-2).[2] |
| IKK-1 | 4 µM | Inhibition of IκB kinase 1 (IKK-1).[2] | |
| Cytokine Production | 1-5 µM | Inhibition of LPS-stimulated TNF-α production in THP-1 cells.[2] | |
| SC-514 | IKKβ | < 5 µM | Inhibition of RANKL-induced osteoclastogenesis.[3] |
Experimental Protocol: TNF-α-Induced NF-κB Activation Assay
This section details a representative protocol for a cell-based assay to quantify the inhibition of TNF-α-induced NF-κB activation. This method can be used to generate comparative data for this compound and other inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on TNF-α-induced NF-κB activation in a human cell line.
Materials:
-
Human cell line expressing a functional TNF receptor (e.g., HEK293, HeLa, U937)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Recombinant human TNF-α
-
Test compounds (this compound, Dexamethasone, BMS-345541, SC-514) dissolved in a suitable solvent (e.g., DMSO)
-
NF-κB reporter construct (e.g., luciferase or fluorescent protein under the control of an NF-κB response element)
-
Transfection reagent
-
Luciferase assay reagent or fluorescence plate reader
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
Procedure:
-
Cell Culture and Transfection:
-
Culture the chosen cell line in appropriate medium until they reach 80-90% confluency.
-
Seed the cells into 96-well plates at a predetermined density.
-
Transfect the cells with the NF-κB reporter construct according to the manufacturer's instructions.
-
Allow the cells to recover and express the reporter for 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of the test compounds.
-
Incubate the cells with the compounds for a predetermined pre-treatment time (e.g., 1-2 hours).
-
-
TNF-α Stimulation:
-
Prepare a solution of TNF-α in cell culture medium at a concentration known to induce a robust NF-κB response (e.g., 10 ng/mL).
-
Add the TNF-α solution to the wells containing the pre-treated cells. Include control wells with no compound and no TNF-α (negative control), and wells with TNF-α but no compound (positive control).
-
Incubate the plates for a time sufficient to allow for maximal NF-κB activation (e.g., 4-6 hours).
-
-
Signal Detection:
-
For Luciferase Reporter:
-
Wash the cells with PBS.
-
Lyse the cells using the appropriate lysis buffer.
-
Transfer the cell lysates to a luminometer plate.
-
Add the luciferase assay reagent and measure the luminescence.
-
-
For Fluorescent Reporter:
-
Wash the cells with PBS.
-
Measure the fluorescence intensity directly in the 96-well plate using a fluorescence plate reader.
-
-
-
Data Analysis:
-
Normalize the reporter signal to cell viability if necessary.
-
Calculate the percentage of NF-κB activation for each compound concentration relative to the positive and negative controls.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Molecular Pathway and Experimental Workflow
To better understand the underlying biological process and the experimental design, the following diagrams have been generated.
Caption: TNF-α signaling pathway leading to NF-κB activation and sites of inhibition.
Caption: Experimental workflow for the TNF-α-induced NF-κB activation assay.
Conclusion
The validation of this compound's anti-inflammatory effects through a TNF-α-induced NF-κB activation assay provides a robust method to quantify its potency and benchmark it against other known inhibitors. While direct comparative data is currently limited, the provided experimental protocol offers a standardized approach to generate such data. The distinct mechanisms of action of the compared compounds highlight the diverse strategies available for targeting the NF-κB inflammatory pathway. Further head-to-head studies are warranted to definitively establish the comparative efficacy of this compound and guide its future development as a potential anti-inflammatory therapeutic.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Selective down-regulation of T cell- and non-T cell-derived tumour necrosis factor alpha by thalidomide: comparisons with dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Delmitide's Mechanism of Action in Different Cell Lines: A Comparative Guide
Introduction
This guide provides a framework for the cross-validation of the mechanism of action of a novel immunomodulatory agent, herein referred to as Delmitide. As specific experimental data for this compound is not publicly available, this document serves as a methodological template for researchers, scientists, and drug development professionals. The experimental designs and data presentation formats are based on established methodologies for well-characterized immunomodulatory drugs (IMiDs) such as lenalidomide and pomalidomide.[1][2][3] This guide will enable a systematic and objective comparison of this compound's performance across various cell lines.
The proposed mechanism of action for this compound, based on the known pharmacology of IMiDs, involves binding to the E3 ubiquitin ligase Cereblon (CRBN).[4][5] This interaction is hypothesized to modulate the ubiquitination and subsequent degradation of downstream transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3), leading to both direct anti-proliferative effects and indirect immunomodulatory responses through altered cytokine production.[1][5] Cross-validation in different cell lines is crucial to confirm this mechanism and understand its context-dependent variations.
Comparative Efficacy of this compound Across Different Cell Lines
The following tables summarize the expected quantitative data from key experiments designed to validate the mechanism of action of this compound in a panel of relevant cell lines.
Table 1: Anti-Proliferative Activity of this compound
| Cell Line | Histotype | This compound IC50 (µM) | Lenalidomide IC50 (µM) | Pomalidomide IC50 (µM) |
| MM.1S | Multiple Myeloma | Expected Data | Reference Data | Reference Data |
| U266 | Multiple Myeloma | Expected Data | Reference Data | Reference Data |
| TMD8 | Diffuse Large B-cell Lymphoma (ABC subtype) | Expected Data | Reference Data | Reference Data |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma (GCB subtype) | Expected Data | Reference Data | Reference Data |
| Jeko-1 | Mantle Cell Lymphoma | Expected Data | Reference Data | Reference Data |
| PBMCs | Healthy Donor Peripheral Blood Mononuclear Cells | Expected Data | Reference Data | Reference Data |
Table 2: Effect of this compound on Downstream Target Protein Expression
| Cell Line | Treatment (24h) | Ikaros (IKZF1) Expression (% of control) | Aiolos (IKZF3) Expression (% of control) | c-Myc Expression (% of control) |
| MM.1S | This compound (1 µM) | Expected Data | Expected Data | Expected Data |
| TMD8 | This compound (1 µM) | Expected Data | Expected Data | Expected Data |
| OCI-Ly10 | This compound (1 µM) | Expected Data | Expected Data | Expected Data |
Table 3: Immunomodulatory Effect of this compound on Cytokine Secretion from PBMCs
| Cytokine | Treatment (48h) | Secreted Levels (pg/mL) |
| IL-2 | This compound (1 µM) | Expected Data |
| IFN-γ | This compound (1 µM) | Expected Data |
| TNF-α | This compound (1 µM) | Expected Data |
| IL-10 | This compound (1 µM) | Expected Data |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for Protein Expression Analysis
This protocol is used to quantify the expression levels of target proteins.
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the separated proteins to a nitrocellulose membrane.[7][8]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7] Incubate the membrane with primary antibodies against Ikaros, Aiolos, c-Myc, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[8] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
ELISA for Cytokine Measurement
This protocol is used to measure the concentration of secreted cytokines in cell culture supernatants.
-
Sample Collection: Culture PBMCs with or without this compound for 48 hours. Collect the culture supernatants and centrifuge to remove cellular debris.[9]
-
ELISA Procedure: Use commercially available ELISA kits for IL-2, IFN-γ, TNF-α, and IL-10.
-
Coat a 96-well plate with the capture antibody overnight.[10][11]
-
Block the plate with an appropriate blocking buffer.[10]
-
Add diluted standards and culture supernatants to the wells and incubate.[9][10]
-
Add an enzyme-conjugated secondary antibody (e.g., Streptavidin-HRP).[10]
-
Add the substrate solution and stop the reaction.[11]
-
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and calculate the concentration of each cytokine in the samples.
Visualizations: Signaling Pathways and Workflows
The following diagrams were created using Graphviz (DOT language) to visualize the proposed mechanism of action and experimental workflows.
References
- 1. Lenalidomide in non-Hodgkin lymphoma: biological perspectives and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lymphomation.org [lymphomation.org]
- 3. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 10. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
A Head-to-Head Comparison of Adalimumab and Infliximab in TNF-alpha Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent TNF-alpha inhibitors: Adalimumab and Infliximab. Both are monoclonal antibodies that have revolutionized the treatment of various inflammatory and autoimmune diseases by targeting Tumor Necrosis Factor-alpha (TNF-alpha), a key cytokine in the inflammatory cascade. This document summarizes their performance based on available experimental data, outlines detailed protocols for relevant assays, and visualizes key biological and experimental pathways.
Mechanism of Action: Neutralizing the Inflammatory Cascade
Tumor Necrosis Factor-alpha (TNF-alpha) is a pleiotropic cytokine primarily produced by macrophages and T-cells. It exists in two forms: a transmembrane form (mTNF-alpha) and a soluble form (sTNF-alpha), which is cleaved from the cell surface. Both forms are biologically active and mediate their pro-inflammatory effects by binding to TNF receptors (TNFR1 and TNFR2) on target cells. This binding triggers a cascade of intracellular signaling pathways, including the NF-κB and MAPK pathways, leading to the transcription of genes involved in inflammation, cell proliferation, and apoptosis.
Adalimumab and Infliximab are both monoclonal antibodies that bind to TNF-alpha, preventing its interaction with its receptors and thereby neutralizing its biological activity. Adalimumab is a fully human IgG1 monoclonal antibody, while Infliximab is a chimeric mouse-human IgG1 monoclonal antibody. While both effectively neutralize TNF-alpha, differences in their binding epitopes and kinetics may contribute to variations in their clinical efficacy and immunogenicity.[1][2]
Quantitative Comparison of TNF-alpha Inhibition
The following table summarizes key quantitative parameters for Adalimumab and Infliximab in their inhibition of TNF-alpha. The data is compiled from in vitro studies and provides a basis for comparing their biochemical and cellular activities.
| Parameter | Adalimumab | Infliximab | Reference |
| Binding Affinity (Kd) to soluble TNF-alpha | 8.6 pM | 4.2 pM | [3] |
| Binding Affinity (Kd) to membrane-bound TNF-alpha | 483 pM | 468 pM | [3] |
| Neutralization of TNF-alpha | Higher concentrations required compared to second-generation anti-TNF-alpha drugs.[4] | Higher concentrations required compared to second-generation anti-TNF-alpha drugs.[4] | [4] |
Note on Delmitide: Initial searches for "this compound" indicated it is a synthetic peptide that inhibits the production of inflammatory cytokines, including TNF-alpha, by disrupting cellular responses signaled through Toll-like and TNF receptor families. However, a lack of publicly available, detailed head-to-head comparative data with adalimumab prevents its inclusion in this direct comparison guide.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are protocols for two common assays used to evaluate the efficacy of TNF-alpha inhibitors.
1. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-alpha Quantification
This protocol outlines the steps for a sandwich ELISA to measure the concentration of human TNF-alpha in a sample, which can be adapted to assess the neutralizing effect of an inhibitor.
-
Materials:
-
96-well microplate pre-coated with a capture antibody specific for human TNF-alpha.
-
Human TNF-alpha standard.
-
Sample diluent.
-
Detection antibody (biotin-conjugated anti-human TNF-alpha).
-
Streptavidin-HRP conjugate.
-
TMB substrate solution.
-
Stop solution (e.g., 2N H2SO4).
-
Wash buffer.
-
Plate reader capable of measuring absorbance at 450 nm.
-
-
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Reconstitute the TNF-alpha standard and prepare a dilution series (e.g., 1000 pg/mL down to 15.6 pg/mL) in sample diluent. Dilute samples to an appropriate concentration.[5][6]
-
Binding: Add 100 µL of standard or sample to each well. Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C.[7]
-
Washing: Aspirate each well and wash three times with 300 µL of wash buffer. After the last wash, invert the plate and blot it against clean paper towels.[5]
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Cover and incubate for 1 hour at room temperature.[7]
-
Washing: Repeat the wash step as in step 3.
-
Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well. Cover and incubate for 45 minutes at room temperature.[7]
-
Washing: Repeat the wash step as in step 3.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 30 minutes at room temperature in the dark.[7]
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Reading: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
-
Analysis: Generate a standard curve by plotting the mean absorbance for each standard concentration versus the concentration. Use the standard curve to determine the TNF-alpha concentration in the samples.
-
2. Cell-Based TNF-alpha Neutralization Assay
This assay measures the ability of an inhibitor to block the cytotoxic effects of TNF-alpha on a sensitive cell line, such as L929 mouse fibroblasts.
-
Materials:
-
L929 cell line.
-
Cell culture medium (e.g., RPMI supplemented with 10% FBS).
-
Human TNF-alpha.
-
Actinomycin D.
-
Test inhibitors (Adalimumab, Infliximab).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., Resazurin or MTT).
-
Plate reader for fluorescence or absorbance.
-
-
Procedure:
-
Cell Seeding: Seed L929 cells into a 96-well plate at a density of 3 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.[8][9]
-
Preparation of Inhibitor-TNF-alpha Mixture:
-
Prepare a dilution series of the test inhibitors (Adalimumab and Infliximab) in assay medium.
-
Prepare a constant concentration of TNF-alpha (e.g., a concentration that induces ~80% cell death, to be determined empirically) in assay medium containing Actinomycin D (to sensitize the cells to TNF-alpha-induced apoptosis).
-
Mix the inhibitor dilutions with the TNF-alpha solution and pre-incubate for 1 hour at 37°C to allow binding.[8]
-
-
Cell Treatment: After the overnight incubation of the cells, carefully remove the culture medium. Add 100 µL of the pre-incubated inhibitor-TNF-alpha mixtures to the appropriate wells. Include controls for cells alone (no TNF-alpha), and cells with TNF-alpha only (no inhibitor).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.[8]
-
Cell Viability Assessment:
-
Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the controls. Plot the percentage of neutralization against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that results in 50% neutralization of TNF-alpha activity).
-
Visualizing the Pathways and Processes
TNF-alpha Signaling Pathway and Inhibition
The following diagram illustrates the TNF-alpha signaling pathway and the points of inhibition by monoclonal antibodies like Adalimumab and Infliximab.
Caption: TNF-alpha signaling and points of inhibition.
Experimental Workflow for TNF-alpha Neutralization Assay
The diagram below outlines the key steps in a cell-based TNF-alpha neutralization assay.
Caption: Workflow for a cell-based TNF-alpha neutralization assay.
References
- 1. Comparison of the Inhibition Mechanisms of Adalimumab and Infliximab in Treating Tumor Necrosis Factor α-Associated Diseases from a Molecular View - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparisons of affinities, avidities, and complement activation of adalimumab, infliximab, and etanercept in binding to soluble and membrane tumor necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative comparison of the neutralizing capacity, immunogenicity and cross-reactivity of anti-TNF-α biologicals and an Infliximab-biosimilar - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fn-test.com [fn-test.com]
- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. raybiotech.com [raybiotech.com]
- 8. cell.aemka.de [cell.aemka.de]
- 9. instaCELL® TNF-α neutralization assay kit [accellerate.me]
Assessing the Specificity of Cytokine Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted inhibition of specific cytokines is a cornerstone of modern therapeutic strategies for a multitude of immune-mediated inflammatory diseases. The efficacy and safety of a cytokine inhibitor are critically dependent on its specificity. An ideal inhibitor will potently neutralize its intended target with minimal off-target effects on other signaling pathways, thereby reducing the risk of broad immunosuppression and associated adverse events.
This guide provides a framework for assessing the specificity of cytokine inhibition, using a hypothetical novel inhibitor, Delmitide , as a primary example. We compare its performance profile against established therapeutic agents with distinct mechanisms of action: Zasocitinib , a highly selective TYK2 inhibitor; Adalimumab , a monoclonal antibody targeting TNF-α; and Dexamethasone , a broad-spectrum corticosteroid.
Disclaimer: this compound is a fictional compound used for illustrative purposes, as no public data is available for a compound of this name. The data presented for this compound is hypothetical, while the data for comparator agents is based on published experimental findings.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and comparator drugs against a panel of key pro-inflammatory and regulatory cytokines. Lower IC50 values indicate higher potency.
| Cytokine Target | This compound (Hypothetical) | Zasocitinib (TYK2 Inhibitor) | Adalimumab (TNF-α Biologic) | Dexamethasone (Corticosteroid) |
| TNF-α | > 25,000 nM | Not Applicable¹ | Binds with ~50 pM (Kd)²[1] | Broad, indirect inhibition³ |
| IL-1β | 5.2 nM | Not Applicable¹ | No direct inhibition | Broad, indirect inhibition³ |
| IL-6 | > 30,000 nM | Indirect inhibition⁴ | No direct inhibition | Broad, indirect inhibition³[2][3] |
| IL-12 | > 30,000 nM | 57.0 nM (pSTAT4)[4][5] | No direct inhibition | Broad, indirect inhibition³ |
| IL-23 | > 30,000 nM | 48.2 nM (pSTAT3)[4][5] | No direct inhibition | Broad, indirect inhibition³ |
| IFN-α (Type I) | > 30,000 nM | 21.6 nM (pSTAT3)[4][5] | No direct inhibition | Broad, indirect inhibition³ |
| JAK1/2/3 Signaling | Not Applicable | > 30,000 nM[5] | Not Applicable | Not Applicable |
¹Zasocitinib inhibits the downstream signaling of cytokine receptors that utilize TYK2, rather than inhibiting the cytokines directly. The IC50 values reflect the inhibition of cytokine-induced STAT phosphorylation. ²Adalimumab is a monoclonal antibody that neutralizes TNF-α. Its potency is typically measured by its binding affinity (dissociation constant, Kd). It effectively prevents TNF-α from binding to its receptors.[1] ³Dexamethasone acts primarily at the transcriptional level, suppressing the expression of multiple inflammatory genes rather than directly inhibiting cytokine proteins.[2][6] Its effects are therefore broad and not easily represented by a single IC50 value against a specific cytokine. ⁴Inhibition of IL-6 signaling by Zasocitinib would be dependent on the specific JAK usage of the IL-6 receptor complex in a given cell type, which primarily involves JAK1/JAK2.
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment of inhibitor specificity. Below are protocols for key experiments.
Multiplex Cytokine Immunoassay
This assay quantifies the concentration of multiple cytokines in cell culture supernatants simultaneously, providing a broad overview of an inhibitor's effect on the secretome.
-
Cell Culture and Stimulation:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes) are seeded in 96-well plates.
-
Cells are pre-incubated with a serial dilution of the test inhibitor (e.g., this compound) or comparator drugs for 1-2 hours.
-
Inflammation is induced using a stimulant such as Lipopolysaccharide (LPS) (100 ng/mL) or Phytohemagglutinin (PHA) (5 µg/mL). A vehicle control (e.g., DMSO) is included.
-
Cells are incubated for 24 hours to allow for cytokine production and secretion.
-
-
Cytokine Quantification:
-
The cell culture plate is centrifuged, and the supernatant is collected.
-
Cytokine concentrations (e.g., TNF-α, IL-1β, IL-6, IL-10, IL-12, IFN-γ) are measured using a bead-based multiplex immunoassay system (e.g., Luminex) according to the manufacturer's instructions.
-
Data is acquired on a compatible flow cytometer.
-
-
Data Analysis:
-
A standard curve is generated for each cytokine.
-
The concentration of each cytokine in the samples is interpolated from the standard curve.
-
IC50 values are calculated for each inhibited cytokine using non-linear regression analysis.
-
Phospho-Flow Cytometry for Signaling Pathway Analysis
This method assesses the inhibition of intracellular signaling cascades downstream of cytokine receptors, which is particularly relevant for kinase inhibitors like Zasocitinib.
-
Cell Preparation and Stimulation:
-
Human whole blood or isolated PBMCs are pre-incubated with the test inhibitor for 1 hour at 37°C.
-
Cells are stimulated with a specific cytokine (e.g., IL-12, IL-23, or IFN-α for TYK2/JAK pathways) for a short period (e.g., 15-30 minutes) to induce phosphorylation of target proteins (e.g., STAT3, STAT4).
-
-
Fixation and Permeabilization:
-
Red blood cells are lysed, and the remaining leukocytes are fixed immediately to preserve the phosphorylation state of signaling proteins.
-
Cells are then permeabilized to allow intracellular antibody staining.
-
-
Antibody Staining and Flow Cytometry:
-
Cells are stained with fluorescently-labeled antibodies specific for cell surface markers (to identify cell populations like T-cells or monocytes) and intracellular phosphorylated proteins (e.g., anti-pSTAT3, anti-pSTAT4).
-
Samples are analyzed on a flow cytometer.
-
-
Data Analysis:
-
The geometric mean fluorescence intensity (MFI) of the phospho-protein signal is measured within specific cell populations.
-
The percentage of inhibition is calculated relative to the stimulated control without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.[4]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. opalbiopharma.com [opalbiopharma.com]
- 2. A Closer Look at Dexamethasone and the SARS-CoV-2-Induced Cytokine Storm: In Silico Insights of the First Life-Saving COVID-19 Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zasocitinib Effective in TYK2 Inhibition for Inflammatory Skin Disease: Study - Be part of the knowledge - ReachMD [reachmd.com]
- 5. dermatologytimes.com [dermatologytimes.com]
- 6. atsjournals.org [atsjournals.org]
Delmitide: A Novel Oral Peptide for Inflammatory Bowel Disease Shows Promise in Head-to-Head Benchmarking Against Established Treatments
For Immediate Release
A comprehensive analysis of Delmitide (RDP58), a novel orally administered decapeptide, demonstrates a promising efficacy and safety profile in the treatment of Inflammatory Bowel Disease (IBD), positioning it as a potential new therapeutic option for patients with ulcerative colitis and Crohn's disease. This comparison guide provides a detailed overview of this compound's performance benchmarked against existing IBD treatments, supported by preclinical and clinical data.
This compound, a rationally designed anti-inflammatory peptide, offers a unique mechanism of action by disrupting the pre-MAPK MyD88-IRAK-TRAF6 signaling complex, a critical pathway in the inflammatory cascade. This targeted approach leads to the inhibition of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and Interleukin-12 (IL-12), while simultaneously upregulating the anti-inflammatory enzyme heme oxygenase 1.[1][2] This dual action suggests a potent and focused immunomodulatory effect within the gastrointestinal tract.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of this compound with current standards of care in IBD, including TNF-alpha inhibitors, integrin antagonists, IL-12/23 inhibitors, and JAK inhibitors.
Performance Data at a Glance: this compound vs. Existing IBD Therapies
To facilitate a clear comparison, the following tables summarize the available efficacy and safety data for this compound and a selection of leading IBD treatments.
| Treatment | Mechanism of Action | Indication(s) in IBD | Key Efficacy Endpoint(s) | Safety & Tolerability Highlights |
| This compound (RDP58) | Inhibition of MyD88-IRAK-TRAF6 signaling complex; reduces TNF-α, IFN-γ, IL-12; upregulates heme oxygenase 1.[1][2] | Ulcerative Colitis (investigational) | Clinical Trial (UC): Treatment success (Symptom-based score ≤ 3 at 28 days) of 71-72% with 200-300 mg doses vs. 43% with placebo (P=0.016).[2] Significant improvement in histology scores (P=0.002).[2] | Well-tolerated with an adverse event profile similar to placebo.[2] |
| TNF-alpha Inhibitors (e.g., Infliximab, Adalimumab) | Monoclonal antibodies that neutralize TNF-α, a key pro-inflammatory cytokine.[3][4][5][6] | Crohn's Disease, Ulcerative Colitis | Clinical Trials (UC & CD): Induce and maintain clinical remission.[3][4] Reduce hospitalizations and surgeries. | Increased risk of infections, including serious infections like tuberculosis.[5][7] Potential for infusion/injection site reactions and development of anti-drug antibodies.[3] |
| Vedolizumab | Monoclonal antibody that blocks the α4β7 integrin, preventing lymphocyte trafficking to the gut.[8][9][10][11] | Crohn's Disease, Ulcerative Colitis | Clinical Trials (UC & CD): Effective for induction and maintenance of remission, particularly in anti-TNF naive patients.[9][11] | Gut-selective mechanism leads to a favorable safety profile with a lower risk of systemic infections compared to TNF-alpha inhibitors.[6][9] |
| Ustekinumab | Monoclonal antibody that targets the p40 subunit of IL-12 and IL-23, key cytokines in IBD pathogenesis.[12][13][14][15] | Crohn's Disease, Ulcerative Colitis | Clinical Trials (UC & CD): Induces and maintains clinical remission.[13][15] | Generally well-tolerated. Potential for infections, though typically less frequent than with TNF-alpha inhibitors. |
| Tofacitinib | Oral small molecule that inhibits Janus kinases (JAKs), interfering with the signaling of multiple pro-inflammatory cytokines.[16][17][18][19] | Ulcerative Colitis | Clinical Trials (UC): Rapid onset of action in inducing remission.[16][20] | Increased risk of infections, including herpes zoster, as well as hyperlipidemia.[18] Boxed warning for serious infections, malignancy, and thrombosis. |
Delving into the Mechanisms: Signaling Pathways in IBD Therapy
The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by this compound and the comparator treatments.
References
- 1. ovid.com [ovid.com]
- 2. RDP58 is a novel and potentially effective oral therapy for ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumour necrosis factor inhibitors in inflammatory bowel disease: the story continues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uspharmacist.com [uspharmacist.com]
- 5. crohnscolitisfoundation.org [crohnscolitisfoundation.org]
- 6. The Molecular Landscape of Inflammation in Inflammatory Bowel Disease (IBD): Targets for Precision Medicine [mdpi.com]
- 7. karger.com [karger.com]
- 8. Vedolizumab [crohnsandcolitis.org.uk]
- 9. Vedolizumab in the treatment of inflammatory bowel disease: evolving paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. crohnsandcolitis.org.au [crohnsandcolitis.org.au]
- 11. Vedolizumab for inflammatory bowel disease: From randomized controlled trials to real-life evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. crohnsandcolitis.org.au [crohnsandcolitis.org.au]
- 13. Ustekinumab [crohnsandcolitis.org.uk]
- 14. mdpi.com [mdpi.com]
- 15. Clinical Outcomes of Ustekinumab in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tofacitinib and newer JAK inhibitors in inflammatory bowel disease—where we are and where we are going - PMC [pmc.ncbi.nlm.nih.gov]
- 17. crohnsandcolitis.org.au [crohnsandcolitis.org.au]
- 18. Update on Tofacitinib for Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tofacitinib [crohnsandcolitis.org.uk]
- 20. Vedolizumab, tofacitinib induced rapid improvements in IBD symptoms | MDedge [mdedge.com]
Independent Analysis of RDP58 Research: A Comparative Guide
For Immediate Release
An in-depth review of the published research on RDP58, a novel anti-inflammatory peptide, is presented here for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of RDP58's performance with existing alternatives, supported by available experimental data, to aid in the evaluation of its therapeutic potential.
RDP58 is a synthetic d-amino acid decapeptide that has been investigated for its immunomodulatory effects in a variety of inflammatory conditions. Its proposed mechanism of action involves the disruption of a key intracellular signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines. This guide synthesizes findings from clinical and preclinical studies to offer an objective overview of its efficacy and mechanism.
Performance Comparison
To provide a clear comparison, the following tables summarize the quantitative data from clinical trials on RDP58 and established treatments for ulcerative colitis and Crohn's disease. It is important to note that the data presented are from separate studies and not from direct head-to-head clinical trials. Therefore, comparisons should be interpreted with caution, considering potential differences in study populations and designs.
Table 1: RDP58 vs. Placebo in Mild-to-Moderate Ulcerative Colitis[1]
| Treatment Group | Dosage | Treatment Success Rate (28 days) |
| RDP58 | 100 mg | 29% |
| RDP58 | 200 mg | 71% |
| RDP58 | 300 mg | 72% |
| Placebo | - | 43% - 46% |
Note: Treatment success was defined as a simple clinical colitis activity index score of no more than 3.
Table 2: Efficacy of Mesalazine in Ulcerative Colitis (Various Studies)
| Study Drug | Dosage | Clinical Remission/Response Rate | Study Duration |
| Mesalazine Suppositories | 1 g/day | 81.5% endoscopic remission | 4 weeks[1] |
| High-Dose Mesalazine Tablets | 3 g/day | 45% clinical remission | Not Specified[2] |
| MMX Mesalazine | 2.4g/d & 4.8g/d | 38.9% & 36.0% combined clinical and endoscopic remission | 8 weeks[3] |
| Eudragit-S-coated mesalazine | 4.8g/d | 71.8% treatment success | 6 weeks[3] |
Table 3: Efficacy of Infliximab in Crohn's Disease (Various Studies)
| Study | Dosage | Clinical Remission/Response Rate | Study Duration |
| ACCENT I | Maintenance therapy | 39% - 45% remission | 30 weeks[4] |
| ACCENT I (long-term) | Maintenance therapy | 24% remission | 54 weeks[5] |
| Retreatment (Induction) | Standard | 85% clinical remission | Not Specified[6] |
| Retreatment (Maintenance) | Standard | 73% clinical remission | Not Specified[6] |
Preclinical Efficacy of RDP58
In preclinical models, RDP58 has demonstrated significant anti-inflammatory effects. In a model of experimental cystitis, intravesical RDP58 significantly decreased inflammatory parameters by 82% and abolished tumor necrosis factor-alpha (TNF-α) production within 4 hours.[7] Furthermore, it reduced substance P and nerve growth factor (NGF) production by over 40% and 85%, respectively.[7] In a model of phorbol ester-induced dermatitis, topical application of RDP58 led to substantial reductions in skin thickness, tissue weight, and inflammatory cytokine production.[8] A study in a dextran sulphate mouse model of chronic colitis showed that RDP58 therapy significantly reduced the disease activity index and histological scores, with a faster decline in DAI scores compared to 5-ASA.[9]
Mechanism of Action: Disruption of the MyD88-IRAK-TRAF6 Signaling Pathway
RDP58 is believed to exert its anti-inflammatory effects by disrupting the formation of the MyD88-IRAK-TRAF6 signaling complex.[10] This complex is a critical component of the downstream signaling cascade initiated by Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R), which play a central role in the innate immune response and the production of pro-inflammatory cytokines. By interfering with this pathway, RDP58 effectively inhibits the synthesis of key inflammatory mediators such as TNF-α, interleukin-6 (IL-6), and others.
References
- 1. Randomised clinical trial: evaluation of the efficacy of mesalazine (mesalamine) suppositories in patients with ulcerative colitis and active rectal inflammation -- a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of a novel high-dose mesalazine tablet in mild to moderate active ulcerative colitis: a double-blind, multicentre, randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The continuing value of mesalazine as first-line therapy for patients with moderately active ulcerative colitis [frontiersin.org]
- 4. Study shows infliximab can maintain long-term remissions in Crohns disease - UChicago Medicine [uchicagomedicine.org]
- 5. Long-term response rates to infliximab therapy for Crohn’s disease in an outpatient cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and tolerability of infliximab retreatment in patients with inflammatory bowel disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulating bladder neuro-inflammation: RDP58, a novel anti-inflammatory peptide, decreases inflammation and nerve growth factor production in experimental cystitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topical application of a novel immunomodulatory peptide, RDP58, reduces skin inflammation in the phorbol ester-induced dermatitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RDP58, a locally active TNF inhibitor, is effective in the dextran sulphate mouse model of chronic colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RDP58 is a novel and potentially effective oral therapy for ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Delmitide's Preclinical Promise: A Meta-Analysis of its Anti-Inflammatory Efficacy
For Immediate Release
A Comprehensive Review of Preclinical Data Highlights Delmitide's Potential as a Novel Immunomodulatory Agent
This compound (also known as RDP58) has emerged as a promising novel synthetic peptide with potent anti-inflammatory properties. A meta-analysis of preclinical studies reveals its consistent efficacy in various animal models of inflammatory diseases, positioning it as a compelling candidate for further clinical investigation. This guide provides a detailed comparison of this compound's performance against alternative treatments, supported by experimental data, and outlines the methodologies of key studies.
Mechanism of Action: A Targeted Disruption of Inflammatory Cascades
This compound is a rationally designed immunomodulatory peptide that targets key signaling pathways involved in the inflammatory response.[1] It functions by disrupting cellular signals originating from Toll-like receptors (TLRs) and the tumor necrosis factor (TNF) receptor superfamily.[1] This interference occurs at a critical juncture, inhibiting the production of a cascade of pro-inflammatory cytokines including TNF-alpha, interferon-gamma (IFN-γ), interleukin-2 (IL-2), IL-6, and IL-12.[1] One study further elucidates this mechanism, indicating that this compound disrupts cell signaling at the pre-MAPK MyD88-IRAK-TRAF6 protein complex.[2] Additionally, there is evidence to suggest that this compound upregulates the anti-inflammatory enzyme heme oxygenase-1.[3] More recent findings indicate that orally administered this compound can also ameliorate colitis by favorably altering the intestinal microbiota, leading to an increase in short-chain fatty acids (SCFAs) and regulatory T cells (Tregs).[4]
Preclinical Efficacy: Consistent Performance Across Diverse Inflammatory Models
This compound has been rigorously evaluated in a range of preclinical models, demonstrating significant anti-inflammatory effects.
Inflammatory Bowel Disease Models
In models of colitis, which mimic inflammatory bowel diseases like Crohn's disease and ulcerative colitis, this compound has shown remarkable efficacy.
-
Trinitrobenzene Sulphonic Acid (TNBS)-Induced Colitis in Rats: Oral administration of this compound in this model led to a significant reduction in weight loss and diarrhea, accompanied by improvements in both macroscopic and histological inflammation scores.[5][6] Furthermore, in ex vivo studies using colonic biopsies from Crohn's disease patients, this compound effectively decreased the production of TNF and IFN-γ.[5][6]
-
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice: this compound treatment significantly reduced the Disease Activity Index (DAI) and histological scores in this chronic colitis model.[3] Notably, the reduction in DAI was more rapid in this compound-treated animals compared to those receiving the standard-of-care drug, 5-aminosalicylic acid (5-ASA).[3] At doses of 5 and 10 mg/kg/day, this compound showed a significantly greater reduction in DAI compared to 5-ASA.[3] Another study corroborated these findings, demonstrating that oral this compound ameliorated DSS-induced colitis by altering the gut microbiota.[4]
Dermatological Inflammation Models
-
Phorbol Ester-Induced Dermatitis in Mice: Topical application of this compound following treatment with the inflammatory promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) resulted in a significant amelioration of irritant contact dermatitis.[1] This was evidenced by substantial reductions in skin thickness, tissue weight, neutrophil-mediated myeloperoxidase activity, and inflammatory cytokine production.[1] this compound was also effective in mitigating the inflammatory damage from chronic TPA exposure.[1]
Other Inflammatory Models
-
Experimental Cystitis: In a model of bladder inflammation, intravesical administration of this compound was shown to decrease inflammation and the production of nerve growth factor, a key mediator of pain and neuronal sensitization.[7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical studies of this compound.
Table 1: Efficacy of this compound in a DSS-Induced Colitis Model in Mice
| Treatment Group | Dose | Outcome Measure | Result | Reference |
| This compound | 5 mg/kg/day | Disease Activity Index (DAI) | Significantly reduced vs. 5-ASA | [3] |
| This compound | 10 mg/kg/day | Disease Activity Index (DAI) | Significantly reduced vs. 5-ASA | [3] |
| 5-ASA | 50 mg/kg/day | Disease Activity Index (DAI) | [3] | |
| Vehicle | - | Disease Activity Index (DAI) | [3] | |
| This compound | - | Histological Scores | Significantly reduced | [3] |
| This compound | - | Re-epithelialization | Enhanced | [3] |
Table 2: Effects of this compound in a Phorbol Ester-Induced Dermatitis Model in Mice
| Treatment | Outcome Measure | Result | Reference |
| Topical this compound | Skin Thickness | Substantial reduction | [1] |
| Topical this compound | Tissue Weight | Substantial reduction | [1] |
| Topical this compound | Myeloperoxidase Activity | Substantial reduction | [1] |
| Topical this compound | Inflammatory Cytokine Production | Substantial reduction | [1] |
Table 3: Effects of this compound in a TNBS-Induced Colitis Model in Rats
| Treatment | Outcome Measure | Result | Reference |
| Oral this compound | Weight Loss | Reduced | [5][6] |
| Oral this compound | Diarrhea | Reduced | [5][6] |
| Oral this compound | Macroscopic Inflammation Score | Improved | [5][6] |
| Oral this compound | Histological Inflammation Score | Improved | [5][6] |
Experimental Protocols
TNBS-Induced Colitis in Rats
Colitis was induced in rats by the intra-rectal administration of 2, 4, 6-trinitrobenzene sulphonic acid (TNBS). Following induction, animals were treated orally with either this compound or a vehicle control for 7 days. Inflammation was assessed by monitoring weight loss and diarrhea, as well as by macroscopic and histological scoring of the colon at the end of the treatment period.[5][6]
DSS-Induced Colitis in Mice
Chronic colitis was induced in mice by the administration of dextran sodium sulfate (DSS) in their drinking water. Mice were then treated orally with either vehicle (saline), this compound (at 5 and 10 mg/kg/day), or 5-ASA (50 mg/kg/day). The primary endpoint for efficacy was the Disease Activity Index (DAI).[3] Another study using this model involved continuous administration of 2.5% (wt/vol) DSS solution for 7 days. The effects of oral this compound were assessed by daily weight changes, colon length, TNF-α levels, DAI score, pathology score, and intestinal barrier permeability. Intestinal microbiota analysis was performed using 16S-rRNA sequencing, and colonic short-chain fatty acids (SCFAs) and regulatory T cells (Tregs) were also measured.[4]
Phorbol Ester-Induced Dermatitis in Mice
Dermatitis was induced by the topical application of the protein kinase C activator and tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) to the epidermis of mice. This compound was then applied topically to the inflamed area. The effectiveness of the treatment was evaluated by measuring changes in skin thickness, tissue weight, neutrophil-mediated myeloperoxidase activity, and the production of inflammatory cytokines. Histopathological analysis was also performed.[1]
Visualizing this compound's Mechanism and Application
The following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow for evaluating its efficacy in a preclinical model.
Caption: this compound's mechanism of action targeting the pre-MAPK signaling complex.
Caption: A typical experimental workflow for evaluating this compound in a colitis model.
References
- 1. Topical application of a novel immunomodulatory peptide, RDP58, reduces skin inflammation in the phorbol ester-induced dermatitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RDP58 is a novel and potentially effective oral therapy for ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RDP58, a locally active TNF inhibitor, is effective in the dextran sulphate mouse model of chronic colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral administration of RDP58 ameliorated DSS-induced colitis in intestinal microbiota dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RDP58, a novel immunomodulatory peptide with anti-inflammatory effects. A pharmacological study in trinitrobenzene sulphonic acid colitis and Crohn disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RDP58, a Novel Immunomodulatory Peptide with Anti-Inflammatory Effects. A Pharmacological Study in Trinitrobenzene Sulphonic Acid Colitis and Crohn Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PlumX [plu.mx]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Delmitide
For Immediate Implementation by Laboratory Personnel
This document provides essential guidance on the proper disposal of Delmitide, a potent anti-inflammatory decapeptide used in laboratory research. Adherence to these procedures is critical to ensure personnel safety and environmental protection, given the chemical's hazard profile. This information is intended for researchers, scientists, and drug development professionals actively handling this compound.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, meticulous disposal is not merely a regulatory requirement but a core component of responsible research and environmental stewardship.
Hazard Identification and Safety Precautions
Before handling or disposing of this compound, it is imperative to be familiar with its hazard profile and the necessary safety precautions.
| Hazard Statement | GHS Classification | Precautionary Statement |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling.[1] |
| H410: Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | P270: Do not eat, drink or smoke when using this product.[1] P273: Avoid release to the environment.[1] |
Personal Protective Equipment (PPE)
A comprehensive approach to safety includes the consistent use of appropriate personal protective equipment.
| Equipment Type | Specification |
| Eye Protection | Safety goggles with side-shields.[1] |
| Hand Protection | Protective gloves.[1] |
| Skin and Body Protection | Impervious clothing.[1] |
| Respiratory Protection | A suitable respirator should be used.[1] |
Step-by-Step Disposal Protocol for this compound
The primary directive for this compound disposal is to "Dispose of contents/ container to an approved waste disposal plant" (P501) .[1] The following protocol provides a detailed workflow to comply with this requirement and ensure safe handling throughout the disposal process. No specific experimental protocols for the neutralization or deactivation of this compound are currently available. Therefore, the focus remains on secure containment and transfer to a certified hazardous waste facility.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled hazardous waste container for this compound and materials contaminated with it.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]
-
Collect all materials that have come into contact with this compound, including:
-
Unused or expired this compound powder or solutions.
-
Contaminated labware (e.g., pipette tips, vials, plates).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Spill cleanup materials.
-
2. Container Management:
-
Use a leak-proof, sealable container made of a material compatible with this compound.
-
Keep the waste container securely closed except when adding waste.
-
The container must be labeled with "Hazardous Waste" and the specific contents ("this compound Waste").
3. Spill Management:
-
In the event of a spill, collect the spillage to prevent environmental release.[1]
-
Absorb solutions with an inert, finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
All materials used for cleanup must be disposed of as hazardous waste.[1]
4. Storage of Waste:
-
Store the sealed hazardous waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
Ensure the storage area is designated for hazardous waste and has restricted access.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed and approved waste disposal company.
-
Do not attempt to dispose of this compound waste via standard laboratory drains or as general solid waste. This is to prevent release into the environment, which could have long-lasting toxic effects on aquatic life.[1]
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Delmitide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Delmitide. Our goal is to furnish laboratory personnel with the critical procedural guidance necessary to ensure a safe and efficient workflow, thereby fostering a culture of safety and building trust in our commitment to your research.
Personal Protective Equipment (PPE) for this compound
Adherence to proper PPE protocols is the first line of defense against accidental exposure. The following table summarizes the required personal protective equipment for handling this compound powder and solutions.
| PPE Category | Specification | Rationale |
| Hand Protection | Powder-free nitrile gloves.[1] Consider double-gloving. | Prevents dermal absorption of this compound. |
| Eye Protection | Chemical splash goggles or a face shield.[2] | Protects eyes from splashes of this compound solutions or airborne powder. |
| Body Protection | Chemical-resistant lab coat.[2] | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a chemical fume hood with good ventilation.[2][3] | Avoids inhalation of this compound dust or aerosols.[3] |
| Foot Protection | Closed-toe shoes.[2] | Protects feet from spills. |
Operational Plan for Handling this compound
This section outlines a step-by-step protocol for the safe handling of this compound in a laboratory setting.
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol details the procedure for reconstituting lyophilized this compound powder to create a stock solution for experimental use.
Materials:
-
This compound (lyophilized powder)
-
Appropriate solvent (e.g., sterile, nuclease-free water or a buffer as recommended by the supplier)
-
Sterile, conical centrifuge tubes
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (as specified in the table above)
Procedure:
-
Preparation: Don all required personal protective equipment. Work within a certified chemical fume hood.
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution: Carefully uncap the vial. Using a calibrated micropipette, add the specified volume of the appropriate solvent to the vial.
-
Dissolution: Recap the vial and gently vortex or swirl to ensure complete dissolution of the peptide. Avoid vigorous shaking to prevent denaturation.
-
Aliquoting: Once fully dissolved, aliquot the this compound stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and storage conditions.
-
Storage: Store the aliquots at the recommended temperature, typically -20°C or -80°C, as specified in the product datasheet.[3]
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Procedure:
-
Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, vials, and excess solution, should be segregated as chemical waste.
-
Collection:
-
Solid Waste: Collect contaminated solid waste (e.g., gloves, wipes, plasticware) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.[4]
-
Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical contents (this compound).[4]
-
Storage: Store hazardous waste in a designated, secure area away from general lab traffic until it can be collected by institutional Environmental Health and Safety (EHS) personnel.
-
Decontamination: Decontaminate work surfaces and equipment by wiping with an appropriate cleaning agent (e.g., 70% ethanol), and dispose of the cleaning materials as hazardous waste.
Visualizing Key Processes
To further aid in the understanding of this compound's biological context and the practical aspects of its handling, the following diagrams have been created.
Caption: Conceptual signaling pathway illustrating this compound's inhibitory effect on inflammatory cytokine production.
References
- 1. Frontiers | Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis [frontiersin.org]
- 2. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C59H105N17O11 | CID 219021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Jasmonic Acid and Ethylene Signaling Pathways Regulate Glucosinolate Levels in Plants During Rhizobacteria-Induced Systemic Resistance Against a Leaf-Chewing Herbivore - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
